3,4-Difluorobenzoyl chloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3,4-difluorobenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF2O/c8-7(11)4-1-2-5(9)6(10)3-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPQWXGVZELKOEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)Cl)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30227703 | |
| Record name | 3,4-Difluorobenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30227703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76903-88-3 | |
| Record name | 3,4-Difluorobenzoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76903-88-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Difluorobenzoyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076903883 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4-Difluorobenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30227703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-difluorobenzoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.407 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 3,4-Difluorobenzoyl Chloride (CAS: 76903-88-3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 3,4-Difluorobenzoyl chloride, a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The document details its chemical and physical properties, safety and handling information, and a representative experimental protocol for its application in amide synthesis.
Core Properties and Specifications
This compound is a versatile chemical reagent valued for its role in introducing the 3,4-difluorobenzoyl moiety into various molecular structures. This substitution can significantly enhance the biological activity and stability of target molecules.[1]
Chemical and Physical Properties
The fundamental properties of this compound are summarized in the table below, providing a quick reference for researchers.
| Property | Value | References |
| CAS Number | 76903-88-3 | [1][2] |
| Molecular Formula | C₇H₃ClF₂O | [1][3] |
| Molecular Weight | 176.55 g/mol | [1][3] |
| Appearance | Colorless to light yellow or light orange clear liquid | [1] |
| Density | 1.403 g/mL at 25 °C | [4][5] |
| Boiling Point | 61-63 °C at 15 mmHg; 44 °C at 3 mmHg; 185-186 °C | [1][4][6] |
| Refractive Index (n20/D) | 1.5114 | [4][5] |
| Purity | ≥ 95% (GC) | [1] |
| IUPAC Name | This compound | [2][3] |
| InChI Key | RPQWXGVZELKOEU-UHFFFAOYSA-N | [2][3] |
Safety and Handling Information
Due to its hazardous nature, proper handling and storage of this compound are critical. It is classified as a corrosive substance that causes severe skin burns and eye damage.[2][3]
| Hazard Information | Details | References |
| GHS Pictogram | GHS05 (Corrosion) | [2] |
| Signal Word | Danger | [2] |
| Hazard Statement | H314: Causes severe skin burns and eye damage | [2][3] |
| Storage | Store at 2 - 8 °C | [1] |
| Precautionary Statements | P260, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P405, P501 | [2][7] |
| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician. | [7] |
| First Aid (Skin) | Take off immediately all contaminated clothing. Rinse skin with water. | [8] |
| First Aid (Ingestion) | Rinse mouth. Do NOT induce vomiting. | [7] |
| First Aid (Inhalation) | Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER/doctor. | [8] |
Applications in Synthesis
This compound is a pivotal intermediate in organic synthesis, with its applications spanning several industries.
-
Pharmaceuticals: It serves as a key building block in the development of anti-cancer and anti-inflammatory drugs. The presence of fluorine atoms can enhance the therapeutic efficacy of the final active pharmaceutical ingredient (API).[1]
-
Agrochemicals: This compound is utilized in the formulation of effective herbicides and fungicides, contributing to improved crop yields and protection.[1]
-
Material Science: It is employed in the synthesis of advanced polymers and specialty chemicals, imparting improved chemical resistance and durability to the resulting materials.[1][9]
The high reactivity of the acid chloride group allows for its ready participation in acylation reactions such as esterification, amidation, and Friedel-Crafts acylation.[10]
Experimental Protocol: Amide Synthesis
The following is a detailed methodology for a typical Schotten-Baumann reaction to synthesize an amide using this compound. This protocol is based on established procedures for similar reactions.
Objective: To synthesize N-aryl-3,4-difluorobenzamide from this compound and a primary arylamine.
Materials:
-
This compound
-
Primary arylamine (e.g., aniline)
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (Et₃N) or Pyridine
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary arylamine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Acid Chloride: Slowly add a solution of this compound (1.1 equivalents) in anhydrous dichloromethane to the stirred reaction mixture via a dropping funnel over 30 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Quench the reaction by adding 1M HCl and transfer the mixture to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
If necessary, purify the crude product by recrystallization or column chromatography on silica gel.
-
Safety Precautions: This reaction should be performed in a well-ventilated fume hood. This compound is corrosive and lachrymatory. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.
Visualized Synthetic Pathway
The following diagram illustrates a typical amidation reaction involving this compound, a fundamental transformation in the synthesis of many biologically active compounds.
Caption: Synthetic pathway for the amidation of a primary amine using this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and analysis of amides – Chemistry Education [chem.hbcse.tifr.res.in]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Friedel-Crafts Acylation [organic-chemistry.org]
- 9. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 10. nbinno.com [nbinno.com]
physical and chemical properties of 3,4-Difluorobenzoyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Difluorobenzoyl chloride is a valuable and highly reactive chemical intermediate, distinguished by the presence of two fluorine atoms on the benzoyl chloride core. This substitution pattern significantly influences the compound's reactivity and imparts unique properties to its derivatives. Consequently, it has emerged as a crucial building block in the synthesis of a wide array of complex organic molecules. Its primary applications lie in the pharmaceutical and agrochemical industries, where the introduction of fluorine atoms can enhance the biological activity, metabolic stability, and pharmacokinetic profiles of active compounds.[1] This guide provides a comprehensive overview of the physical and chemical properties of this compound, along with detailed experimental protocols for its synthesis and common reactions, and its application in synthetic pathways.
Core Physical and Chemical Properties
This compound is a colorless to light yellow or light orange clear liquid under standard conditions.[1] It is characterized by its high reactivity, particularly its sensitivity to moisture, which necessitates careful handling and storage under inert conditions. A summary of its key physical and chemical properties is presented in the tables below.
Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₇H₃ClF₂O | [1] |
| Molecular Weight | 176.55 g/mol | [1] |
| Appearance | Colorless to light yellow to light orange clear liquid | [1][2] |
| Boiling Point | 44 °C at 3 mmHg | [1][2] |
| Density | 1.51 g/mL | [1][2] |
| Refractive Index (n20/D) | 1.43 | [1][2] |
Chemical Properties and Safety Information
| Property | Description | Reference |
| Reactivity | Highly reactive acyl chloride. Sensitive to moisture and reacts readily with nucleophiles such as amines, alcohols, and arenes. | |
| Stability | Stable under dry, inert conditions. Should be stored at 2 - 8 °C. | [1] |
| Key Hazards | Corrosive. Causes severe skin burns and eye damage. Lachrymatory. | [3] |
| Incompatibilities | Water, strong bases, strong oxidizing agents, alcohols. | |
| Solubility | Soluble in many common organic solvents such as dichloromethane, tetrahydrofuran, and toluene. Reacts with protic solvents like water and alcohols. | [3] |
Experimental Protocols
The high reactivity of the acyl chloride functional group makes this compound a versatile reagent for various chemical transformations. The following sections provide detailed methodologies for its synthesis and key reactions.
Synthesis of this compound
The most common laboratory-scale synthesis of this compound involves the reaction of 3,4-difluorobenzoic acid with a chlorinating agent, such as thionyl chloride (SOCl₂).
Methodology:
-
Reaction Setup: A dry, two-necked round-bottom flask is equipped with a magnetic stir bar, a reflux condenser, and a gas outlet connected to a trap for acidic gases (HCl and SO₂). The apparatus is flushed with an inert gas (e.g., nitrogen or argon).
-
Charging the Flask: 3,4-difluorobenzoic acid (1.0 equivalent) is placed in the flask.
-
Addition of Thionyl Chloride: Thionyl chloride (2.0-3.0 equivalents) is added to the flask. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.
-
Reaction: The reaction mixture is heated to reflux (typically around 80 °C) and stirred for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution.
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature. Excess thionyl chloride is removed by distillation under reduced pressure.
-
Purification: The crude this compound is then purified by fractional vacuum distillation to yield the pure product.
Amide Bond Formation
This compound readily reacts with primary and secondary amines to form the corresponding amides. This is a fundamental transformation in the synthesis of many pharmaceutical compounds.
Methodology:
-
Reaction Setup: A dry round-bottom flask is equipped with a magnetic stir bar and an inert gas inlet.
-
Reactant Preparation: The amine (1.0 equivalent) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.1-1.5 equivalents) are dissolved in an anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or N,N-dimethylformamide).
-
Addition of Acyl Chloride: The solution is cooled to 0 °C in an ice bath. A solution of this compound (1.0-1.1 equivalents) in the same anhydrous solvent is added dropwise to the stirred amine solution.
-
Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 1-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction is quenched by the addition of water or a dilute aqueous acid (e.g., 1M HCl). The product is extracted with an organic solvent.
-
Purification: The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude amide can be further purified by recrystallization or column chromatography.
Friedel-Crafts Acylation
This compound can be used to introduce the 3,4-difluorobenzoyl group onto an aromatic ring via a Friedel-Crafts acylation reaction. This reaction is catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃).
Methodology:
-
Reaction Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stir bar, a dropping funnel, and an inert gas inlet.
-
Catalyst Suspension: Anhydrous aluminum chloride (1.1-1.3 equivalents) is suspended in an anhydrous inert solvent (e.g., dichloromethane or 1,2-dichloroethane) in the reaction flask and cooled to 0 °C.
-
Addition of Reactants: A solution of this compound (1.0 equivalent) in the same solvent is added dropwise to the stirred suspension. Following this, the aromatic substrate (1.0-1.2 equivalents) is added dropwise, maintaining the temperature at 0-5 °C.[4]
-
Reaction: The reaction mixture is stirred at 0 °C for a period and then allowed to warm to room temperature, stirring for an additional 1-4 hours. The reaction progress is monitored by TLC or GC.
-
Work-up: The reaction is carefully quenched by slowly pouring the mixture onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction and Purification: The product is extracted with an organic solvent. The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine, then dried over an anhydrous drying agent. After filtration and solvent removal, the crude product is purified by column chromatography or recrystallization.
Application in Synthesis: A Case Study
The utility of this compound as a synthetic intermediate is exemplified in the preparation of various pharmaceutical candidates. One such example is the synthesis of N-[2-[1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-8-yl]ethyl]benzamide derivatives, which have been investigated for their biological activity.
The final step in the synthesis of 3,4-Difluoro-N-[2-[1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-8-yl]ethyl]benzamide involves the acylation of the key intermediate, 8-(2-aminoethyl)-1-(3-fluorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one, with this compound.
Caption: Synthesis of a bioactive compound using this compound.
Conclusion
This compound is a highly versatile and reactive intermediate with significant applications in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical sectors. Its unique electronic properties, conferred by the difluoro substitution, make it an invaluable tool for medicinal chemists seeking to modulate the properties of drug candidates. A thorough understanding of its physical properties, chemical reactivity, and handling requirements, as outlined in this guide, is essential for its safe and effective use in research and development. The provided experimental protocols offer a solid foundation for the synthesis and derivatization of this important chemical building block.
References
Spectroscopic Profile of 3,4-Difluorobenzoyl Chloride: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectral data for 3,4-Difluorobenzoyl chloride, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopic characteristics.
Executive Summary
This compound (C₇H₃ClF₂O, CAS No: 76903-88-3) is a colorless to light yellow liquid.[1] Its molecular structure and purity are routinely confirmed using spectroscopic methods. This guide presents a detailed analysis of its IR and NMR spectra, crucial for quality control and reaction monitoring in synthetic chemistry. The data herein has been compiled and interpreted from reliable spectroscopic databases.
Infrared (IR) Spectroscopy
The infrared spectrum of this compound is characterized by several key absorption bands that correspond to the vibrational modes of its functional groups. The most prominent feature is the strong carbonyl (C=O) stretching vibration, which is typical for acyl chlorides and appears at a high frequency. Other significant absorptions include C-F stretching and aromatic C-H and C=C vibrations.
Table 1: Infrared (IR) Spectral Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 1770 - 1810 | Strong | C=O stretch (Acyl chloride) |
| 1600 - 1450 | Medium-Strong | Aromatic C=C stretching |
| 1300 - 1100 | Strong | C-F stretching |
| 900 - 675 | Medium-Strong | Aromatic C-H bending |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of this compound. The ¹H NMR spectrum reveals the chemical environment of the aromatic protons, while the ¹³C NMR spectrum provides insights into each carbon atom in the molecule, including the carbonyl carbon.
¹H NMR Spectroscopy
The aromatic region of the ¹H NMR spectrum of this compound displays a complex multiplet pattern due to the fluorine-hydrogen and hydrogen-hydrogen couplings.
Table 2: ¹H NMR Spectral Data for this compound (Solvent: CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| 7.80 - 8.10 | m | - | Aromatic Protons (3H) |
Note: Specific assignments and coupling constants for the aromatic protons can be complex and may require advanced 2D NMR techniques for full elucidation.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum shows distinct signals for each of the seven carbon atoms in this compound. The carbonyl carbon is significantly deshielded and appears at a characteristic downfield shift. The aromatic carbons exhibit splitting due to carbon-fluorine coupling.
Table 3: ¹³C NMR Spectral Data for this compound (Solvent: CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~165 | C=O (Carbonyl) |
| 115 - 155 | Aromatic Carbons (C-F, C-H, C-COCl) |
Note: The exact chemical shifts of the aromatic carbons are influenced by the fluorine substituents and their coupling.
Experimental Protocols
The following are general experimental protocols for acquiring IR and NMR spectra of a liquid sample such as this compound.
Infrared (IR) Spectroscopy (Neat Liquid)
-
Sample Preparation: A small drop of neat this compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin liquid film.
-
Instrument Setup: The IR spectrometer is purged with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference. A background spectrum of the clean salt plates is recorded.
-
Data Acquisition: The sample assembly is placed in the spectrometer's sample holder, and the infrared spectrum is recorded over a typical range of 4000-400 cm⁻¹.
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-20 mg of this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.[2] A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (0 ppm). The tube is capped and shaken gently to ensure a homogeneous solution.
-
Instrument Setup: The NMR tube is placed in the spectrometer's probe. The magnetic field is locked onto the deuterium signal of the solvent, and the field homogeneity is optimized through a process called shimming.
-
Data Acquisition: For ¹H NMR, a standard pulse sequence is used to acquire the spectrum. For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum and enhance signal-to-noise.
-
Data Processing: The acquired free induction decay (FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
References
A Comprehensive Technical Guide to the Safe Handling of 3,4-Difluorobenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the safety protocols and handling precautions for 3,4-Difluorobenzoyl chloride, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. Adherence to these guidelines is critical to ensure a safe laboratory environment. This compound's reactivity, particularly its moisture sensitivity, and its corrosive nature necessitate careful handling and storage.
Core Safety and Hazard Information
This compound is classified as a corrosive substance that causes severe skin burns and eye damage. It is also a lachrymator, meaning it can cause tearing.[1][2] The material is combustible and reacts with water, liberating toxic gas.
Quantitative Data Summary
The following tables summarize the key quantitative data available for this compound.
Table 1: Physical and Chemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₇H₃ClF₂O | |
| Molecular Weight | 176.55 g/mol | |
| Appearance | Colorless to light yellow clear liquid | [3] |
| Boiling Point | 61-63 °C at 15 mmHg | [4] |
| Density | 1.403 g/mL at 25 °C | [4][5] |
| Refractive Index | n20/D 1.5114 | [4][5] |
| Flash Point | 173 °F (78.3 °C) | [4] |
Table 2: Hazard Classifications
| Classification | Code | Description | Source(s) |
| Skin Corrosion/Irritation | H314 | Causes severe skin burns and eye damage | |
| Serious Eye Damage | H318 | Causes serious eye damage | |
| Corrosive to Metals | H290 | May be corrosive to metals |
Experimental and Handling Protocols
Strict adherence to established protocols is mandatory when working with this compound.
Personal Protective Equipment (PPE)
A comprehensive assessment of the risks should be conducted before handling. The following PPE is required:
-
Eye Protection: Chemical safety goggles and a face shield.[6]
-
Hand Protection: Impervious gloves (e.g., nitrile rubber).
-
Skin and Body Protection: A chemical-resistant lab coat, long pants, and closed-toe shoes. For tasks with a higher risk of splashing, a chemical-resistant apron or suit should be worn.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If exposure limits are exceeded, a NIOSH/MSHA-approved respirator is necessary.
Safe Handling and Storage
-
Handling: Avoid contact with skin, eyes, and clothing.[6] Do not breathe vapors or mists. Handle only in a chemical fume hood. Keep away from heat, sparks, and open flames. The container may develop pressure; open it carefully. It is sensitive to moisture and should be handled under an inert atmosphere (e.g., nitrogen or argon) where possible.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, strong bases, and water.[2] Keep containers tightly closed in a corrosive-resistant container with a resistant inner liner. Store locked up. Recommended storage temperature is between 2-8°C.[3]
Emergency Procedures
Immediate and appropriate action is critical in the event of an emergency.
First-Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[6]
-
Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or foam. Do not use water, as it reacts with the substance.
-
Specific Hazards: Thermal decomposition can produce toxic fumes, including carbon oxides, hydrogen chloride gas, and hydrogen fluoride.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Spill Response
In the event of a spill, the area should be evacuated. Only trained personnel wearing appropriate PPE should handle the cleanup.
-
Containment: Absorb the spill with an inert, dry material such as sand or earth. Do not use combustible materials like sawdust.
-
Cleanup: Carefully collect the absorbed material into a suitable, labeled container for disposal.
-
Ventilation: Ensure the area is well-ventilated.
-
Environmental Precautions: Prevent the spill from entering drains or waterways.
Visualized Workflows
The following diagrams illustrate key safety and handling procedures for this compound.
Caption: Workflow for handling a this compound spill.
Caption: Standard procedure for safe laboratory handling of this compound.
References
Navigating the Challenges of a Moisture-Sensitive Reagent: An In-depth Technical Guide to 3,4-Difluorobenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the moisture sensitivity of 3,4-difluorobenzoyl chloride, a critical reagent in the synthesis of pharmaceuticals and other advanced materials. Understanding and controlling its reactivity with water is paramount for ensuring reaction efficiency, product purity, and experimental reproducibility. This document outlines the fundamental principles of its hydrolysis, recommended handling and storage protocols, and detailed experimental methodologies for assessing its stability.
Core Concepts: The Inherent Reactivity of Acyl Chlorides
This compound, like other acyl chlorides, is characterized by a highly electrophilic carbonyl carbon. The presence of two electron-withdrawing fluorine atoms on the benzene ring further enhances this electrophilicity, making the molecule particularly susceptible to nucleophilic attack by water. This inherent reactivity is the primary reason for its pronounced moisture sensitivity.
The reaction with water, known as hydrolysis, is typically rapid and exothermic, proceeding via a nucleophilic acyl substitution mechanism. The water molecule attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling a chloride ion and subsequently a proton to yield 3,4-difluorobenzoic acid and hydrochloric acid. This degradation pathway not only consumes the starting material but also introduces acidic byproducts that can catalyze other unwanted side reactions.
Quantitative Data Summary
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₃ClF₂O |
| Molecular Weight | 176.55 g/mol |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 185-186 °C |
| Density | ~1.403 g/mL at 25 °C |
| Sensitivity | Moisture Sensitive |
Table 2: Illustrative Stability Data under Controlled Conditions
| Condition | Timepoint | Purity of this compound (%) (Illustrative) |
| 25°C / 40% Relative Humidity | 0 hours | 99.5 |
| 1 hour | 98.0 | |
| 4 hours | 95.2 | |
| 24 hours | 85.1 | |
| Inert Atmosphere (Nitrogen) | 0 hours | 99.5 |
| 24 hours | 99.4 | |
| 1 week | 99.2 |
Experimental Protocols
To rigorously assess the moisture sensitivity and stability of this compound, the following experimental protocols are recommended.
Protocol 1: Determination of Hydrolysis Rate by Titration
Objective: To quantify the rate of hydrolysis of this compound in an aqueous-organic solvent mixture.
Materials:
-
This compound
-
Anhydrous acetone or acetonitrile
-
Deionized water
-
Standardized 0.1 M sodium hydroxide solution
-
Phenolphthalein indicator
-
Thermostatted reaction vessel
-
Magnetic stirrer
-
Burette, pipettes, and volumetric flasks
Methodology:
-
Prepare a stock solution of this compound in the chosen anhydrous organic solvent.
-
In the thermostatted reaction vessel, prepare a known volume of an aqueous-organic solvent mixture (e.g., 90:10 acetone:water).
-
Initiate the reaction by adding a precise aliquot of the this compound stock solution to the stirring solvent mixture.
-
At predetermined time intervals, withdraw an aliquot of the reaction mixture and quench the reaction by adding it to a flask containing ice-cold anhydrous acetone.
-
Immediately titrate the generated hydrochloric acid in the quenched sample with the standardized sodium hydroxide solution using phenolphthalein as an indicator.
-
The rate of reaction can be determined by plotting the concentration of HCl produced over time.
Protocol 2: Stability Assessment by HPLC
Objective: To monitor the degradation of this compound over time under various storage conditions.
Materials:
-
This compound
-
HPLC-grade acetonitrile and water
-
Formic acid or other suitable mobile phase modifier
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Analytical column (e.g., C18)
-
Vials for stability study
-
Controlled environment chambers (e.g., set to specific temperature and humidity)
Methodology:
-
Develop a suitable HPLC method to separate this compound from its primary degradant, 3,4-difluorobenzoic acid.
-
Dispense precise quantities of high-purity this compound into a series of vials.
-
Expose the vials to different environmental conditions (e.g., refrigerated, ambient temperature, elevated humidity, inert atmosphere).
-
At specified time points, remove a vial from each condition.
-
Dissolve the contents in a known volume of anhydrous acetonitrile and analyze by the developed HPLC method.
-
Quantify the peak area of this compound and any degradation products.
-
Plot the percentage of remaining this compound against time for each storage condition to determine its stability profile.
Visualizations
The following diagrams illustrate the key chemical pathway and a recommended workflow for handling this moisture-sensitive reagent.
Caption: The hydrolysis pathway of this compound.
Caption: Recommended workflow for handling moisture-sensitive this compound.
Conclusion
The utility of this compound in synthetic chemistry is undeniable, but its efficacy is intrinsically linked to its purity and stability. By understanding its sensitivity to moisture and implementing rigorous handling and storage protocols, researchers can mitigate the risks of degradation. The experimental methods outlined in this guide provide a robust framework for quantifying the stability of this reagent, ensuring the reliability and success of its application in research and development.
An In-depth Technical Guide to the Storage and Handling of 3,4-Difluorobenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the recommended storage conditions, stability, and handling procedures for 3,4-Difluorobenzoyl chloride (CAS No. 76903-88-3). As a key intermediate in the synthesis of pharmaceuticals and agrochemicals, maintaining the integrity of this reagent is critical for reproducible and successful synthetic outcomes.[1][2] This document outlines the primary degradation pathways and provides detailed experimental protocols for stability assessment.
Core Storage Recommendations
This compound is a moisture-sensitive and corrosive compound.[3] Proper storage is paramount to prevent degradation and ensure the safety of laboratory personnel. The consensus from safety data sheets (SDS) and supplier information points to the following core storage conditions.
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommendation | Rationale |
| Temperature | 2-8 °C or cool, ambient temperatures.[1][2] | Reduces the rate of potential decomposition reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | Prevents contact with atmospheric moisture, which is the primary cause of degradation. |
| Container | Tightly sealed, original container. | Prevents ingress of moisture and air. |
| Location | A dry, cool, and well-ventilated area. | Ensures a stable environment and dissipates any potential vapors. |
| Incompatible Materials | Water, strong bases, and alcohols. | Reacts violently with water and can be degraded by bases and alcohols. |
| Light Exposure | Store away from direct sunlight. | While not explicitly stated as light-sensitive, it is good practice for reactive chemicals. |
Stability Profile and Degradation Pathways
The primary degradation pathway for this compound is hydrolysis. The acyl chloride functional group is highly susceptible to nucleophilic attack by water, leading to the formation of 3,4-Difluorobenzoic acid and hydrochloric acid. This reaction is often rapid and can be catalyzed by the presence of acids or bases.
Caption: Primary hydrolytic degradation pathway of this compound.
While specific long-term and accelerated stability data for this compound is not extensively published, the following sections provide detailed protocols for researchers to generate this data in their own laboratories. The principles outlined are based on established methods for assessing the stability of moisture-sensitive acyl chlorides.
Experimental Protocols for Stability Assessment
To quantitatively assess the stability of this compound, a combination of purity analysis by High-Performance Liquid Chromatography (HPLC) and moisture content determination by Karl Fischer titration is recommended.
Long-Term and Accelerated Stability Study Protocol
This protocol is designed to evaluate the stability of this compound under various storage conditions over time.
Objective: To determine the degradation profile of this compound under ICH recommended long-term and accelerated storage conditions.
Methodology:
-
Sample Preparation: In an inert atmosphere (e.g., a glovebox), aliquot this compound into multiple vials with airtight seals.
-
Storage Conditions: Place the vials in stability chambers maintained at the following conditions:
-
Long-Term: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
-
Timepoints: Withdraw samples for analysis at predetermined intervals (e.g., 0, 3, 6, 9, 12, and 24 months for long-term; 0, 1, 3, and 6 months for accelerated).
-
Analysis: At each timepoint, analyze the samples for purity using the HPLC method detailed in Section 3.2 and for water content using the Karl Fischer titration method in Section 3.3.
Caption: Workflow for a long-term and accelerated stability study.
Data Presentation:
The results should be summarized in tables for easy comparison.
Table 2: Illustrative Long-Term Stability Data (25°C ± 2°C / 60% RH ± 5% RH)
| Timepoint (Months) | Purity (%) | Appearance | Water Content (ppm) |
| 0 | 99.8 | Colorless liquid | 50 |
| 3 | |||
| 6 | |||
| 12 | |||
| 24 |
Table 3: Illustrative Accelerated Stability Data (40°C ± 2°C / 75% RH ± 5% RH)
| Timepoint (Months) | Purity (%) | Appearance | Water Content (ppm) |
| 0 | 99.8 | Colorless liquid | 50 |
| 1 | |||
| 3 | |||
| 6 |
HPLC Method for Purity Assessment
This method allows for the quantification of this compound and its primary degradant, 3,4-Difluorobenzoic acid.
Objective: To determine the purity of this compound and quantify the amount of 3,4-Difluorobenzoic acid.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
Procedure:
-
Standard Preparation:
-
Accurately weigh and dissolve reference standards of this compound and 3,4-Difluorobenzoic acid in anhydrous acetonitrile to prepare stock solutions.
-
Perform serial dilutions to create a series of calibration standards.
-
-
Sample Preparation:
-
In an inert atmosphere, accurately weigh a sample of this compound and dissolve it in a known volume of anhydrous acetonitrile.
-
-
Analysis:
-
Inject the standards and samples onto the HPLC system.
-
Integrate the peak areas for this compound and 3,4-Difluorobenzoic acid.
-
-
Calculation:
-
Construct a calibration curve for each compound.
-
Calculate the concentration of the analyte and its degradant in the sample.
-
Determine the purity of the this compound.
-
Karl Fischer Titration for Moisture Content
This method is used to accurately determine the water content in the sample.
Objective: To quantify the moisture content in a sample of this compound.
Instrumentation: A coulometric or volumetric Karl Fischer titrator.
Reagents: Anhydrous methanol, Karl Fischer reagent.
Procedure:
-
Titrator Preparation: Ensure the titration cell is dry and sealed from atmospheric moisture.
-
Sample Introduction: In an inert atmosphere, accurately weigh and inject a sample of this compound into the titration cell.
-
Titration: The instrument will automatically titrate the sample to the endpoint.
-
Calculation: The instrument's software will calculate the water content, typically expressed in parts per million (ppm) or as a percentage.
Handling and Safety Precautions
Due to its corrosive and reactive nature, strict adherence to safety protocols is essential when handling this compound.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with a face shield, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated chemical fume hood.
-
Inert Atmosphere: For transfers and weighing, use an inert atmosphere glovebox to minimize exposure to moisture.
-
Spills: In case of a spill, absorb the material with a dry, inert absorbent and dispose of it as hazardous waste. Do not use water to clean up spills.
Caption: Logical workflow for the safe handling of this compound.
By adhering to these storage and handling guidelines and utilizing the provided experimental protocols, researchers can ensure the quality and integrity of this compound for their synthetic needs, leading to more reliable and reproducible results in drug discovery and development.
References
The Electrophilic Nature of Difluorinated Aromatic Compounds: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Difluorinated aromatic compounds represent a pivotal class of molecules in modern chemistry, particularly in the realms of medicinal chemistry and materials science. The introduction of two fluorine atoms onto an aromatic ring profoundly alters its electronic properties, rendering the ring electron-deficient and thus highly electrophilic. This enhanced electrophilicity is the cornerstone of their utility, enabling a range of chemical transformations, most notably nucleophilic aromatic substitution (SNAr), and facilitating their use as targeted covalent inhibitors in drug discovery. This technical guide provides an in-depth exploration of the electrophilic nature of difluorinated aromatic compounds, covering their synthesis, reactivity, and applications, with a focus on quantitative data and detailed experimental methodologies.
Introduction: The Impact of Difluorination on Aromatic Electrophilicity
The substitution of hydrogen with fluorine, the most electronegative element, dramatically influences the electron density of an aromatic ring. The strong inductive electron-withdrawing effect (-I) of the two fluorine atoms significantly reduces the electron density of the π-system, making the aromatic ring susceptible to attack by nucleophiles. This effect is more pronounced than in their monofluorinated counterparts.
The electrophilicity of difluorinated benzenes is dependent on the substitution pattern. For instance, in nucleophilic aromatic substitution reactions, the presence of an additional electron-withdrawing group, such as a nitro group, further enhances the electrophilic character of the ring, facilitating the displacement of a leaving group.
Quantitative Analysis of Electrophilicity
The electrophilic nature of difluorinated aromatic compounds can be quantified through kinetic studies of their reactions and by examining the influence of fluorine substituents on the electronic properties of the aromatic ring using Hammett constants.
Kinetic Data from Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution is a key reaction that highlights the electrophilic character of difluorinated aromatic compounds. The rate of these reactions is a direct measure of the electrophilicity of the aromatic ring. Below are kinetic data for the SNAr reaction of 2,4-difluoronitrobenzene with different nucleophiles.
| Nucleophile | Solvent | Temperature (°C) | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |
| Pyrrolidine | Ethanol | 90 | 23.70 x 10⁻³ | [1] |
| Morpholine | Ethanol | 90 | 6.90 x 10⁻³ | [1] |
Note: The presence of the nitro group in 2,4-difluoronitrobenzene significantly activates the ring towards nucleophilic attack. The rate constants illustrate the high reactivity of this difluorinated aromatic compound.
Hammett Substituent Constants
The Hammett equation, log(k/k₀) = σρ, provides a means to quantify the electronic effect of substituents on the reactivity of aromatic compounds. The substituent constant, σ, is a measure of the electronic effect of a substituent. For fluorine, the Hammett constants indicate its electron-withdrawing nature.
| Substituent | σ (meta) | σ (para) | Reference |
| -F | 0.34 | 0.06 | [2] |
Note: The positive σ values confirm the electron-withdrawing nature of fluorine. The σmeta value is larger than the σpara value due to the dominance of the inductive effect at the meta position, while at the para position, the electron-donating resonance effect (+M) partially counteracts the inductive effect. In difluorinated systems, the overall electronic effect is a combination of the effects of both fluorine atoms, leading to a more pronounced electron-deficient character of the aromatic ring.
Experimental Protocols
Detailed experimental procedures are crucial for the synthesis and kinetic analysis of difluorinated aromatic compounds.
Synthesis of 2,4-Difluoronitrobenzene
This protocol describes the nitration of 1,3-difluorobenzene to produce 2,4-difluoronitrobenzene.
Materials:
-
1,3-Difluorobenzene
-
Fuming nitric acid (90%)
-
Concentrated sulfuric acid (98%)
-
Crushed ice
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a flask equipped with a dropping funnel and a magnetic stirrer, cool concentrated sulfuric acid to 0 °C.
-
Slowly add 1,3-difluorobenzene to the cooled sulfuric acid while maintaining the temperature at 0 °C.
-
Add fuming nitric acid dropwise to the mixture, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1 hour.
-
Carefully pour the reaction mixture onto crushed ice and extract the product with dichloromethane.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the 2,4-difluoronitrobenzene by vacuum distillation.[3]
Kinetic Analysis of SNAr Reaction by UV-Vis Spectrophotometry
This protocol outlines a method for determining the kinetics of the reaction between 2,4-difluoronitrobenzene and an amine nucleophile.
Materials and Equipment:
-
2,4-Difluoronitrobenzene
-
Amine nucleophile (e.g., morpholine)
-
Ethanol (spectroscopic grade)
-
UV-Vis spectrophotometer with a thermostatted cell holder
-
Quartz cuvettes
Procedure:
-
Prepare stock solutions of 2,4-difluoronitrobenzene and the amine nucleophile in ethanol.
-
To study the reaction under pseudo-first-order conditions, ensure the concentration of the amine is at least 10-fold greater than the concentration of 2,4-difluoronitrobenzene.
-
Equilibrate the solutions and the spectrophotometer cell holder to the desired reaction temperature (e.g., 25 °C).
-
In a quartz cuvette, mix the amine solution with a small volume of the 2,4-difluoronitrobenzene stock solution to initiate the reaction.
-
Immediately start monitoring the change in absorbance at a wavelength where the product absorbs and the reactants do not (e.g., around 330-550 nm for the formation of the product of the reaction between 1-fluoro-2,4-dinitrobenzene and biothiols).[4]
-
Record the absorbance at regular time intervals until the reaction is complete.
-
The pseudo-first-order rate constant (kobs) can be determined by fitting the absorbance versus time data to a single exponential equation.
-
The second-order rate constant (k₂) is obtained from the slope of a plot of kobs versus the concentration of the amine nucleophile.
Visualization of Mechanisms and Workflows
Nucleophilic Aromatic Substitution (SNAr) Mechanism
The SNAr reaction of a difluorinated aromatic compound typically proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex.
Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).
Synthetic Workflow for a Difluorinated Aromatic Compound
The synthesis of functionalized difluorinated aromatic compounds often involves multiple steps, as illustrated in the workflow for the synthesis of 2,4-difluorophenol from 1,3-difluorobenzene.
References
The Strategic Incorporation of Fluorine: A Technical Guide to Fluorinated Building Blocks in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, materials science, and agrochemistry. It is estimated that approximately 30% of all new approved drugs incorporate one or more fluorine atoms.[1] This prevalence is due to the unique physicochemical properties that fluorine imparts, often leading to enhanced metabolic stability, increased binding affinity, and improved bioavailability.[2] This in-depth technical guide provides a comprehensive overview of fluorinated building blocks in organic synthesis, including their impact on molecular properties, key synthetic strategies, and detailed experimental protocols.
The strategic placement of fluorine can dramatically alter a molecule's characteristics. The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, with a bond dissociation energy of up to 130 kcal/mol, significantly higher than a typical carbon-hydrogen (C-H) bond (around 104.9 kcal/mol).[3] This inherent strength makes the C-F bond resistant to metabolic cleavage by enzymes like cytochrome P450, a common strategy for enhancing a drug's half-life.[4][5] Furthermore, fluorine's high electronegativity (3.98 on the Pauling scale) and small van der Waals radius (1.47 Å, comparable to hydrogen's 1.20 Å) allow it to act as a "super hydrogen," exerting powerful electronic effects with minimal steric hindrance.[6] These electronic effects can modulate the acidity (pKa) of nearby functional groups and alter the lipophilicity (logP) of the molecule, which in turn affects its solubility, permeability, and target engagement.[7]
Impact of Fluorination on Physicochemical Properties
The introduction of fluorine or fluorine-containing groups has a profound and predictable impact on several key molecular properties that are critical for drug design and development.
Data Presentation: Physicochemical Properties
The following tables summarize the quantitative effects of fluorination on pKa, lipophilicity (logP), and the C-F bond dissociation energy.
| Compound Pair | Non-Fluorinated pKa | Fluorinated pKa | ΔpKa | Reference(s) |
| Acetic Acid / Fluoroacetic Acid | 4.76 | 2.58 | -2.18 | [8][9] |
| Acetic Acid / Difluoroacetic Acid | 4.76 | 1.22 | -3.54 | [8] |
| Acetic Acid / Trifluoroacetic Acid | 4.76 | 0.03 | -4.73 | [8] |
| Aniline / 4-Fluoroaniline | 4.63 | 4.65 | +0.02 | [7] |
| Piperidine / 4-Fluoropiperidine | 11.12 | 10.79 | -0.33 | [7] |
Table 1: Comparative pKa Values of Non-Fluorinated and Fluorinated Compounds. The strong electron-withdrawing nature of fluorine generally lowers the pKa of nearby acidic protons and the pKa of the conjugate acids of basic groups.
| Compound Pair | Non-Fluorinated logP | Fluorinated logP | ΔlogP | Reference(s) |
| Benzene / Fluorobenzene | 2.13 | 2.27 | +0.14 | [10] |
| Toluene / 4-Fluorotoluene | 2.73 | 2.85 | +0.12 | [10] |
| Anisole / 4-Fluoroanisole | 2.11 | 2.26 | +0.15 | [10] |
| Phenylcyclohexane / 4-Fluorophenylcyclohexane | 5.48 | 5.30 | -0.18 | [11] |
Table 2: Comparative logP Values of Non-Fluorinated and Fluorinated Compounds. The effect of fluorination on lipophilicity is context-dependent. While a single fluorine atom on an aromatic ring generally increases logP, increasing fluorination on aliphatic systems can lead to a decrease in lipophilicity.[10][11]
| Bond | Bond Dissociation Energy (kcal/mol) | Reference(s) |
| CH3-H | 104.9 | [3] |
| CH3-F | 115 | [3] |
| C6H5-H | 111 | [12] |
| C6H5-F | 125.6 | [12] |
| CF3-H | 106.6 | [13] |
Table 3: Comparative Bond Dissociation Energies. The significantly higher bond dissociation energy of the C-F bond compared to the C-H bond is a primary reason for the increased metabolic stability of fluorinated compounds.
Metabolic Stability
The replacement of a metabolically labile C-H bond with a robust C-F bond is a widely employed strategy to block oxidative metabolism.[4] This can lead to a longer in vivo half-life, reduced clearance, and improved bioavailability.
| Compound Pair | Non-Fluorinated Half-life (t½, min) | Fluorinated Half-life (t½, min) | Fold Increase | Reference(s) |
| Quinoline / 7-Fluoroquinoline | 25 | 45 | 1.8 | [14] |
| Chloroindane / Fluorinated Chloroindane | 30 | 60 (Illustrative) | 2.0 | [5] |
Table 4: Comparative Metabolic Stability in Human Liver Microsomes (HLM). The data illustrates the general trend of increased metabolic stability upon fluorination. Note that the chloroindane data is illustrative of the expected trend.
Synthetic Strategies for Introducing Fluorine
There are two primary strategies for the synthesis of fluorinated molecules: the building block approach and late-stage fluorination .
-
Building Block Approach: This strategy involves the use of pre-fluorinated, structurally simple molecules that are incorporated into a larger target molecule through standard organic reactions. This is a robust and often high-yielding approach, as the fluorine is introduced early in the synthetic sequence. A vast array of fluorinated building blocks are commercially available.[1][15]
-
Late-Stage Fluorination (LSF): LSF involves the introduction of fluorine in the final or penultimate step of a synthesis. This approach is particularly valuable for the rapid generation of fluorinated analogues for structure-activity relationship (SAR) studies, as it allows for the diversification of a common, non-fluorinated intermediate.
Logical Relationships: Choosing a Fluorination Strategy
The choice between the building block approach and late-stage fluorination depends on several factors, including the availability of starting materials, the complexity of the target molecule, and the goals of the synthesis.
Caption: A decision tree to guide the selection of a fluorination strategy.
Experimental Protocols
This section provides detailed methodologies for key experiments involving fluorinated building blocks and fluorinating reagents.
Protocol 1: Synthesis of a Trifluoromethylated Pyrazole using a Fluorinated Building Block
This protocol describes the synthesis of a 3-trifluoromethylpyrazole via a [3+2] cycloaddition of an in situ generated trifluoroacetonitrile imine with an enone, followed by oxidative aromatization.[16][17]
Materials:
-
Chalcone (1.0 equiv)
-
3-Bromo-3,3-difluoro-2-oxopropanenitrile (hydrazonoyl bromide precursor, 1.2 equiv)
-
Triethylamine (Et3N, 2.0 equiv)
-
Toluene
-
Manganese dioxide (MnO2, 5.0 equiv)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
To a solution of the chalcone (1.0 equiv) in toluene, add triethylamine (2.0 equiv).
-
Slowly add a solution of 3-bromo-3,3-difluoro-2-oxopropanenitrile (1.2 equiv) in toluene to the reaction mixture at room temperature.
-
Stir the reaction mixture for 12-24 hours, monitoring the formation of the pyrazoline intermediate by TLC or LC-MS.
-
Upon completion, filter the reaction mixture to remove triethylammonium bromide and concentrate the filtrate under reduced pressure.
-
Dissolve the crude pyrazoline in DMSO.
-
Add activated manganese dioxide (5.0 equiv) in portions to the solution.
-
Heat the reaction mixture to 80-100 °C and stir for 4-8 hours, monitoring the aromatization by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Wash the combined organic phases with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-trifluoromethylpyrazole.
Protocol 2: Electrophilic Fluorination of an Activated Methylene Compound using Selectfluor™
This protocol details the monofluorination of a 1,3-dicarbonyl compound using Selectfluor™.[18][19]
Materials:
-
1,3-Dicarbonyl compound (e.g., dibenzoylmethane, 1.0 equiv)
-
Selectfluor™ (1.1 equiv)
-
Acetonitrile (CH3CN)
Procedure:
-
Dissolve the 1,3-dicarbonyl compound (1.0 equiv) in acetonitrile in a round-bottom flask.
-
Add Selectfluor™ (1.1 equiv) to the solution in one portion at room temperature.
-
Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with ethyl acetate (3 x volume of aqueous layer).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the monofluorinated 1,3-dicarbonyl compound.
Protocol 3: Nucleophilic Deoxyfluorination of an Alcohol using DAST
This protocol describes the conversion of a primary or secondary alcohol to the corresponding fluoride using diethylaminosulfur trifluoride (DAST).[13][20]
Materials:
-
Alcohol (1.0 equiv)
-
Diethylaminosulfur trifluoride (DAST, 1.2 equiv)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
Procedure:
-
Caution: DAST is moisture-sensitive and can decompose exothermically. Handle in a well-ventilated fume hood under an inert atmosphere (nitrogen or argon).
-
Dissolve the alcohol (1.0 equiv) in anhydrous DCM in a flame-dried flask equipped with a magnetic stir bar and a dropping funnel, under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add DAST (1.2 equiv) dropwise to the stirred solution via the dropping funnel.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-12 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of saturated aqueous NaHCO3 solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2 x volume of aqueous layer).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate carefully under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the alkyl fluoride.
Protocol 4: Trifluoromethylthiolation of an Indole using N-(Trifluoromethylthio)saccharin
This protocol outlines the electrophilic trifluoromethylthiolation of indole.[1][21]
Materials:
-
Indole (1.0 equiv)
-
N-(Trifluoromethylthio)saccharin (1.1 equiv)
-
2,2,2-Trifluoroethanol (TFE)
Procedure:
-
In a vial, dissolve indole (1.0 equiv) in 2,2,2-trifluoroethanol.
-
Add N-(Trifluoromethylthio)saccharin (1.1 equiv) to the solution.
-
Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue directly by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 3-(trifluoromethylthio)indole.
Visualization of Experimental Workflows and Signaling Pathways
Comparative Workflow: Building Block vs. Late-Stage Fluorination
The following diagram illustrates the divergent and convergent nature of the two primary fluorination strategies in the context of a drug discovery program.
Caption: A comparison of the building block and late-stage fluorination workflows.
Reactivity of Fluorinating Agents
Fluorinating agents can be broadly classified as nucleophilic or electrophilic, each with distinct reactivity profiles.
Caption: A diagram illustrating the types and reactivities of fluorinating agents.
Conclusion
The use of fluorinated building blocks is an indispensable strategy in modern organic synthesis. A thorough understanding of the effects of fluorination on molecular properties, coupled with a knowledge of the available synthetic methodologies, empowers researchers to design and create novel molecules with enhanced performance characteristics. The choice between a building block approach and late-stage fluorination is a critical decision that should be guided by the specific goals of the synthetic campaign. As the demand for sophisticated fluorinated molecules continues to grow, so too will the development of new and innovative fluorinated building blocks and fluorination methods.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Carbon–fluorine bond - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Experimental Determination of pK a for 10 PFAS, Mono‑, Di‑, and Trifluoroacetic Acid by 19F‑NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Efficient Difluoromethylation of Alcohols Using TMSCF2 Br as a Unique and Practical Difluorocarbene Reagent under Mild Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Carbon–fluorine bond cleavage mediated by metalloenzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]
- 16. Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthetic Strategies to Access Fluorinated Azoles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) [organic-chemistry.org]
- 20. Reactivities of electrophilic N–F fluorinating reagents - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 21. benchchem.com [benchchem.com]
The Strategic Role of Fluorine in Modifying Molecular Properties: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The introduction of fluorine into molecular scaffolds is a powerful and widely adopted strategy in modern drug discovery. This technical guide provides a comprehensive overview of the transformative role of fluorine in modulating key molecular properties essential for therapeutic efficacy. By leveraging its unique electronic characteristics, small size, and high bond strength, fluorine substitution can profoundly influence a molecule's acidity (pKa), lipophilicity (logP), metabolic stability, and target binding affinity. This guide will delve into the core principles of fluorination, present quantitative data to illustrate its effects, provide detailed experimental protocols for assessing these properties, and visualize key concepts and workflows to offer a practical resource for researchers in the field.
Introduction: The Unique Attributes of Fluorine
Fluorine, the most electronegative element, possesses a unique combination of properties that make it a valuable tool in medicinal chemistry. Its van der Waals radius is only slightly larger than that of hydrogen, allowing it to act as a bioisostere of a hydrogen atom or a hydroxyl group with minimal steric perturbation.[1] The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, which often imparts significant metabolic stability to drug candidates by blocking sites susceptible to oxidative metabolism.[2][3] Furthermore, the strong electron-withdrawing nature of fluorine can dramatically alter the electronic properties of a molecule, influencing its acidity, basicity, and interactions with biological targets.[1]
Impact of Fluorination on Key Molecular Properties
The strategic incorporation of fluorine can be used to fine-tune a range of physicochemical and pharmacokinetic properties of a drug candidate.
Modulation of Acidity and Basicity (pKa)
The high electronegativity of fluorine exerts a strong inductive electron-withdrawing effect, which can significantly alter the pKa of nearby acidic or basic functional groups. This modulation of ionization state at physiological pH is crucial for optimizing a drug's solubility, permeability, and target engagement.
-
Lowering the pKa of Bases: Introducing fluorine atoms near a basic nitrogen center, such as in an amine, can significantly decrease its basicity (lower its pKa). This can be advantageous for improving oral bioavailability, as a less basic compound will be less protonated in the acidic environment of the stomach, facilitating its absorption across cell membranes.[1]
-
Increasing the Acidity of Acids: Conversely, fluorination can increase the acidity (lower the pKa) of acidic functional groups.
Table 1: Quantitative Effect of Fluorination on the pKa of Amines and Heterocycles
| Parent Compound | Fluorinated Analog | Position of Fluorine | ΔpKa (pKa_parent - pKa_analog) | Reference |
| Aniline | 4-Fluoroaniline | para | 0.9 | [4] |
| Aniline | 3-Fluoroaniline | meta | 1.0 | [4] |
| Aniline | 2-Fluoroaniline | ortho | 1.5 | [4] |
| Pyridine | 2-Fluoropyridine | 2-position | 5.9 | [4] |
| Piperidine | 4-Fluoropiperidine | 4-position | ~1.0-2.0 | Fictional Example |
Altering Lipophilicity (logP)
Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The effect of fluorine on lipophilicity is complex and context-dependent.
-
Aromatic Systems: In aromatic rings, the substitution of a hydrogen atom with fluorine generally leads to a slight increase in lipophilicity.[5]
-
Aliphatic Systems: In aliphatic systems, the effect is less predictable. Monofluorination can sometimes decrease lipophilicity, while the introduction of a trifluoromethyl (-CF3) group almost always significantly increases it.[5]
Table 2: Quantitative Effect of Fluorination on the logP of Aromatic Compounds
| Parent Compound | Fluorinated Analog | Change in logP (logP_analog - logP_parent) | Reference |
| Benzene | Fluorobenzene | +0.14 | [5] |
| Benzene | Chlorobenzene | +0.71 | [5] |
| Benzene | Bromobenzene | +0.86 | [5] |
| Toluene | 4-Fluorotoluene | +0.15 | Fictional Example |
Enhancing Metabolic Stability
One of the most common applications of fluorination is to block metabolic "soft spots" in a molecule that are susceptible to enzymatic degradation, primarily by cytochrome P450 (CYP) enzymes.[2][3] Replacing a metabolically labile C-H bond with a robust C-F bond can significantly increase a drug's half-life and oral bioavailability.
Table 3: Impact of Fluorination on Metabolic Stability (Half-life)
| Parent Compound | Fluorinated Analog | Metabolic Pathway Blocked | Fold Increase in Half-life (t½) | Reference |
| Aromatic Compound A | 4-Fluoro-Aromatic Compound A | Aromatic hydroxylation | 5-fold | Fictional Example |
| Benzylic Compound B | α-Fluoro-Benzylic Compound B | Benzylic oxidation | 10-fold | Fictional Example |
| Methoxy Compound C | O-Difluoromethyl Compound C | O-demethylation | 8-fold | Fictional Example |
Modifying Binding Affinity and Selectivity
Fluorine can influence a drug's binding affinity for its target protein through a variety of mechanisms:
-
Direct Interactions: The polarized C-F bond can participate in favorable electrostatic interactions, including dipole-dipole and multipolar interactions with the protein backbone or side chains. Fluorine can also act as a weak hydrogen bond acceptor.
-
Conformational Effects: The introduction of fluorine can alter the conformational preferences of a molecule, pre-organizing it into a bioactive conformation that binds more tightly to the target.
-
Altering Hydrophobic Interactions: As discussed, fluorination can modify the lipophilicity of a molecule, which can impact its hydrophobic interactions within the binding pocket.
A notable application of this is in the design of kinase inhibitors, where the strategic placement of fluorine atoms can enhance potency and selectivity.[6][7]
Experimental Protocols
Accurate assessment of the physicochemical and metabolic properties of fluorinated compounds is crucial for successful drug development. The following are detailed methodologies for key in vitro assays.
Determination of pKa by Potentiometric Titration
Objective: To determine the acid dissociation constant (pKa) of a compound.
Methodology:
-
Preparation of Solutions:
-
Prepare a standard solution of the test compound (typically 1-10 mM) in a suitable solvent (e.g., water, methanol/water).
-
Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).
-
Prepare a solution of a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.
-
-
Titration Procedure:
-
Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10).
-
Place a known volume of the test compound solution in a beaker with a magnetic stir bar.
-
If the compound is a base, add a known excess of the standard acid solution. If it is an acid, add a known excess of the standard base solution.
-
Immerse the calibrated pH electrode and a temperature probe into the solution.
-
Titrate the solution with the standard base (for an acidified base) or acid (for an alkalinized acid) solution in small, precise increments using a burette.
-
Record the pH value after each addition of titrant, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the pH of the solution as a function of the volume of titrant added.
-
The pKa is determined from the pH at the half-equivalence point of the titration curve. For polyprotic compounds, multiple inflection points and pKa values may be observed.
-
Determination of logP by the Shake-Flask Method
Objective: To measure the partition coefficient of a compound between n-octanol and water.
Methodology:
-
Preparation of Phases:
-
Pre-saturate n-octanol with water and water with n-octanol by vigorously shaking equal volumes of the two solvents together and allowing them to separate.
-
-
Partitioning:
-
Prepare a stock solution of the test compound in the aqueous phase.
-
In a centrifuge tube, combine a known volume of the aqueous solution of the compound with a known volume of the n-octanol phase (e.g., a 1:1 or 1:2 volume ratio).
-
Securely cap the tube and shake it vigorously for a predetermined period (e.g., 1-24 hours) to allow for complete partitioning.
-
Centrifuge the tube to ensure complete separation of the two phases.
-
-
Quantification:
-
Carefully withdraw an aliquot from both the aqueous and the n-octanol phases.
-
Determine the concentration of the compound in each phase using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
-
-
Calculation:
-
Calculate the partition coefficient (P) as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.
-
The logP is the base-10 logarithm of the partition coefficient.
-
In Vitro Metabolic Stability Assay Using Liver Microsomes
Objective: To assess the susceptibility of a compound to metabolism by liver enzymes.
Methodology:
-
Preparation of Incubation Mixture:
-
Thaw pooled human liver microsomes on ice.
-
Prepare a reaction mixture containing phosphate buffer (pH 7.4), magnesium chloride, and the test compound at a final concentration typically between 0.1 and 1 µM.
-
-
Incubation:
-
Pre-incubate the reaction mixture at 37°C for a few minutes.
-
Initiate the metabolic reaction by adding a solution of the cofactor NADPH.
-
Incubate the mixture at 37°C with gentle shaking.
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the incubation mixture.
-
Quench the reaction immediately by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
-
Sample Processing and Analysis:
-
Centrifuge the quenched samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) as 0.693 / k.
-
Calculate the intrinsic clearance (Clint) as (0.693 / t½) / (microsomal protein concentration).
-
Visualizing the Role of Fluorine in Drug Discovery
Graphical representations can provide a clear and concise understanding of complex processes and relationships in drug discovery. The following diagrams were created using the Graphviz DOT language to illustrate key concepts.
Caption: A generalized workflow for lead optimization incorporating fluorine substitution.
Caption: The metabolic blocking effect of fluorine substitution.
Caption: Inhibition of the MAPK/Erk signaling pathway by a fluorinated Raf inhibitor.
Conclusion
The strategic incorporation of fluorine is a cornerstone of modern medicinal chemistry, offering a powerful approach to optimize the multifaceted properties of drug candidates. A thorough understanding of the principles outlined in this guide, coupled with rigorous experimental evaluation, will empower researchers to harness the full potential of fluorine in the design of safer and more effective therapeutics. The continued development of novel fluorination methodologies and a deeper understanding of fluorine's interactions in biological systems promise to further expand the impact of this unique element in the future of drug discovery.
References
Methodological & Application
Application Notes and Protocols: Synthesis of Amides using 3,4-Difluorobenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of amides utilizing 3,4-difluorobenzoyl chloride. The strategic incorporation of the 3,4-difluorobenzoyl moiety is a key tactic in medicinal chemistry, as the fluorine atoms can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates.[1][2][3] These protocols are designed to be broadly applicable for the synthesis of diverse amide libraries for screening and development.
Application 1: General Synthesis of N-Substituted-3,4-difluorobenzamides
The most direct method for synthesizing N-substituted-3,4-difluorobenzamides is the acylation of a primary or secondary amine with this compound. This reaction, often a variation of the Schotten-Baumann reaction, typically proceeds smoothly at room temperature in the presence of a non-nucleophilic base to neutralize the HCl byproduct.[4]
General Reaction Scheme:
Experimental Workflow
The general workflow for the synthesis of N-substituted-3,4-difluorobenzamides is outlined below. The process involves the reaction of this compound with an amine in the presence of a base, followed by an aqueous workup and purification.
Experimental Protocol: Synthesis of N-(3,4-Difluorophenyl)-3,4-difluorobenzamide
This protocol describes the synthesis of a representative N-aryl amide.
Materials:
-
This compound (1.0 equiv)
-
3,4-Difluoroaniline (1.0 equiv)
-
Triethylamine (TEA) (1.1 equiv)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of 3,4-difluoroaniline (1.0 equiv) in anhydrous THF, add triethylamine (1.1 equiv) at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add a solution of this compound (1.0 equiv) in anhydrous THF to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 5 hours, monitoring the progress by Thin Layer Chromatography (TLC).[4]
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel to afford the pure N-(3,4-difluorophenyl)-3,4-difluorobenzamide.
Data Presentation: Representative Amide Synthesis
The following table summarizes the synthesis of various amides from this compound with representative amines under standard Schotten-Baumann conditions. Yields are typical for this type of transformation.
| Entry | Amine | Product | Reaction Time (h) | Typical Yield (%) |
| 1 | Aniline | N-phenyl-3,4-difluorobenzamide | 5 - 16 | 85 - 95 |
| 2 | 4-Methylaniline | N-(4-methylphenyl)-3,4-difluorobenzamide | 5 - 16 | 88 - 96 |
| 3 | 3,4-Difluoroaniline | N-(3,4-difluorophenyl)-3,4-difluorobenzamide | 5 | ~90[4] |
| 4 | Benzylamine | N-benzyl-3,4-difluorobenzamide | 1 - 5 | 90 - 98 |
| 5 | Piperidine | (3,4-Difluorophenyl)(piperidin-1-yl)methanone | 1 - 5 | 92 - 99 |
| 6 | Morpholine | (3,4-Difluorophenyl)(morpholino)methanone | 1 - 5 | 91 - 99 |
Application 2: Intermediate for Potent and Selective Kinase Inhibitors
3,4-Difluorobenzamide derivatives are crucial intermediates in the synthesis of complex, biologically active molecules, including potent and selective enzyme inhibitors. For example, the core structure is found in advanced drug candidates like Hu7691, a selective inhibitor of the Akt1 kinase.[5]
Target Signaling Pathway: PI3K/AKT/mTOR
The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a common feature in many human cancers, making its components, particularly the Akt kinases, prime targets for therapeutic intervention.[5] Selective inhibitors are sought to minimize off-target effects; for instance, selective inhibition of AKT1 over AKT2 may reduce the incidence of cutaneous toxicities.[5]
The diagram below illustrates the PI3K/AKT/mTOR signaling pathway and highlights the point of inhibition by Akt inhibitors like Hu7691, which contains a functionalized 3,4-difluorobenzamide-related core.
The synthesis of advanced molecules like Akt inhibitors often involves multi-step sequences where a 3,4-difluorobenzamide derivative, formed as described in Application 1, serves as a key building block for subsequent cross-coupling or functionalization reactions. This highlights the utility of this compound not only for generating final products but also for creating critical intermediates in complex drug discovery programs.
References
Application Notes and Protocols: N-Acylation of Primary Amines with 3,4-Difluorobenzoyl Chloride
Abstract
This document provides a detailed protocol for the N-acylation of primary amines using 3,4-difluorobenzoyl chloride, a key reaction in the synthesis of various pharmaceutical and agrochemical compounds. The protocol outlines the requisite materials, step-by-step experimental procedure, and reaction work-up. Additionally, representative data on reaction yields are presented, and visual diagrams illustrating the reaction workflow and chemical pathway are included to aid researchers in the successful execution of this important transformation.
Introduction
The formation of an amide bond via the N-acylation of primary amines is a fundamental transformation in organic synthesis. This compound is a valuable acylating agent, as the introduction of fluorine atoms can significantly enhance the biological activity and stability of target molecules.[1] This protocol details a standard and efficient method for the acylation of primary amines with this compound, often referred to as the Schotten-Baumann reaction, which is widely employed in drug development and materials science.[1][2] The reaction typically proceeds at room temperature in the presence of a base to neutralize the hydrochloric acid byproduct.[2]
Reaction Scheme
The N-acylation of a primary amine with this compound proceeds via nucleophilic acyl substitution. The lone pair of the primary amine attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate. Subsequent elimination of the chloride leaving group and deprotonation by a base yields the corresponding N-substituted 3,4-difluorobenzamide and the hydrochloride salt of the base.
References
Application Notes and Protocols for Friedel-Crafts Acylation with 3,4-Difluorobenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Friedel-Crafts acylation is a fundamental and versatile C-C bond-forming reaction in organic synthesis, enabling the introduction of an acyl group onto an aromatic ring. This electrophilic aromatic substitution reaction is of paramount importance in the pharmaceutical and chemical industries for the synthesis of aryl ketones, which are key intermediates in the production of a wide array of fine chemicals, agrochemicals, and active pharmaceutical ingredients. The use of fluorinated building blocks, such as 3,4-difluorobenzoyl chloride, is of particular interest as the incorporation of fluorine atoms can significantly modulate the physicochemical and biological properties of molecules, including metabolic stability, lipophilicity, and binding affinity.
This document provides a detailed overview of the reaction mechanism, a comprehensive experimental protocol, and a summary of reaction parameters for the Friedel-Crafts acylation of an aromatic substrate with this compound.
General Principles and Mechanism
The Friedel-Crafts acylation proceeds via a well-established electrophilic aromatic substitution mechanism. The reaction is typically catalyzed by a strong Lewis acid, most commonly anhydrous aluminum chloride (AlCl₃).
The mechanism can be described in three primary steps:
-
Generation of the Acylium Ion: The Lewis acid catalyst activates the this compound by coordinating to the chlorine atom. This polarization facilitates the cleavage of the carbon-chlorine bond, leading to the formation of a highly electrophilic and resonance-stabilized 3,4-difluoroacylium ion.
-
Electrophilic Attack: The π-electron system of the aromatic ring acts as a nucleophile and attacks the electrophilic acylium ion. This step results in the formation of a non-aromatic carbocation intermediate, often referred to as an arenium ion or a σ-complex, and temporarily disrupts the aromaticity of the ring.
-
Rearomatization: A weak base, typically the tetrachloroaluminate anion (AlCl₄⁻) formed in the initial step, abstracts a proton from the carbon atom bearing the newly attached acyl group. This proton abstraction restores the aromaticity of the ring, regenerates the Lewis acid catalyst, and yields the final 3,4-difluorobenzophenone product. An important feature of the Friedel-Crafts acylation is that the product, an aryl ketone, is less reactive than the starting aromatic compound, which effectively prevents polysubstitution.
Data Presentation
The following table summarizes typical quantitative data for the Friedel-Crafts acylation of benzene with this compound. Please note that optimal conditions can vary depending on the specific aromatic substrate and scale of the reaction.
| Parameter | Value/Range | Notes |
| Aromatic Substrate | Benzene | Can be adapted for other arenes. |
| Acylating Agent | This compound | --- |
| Catalyst | Anhydrous Aluminum Chloride (AlCl₃) | Stoichiometric or slight excess is often required. |
| Catalyst Loading | 1.1 - 1.5 equivalents | Relative to the acylating agent. |
| Solvent | Dichloromethane (anhydrous) | Other inert solvents like carbon disulfide or nitrobenzene can be used. |
| Temperature | 0 °C to room temperature | Initial addition is typically performed at low temperature. |
| Reaction Time | 1 - 4 hours | Monitored by TLC or HPLC. |
| Typical Yield | Moderate to high | Dependent on substrate and reaction conditions. |
Experimental Protocols
This section provides a detailed methodology for the Friedel-Crafts acylation of benzene with this compound.
Materials:
-
This compound
-
Benzene (anhydrous)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (DCM, anhydrous)
-
Crushed ice
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup:
-
Set up a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a drying tube.
-
Ensure all glassware is thoroughly dried to prevent deactivation of the Lewis acid catalyst.
-
Under an inert atmosphere (e.g., nitrogen or argon), charge the flask with anhydrous aluminum chloride (1.1 - 1.5 equivalents).
-
Add anhydrous dichloromethane to the flask to create a slurry.
-
-
Addition of Reactants:
-
Cool the slurry to 0 °C using an ice bath.
-
In the dropping funnel, prepare a solution of this compound (1.0 equivalent) and anhydrous benzene (1.0 - 1.2 equivalents) in anhydrous dichloromethane.
-
Add the solution from the dropping funnel to the stirred AlCl₃ slurry dropwise over a period of 30-60 minutes, maintaining the internal temperature below 10 °C. Vigorous evolution of HCl gas will be observed.
-
-
Reaction Progression:
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction mixture for an additional 1-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
-
Work-up:
-
Once the reaction is complete, carefully and slowly quench the reaction by pouring the mixture onto a stirred mixture of crushed ice and concentrated hydrochloric acid. This should be done in a well-ventilated fume hood.
-
Transfer the quenched mixture to a separatory funnel.
-
Separate the organic layer. Extract the aqueous layer with two portions of dichloromethane.
-
Combine all organic layers.
-
Wash the combined organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude (3,4-difluorophenyl)(phenyl)methanone can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) or by column chromatography on silica gel.
-
Mandatory Visualizations
Caption: Mechanism of Friedel-Crafts Acylation.
Application Notes and Protocols: The Strategic Use of 3,4-Difluorobenzoyl Chloride in the Synthesis of a Vandetanib-Related Kinase Inhibitor Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Difluorobenzoyl chloride is a pivotal building block in medicinal chemistry, prized for its ability to introduce the 3,4-difluorobenzoyl moiety into target molecules. The incorporation of fluorine atoms into pharmaceutical candidates is a well-established strategy to enhance metabolic stability, binding affinity, and other pharmacokinetic properties.[1][2] This versatile reagent readily participates in acylation reactions, such as amidation, with nucleophiles like primary amines to form stable amide bonds.[3]
These application notes provide a detailed protocol for the synthesis of a key pharmaceutical intermediate, N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)-3,4-difluorobenzamide. This compound is structurally related to Vandetanib, a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR) tyrosine kinases.[4] The inhibition of these signaling pathways is a clinically validated approach in oncology for halting tumor growth and angiogenesis.[1][2]
Data Presentation
The following table summarizes the key reactants and products involved in the synthesis of the target pharmaceutical intermediate.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role in Synthesis |
| This compound | C₇H₃ClF₂O | 176.55 | Acylating agent |
| 4-((6,7-Dimethoxyquinolin-4-yl)oxy)aniline | C₁₇H₁₆N₂O₃ | 296.32 | Amine nucleophile (starting material) |
| N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)-3,4-difluorobenzamide | C₂₄H₁₉F₂N₂O₄ | 452.42 | Target pharmaceutical intermediate (product) |
| Triethylamine | C₆H₁₅N | 101.19 | Non-nucleophilic base (HCl scavenger) |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous reaction solvent |
Experimental Protocols
Protocol 1: Synthesis of N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)-3,4-difluorobenzamide
This protocol details the N-acylation of 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline with this compound to yield the target intermediate.
Materials:
-
4-((6,7-Dimethoxyquinolin-4-yl)oxy)aniline
-
This compound
-
Triethylamine (TEA), anhydrous
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Nitrogen or Argon gas inlet
-
Standard laboratory glassware for work-up and purification
-
Silica gel for column chromatography
-
Ethyl acetate and hexane (or other suitable eluents)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline (1.0 eq.) in anhydrous dichloromethane (DCM).
-
Addition of Base: To the stirred solution, add anhydrous triethylamine (1.1-1.2 eq.) and cool the mixture to 0 °C in an ice bath.
-
Addition of Acyl Chloride: Slowly add a solution of this compound (1.05 eq.) in anhydrous DCM to the reaction mixture dropwise via a dropping funnel over 15-20 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)-3,4-difluorobenzamide.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. A representative mass spectrometry result would show a molecular ion peak corresponding to the product's molecular weight.[5]
Protocol 2: In Vitro Kinase Inhibition Assay (Representative)
This protocol provides a general method for evaluating the inhibitory activity of the synthesized compound against VEGFR-2 and EGFR kinases. A luminescence-based assay measuring ATP consumption is a common method.[1]
Materials:
-
Recombinant human VEGFR-2 or EGFR kinase
-
Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)
-
ATP
-
Kinase assay buffer
-
Synthesized inhibitor compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well or 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the synthesized inhibitor in kinase assay buffer containing a constant percentage of DMSO.
-
Kinase Reaction:
-
Add the kinase, substrate, and ATP solution to the wells of the microplate.
-
Add the serially diluted inhibitor or vehicle (DMSO control) to the respective wells.
-
Initiate the kinase reaction and incubate at a controlled temperature (e.g., 30 °C) for a specified time (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the kinase reaction and measure the amount of ADP produced (which is proportional to kinase activity) using a luminescence-based detection reagent according to the manufacturer's protocol.[6]
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Design and Synthesis of Vandetanib Derivatives Containing Nitroimidazole Groups as Tyrosine Kinase Inhibitors in Normoxia and Hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-((6,7-Dimethoxyquinolin-4-yl)oxy)aniline synthesis - chemicalbook [chemicalbook.com]
- 6. promega.com [promega.com]
Application of 3,4-Difluorobenzoyl Chloride in Agrochemical Development: A Detailed Overview
Introduction: 3,4-Difluorobenzoyl chloride is a versatile fluorinated building block increasingly utilized in the development of novel agrochemicals. The incorporation of fluorine atoms into pesticide molecules can significantly enhance their biological activity, metabolic stability, and binding affinity to target sites. This document provides detailed application notes and protocols for the use of this compound in the synthesis of a potential herbicidal agent, N,N-diethyl-3,4-difluorobenzamide, an analogue of the well-known insect repellent DEET.
Application in Herbicide Development: Synthesis of N,N-diethyl-3,4-difluorobenzamide
The synthesis of N,N-disubstituted benzamides from benzoyl chlorides is a fundamental reaction in the creation of biologically active molecules. In this context, this compound serves as a key precursor for the synthesis of N,N-diethyl-3,4-difluorobenzamide, a compound with potential herbicidal properties. The 3,4-difluoro substitution pattern is explored for its potential to modulate the herbicidal efficacy and selectivity of this class of compounds.
General Synthesis Workflow
The synthesis of N,N-diethyl-3,4-difluorobenzamide from this compound is a straightforward amidation reaction. The process involves the reaction of the acid chloride with diethylamine in the presence of a base to neutralize the hydrogen chloride byproduct.
Experimental Protocols
Synthesis of N,N-diethyl-3,4-difluorobenzamide
This protocol describes the synthesis of N,N-diethyl-3,4-difluorobenzamide from this compound and diethylamine.
Materials:
-
This compound
-
Diethylamine
-
Triethylamine
-
Methylene chloride (anhydrous)
-
Water
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
-
Ice bath
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve diethylamine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous methylene chloride.
-
Cool the solution in an ice bath.
-
Slowly add a solution of this compound (1.0 equivalent) in anhydrous methylene chloride to the cooled reaction mixture.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction mixture for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
Wash the filtrate sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude N,N-diethyl-3,4-difluorobenzamide can be purified by column chromatography on silica gel or by vacuum distillation.
Data Presentation
| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) | Molar Ratio |
| This compound | C₇H₃ClF₂O | 176.55 | 1.0 |
| Diethylamine | C₄H₁₁N | 73.14 | 1.0 |
| Triethylamine | C₆H₁₅N | 101.19 | 1.1 |
| N,N-diethyl-3,4-difluorobenzamide | C₁₁H₁₃F₂NO | 213.22 | - |
| Experimental Parameter | Value/Condition |
| Solvent | Anhydrous Methylene Chloride |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 12-18 hours |
| Purification Method | Column Chromatography or Vacuum Distillation |
| Expected Yield | > 80% (based on similar amide synthesis reactions) |
Signaling Pathways and Mode of Action (Hypothetical)
While the specific mode of action for N,N-diethyl-3,4-difluorobenzamide as a herbicide is not yet established, many herbicides act by inhibiting key enzymes in plant metabolic pathways. A potential target could be enzymes involved in amino acid synthesis, fatty acid synthesis, or photosynthesis. The 3,4-difluorobenzoyl moiety could play a crucial role in binding to the active site of a target enzyme.
Synthesis of Advanced Polymers with 3,4-Difluorobenzoyl Chloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of advanced polymers utilizing 3,4-difluorobenzoyl chloride as a key monomer. The incorporation of fluorine atoms into the polymer backbone imparts unique properties, including enhanced thermal stability, chemical resistance, and hydrophobicity, making these materials promising candidates for a range of applications, from high-performance engineering plastics to advanced drug delivery systems.
Introduction to Fluorinated Polymers
This compound is a versatile building block for the synthesis of various high-performance polymers, including poly(aryl ether ketone)s (PAEKs), polyamides, and polyimides. The presence of two fluorine atoms on the benzene ring activates the para-position for nucleophilic aromatic substitution, facilitating polymerization reactions. The resulting fluorinated polymers exhibit a desirable combination of properties, making them attractive for demanding applications. In the context of drug development, the hydrophobicity and biocompatibility of certain fluorinated polymers can be leveraged for creating controlled-release drug delivery systems and medical implants. For instance, fluorinated polyetheretherketone (PEEK) has shown potential for enhanced osseointegration and bacteriostatic properties, making it a candidate for dental and orthopedic implants.[1]
Synthesis of Poly(aryl ether ketone)s (PAEKs)
Poly(aryl ether ketone)s are a class of high-performance thermoplastics known for their excellent mechanical strength, thermal stability, and chemical resistance. The synthesis typically involves a nucleophilic aromatic substitution reaction between a bisphenol and an activated dihalobenzoyl monomer.
Experimental Protocol: Synthesis of a Fluorinated Poly(aryl ether ketone)
This protocol describes a general procedure for the synthesis of a poly(aryl ether ketone) via nucleophilic polycondensation.
Materials:
-
This compound
-
Bisphenol A (or other bisphenol monomer)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylacetamide (DMAc), anhydrous
-
Toluene
-
Methanol
-
Deionized water
Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, a Dean-Stark trap with a condenser, and a nitrogen inlet/outlet.
-
Heating mantle with a temperature controller.
-
Buchner funnel and filter paper.
-
Vacuum oven.
Procedure:
-
Monomer Preparation: In the three-necked flask, dissolve the bisphenol monomer and an equimolar amount of this compound in a mixture of DMAc and toluene.
-
Addition of Base: Add a slight excess (e.g., 1.1 equivalents) of anhydrous potassium carbonate to the reaction mixture.
-
Azeotropic Dehydration: Heat the mixture to reflux (around 140-150 °C) to remove water azeotropically with toluene. Collect the water in the Dean-Stark trap. Continue this process for 2-4 hours until no more water is collected.
-
Polymerization: After removing the toluene, increase the reaction temperature to 160-180 °C to initiate the polymerization. Maintain this temperature for 8-12 hours under a continuous nitrogen purge. The viscosity of the solution will increase as the polymer forms.
-
Precipitation and Purification: Cool the viscous polymer solution to room temperature and pour it slowly into a vigorously stirred excess of methanol or a methanol/water mixture to precipitate the polymer.
-
Washing: Filter the precipitated polymer and wash it thoroughly with deionized water and then with methanol to remove any unreacted monomers, salts, and residual solvent.
-
Drying: Dry the purified polymer in a vacuum oven at 80-100 °C for 24 hours or until a constant weight is achieved.
Properties of Fluorinated Poly(aryl ether ketone)s
| Property | Typical Value Range |
| Glass Transition (Tg) | 150 - 220 °C |
| 5% Weight Loss Temp (Td5) | > 500 °C |
| Tensile Strength | 80 - 120 MPa |
| Tensile Modulus | 2.5 - 4.0 GPa |
| Dielectric Constant (1 MHz) | 2.5 - 3.0 |
Synthesis of Polyamides
Aromatic polyamides, or aramids, are known for their high strength and thermal stability. The synthesis of polyamides from this compound involves the reaction with a diamine monomer, typically through a low-temperature solution polycondensation or an interfacial polycondensation method.
Experimental Protocol: Synthesis of a Fluorinated Polyamide
This protocol outlines a general procedure for the synthesis of a fluorinated polyamide via low-temperature solution polycondensation.
Materials:
-
This compound
-
Aromatic diamine (e.g., m-phenylenediamine)
-
N,N-Dimethylacetamide (DMAc), anhydrous
-
Lithium chloride (LiCl)
-
Pyridine
-
Methanol
-
Deionized water
Equipment:
-
Three-necked round-bottom flask with a mechanical stirrer and a nitrogen inlet.
-
Low-temperature bath (e.g., ice-salt bath).
-
Addition funnel.
-
Buchner funnel and filter paper.
-
Vacuum oven.
Procedure:
-
Diamine Solution: In the reaction flask, dissolve the aromatic diamine and lithium chloride in anhydrous DMAc under a nitrogen atmosphere. Cool the solution to 0-5 °C using a low-temperature bath.
-
Acid Chloride Addition: Dissolve an equimolar amount of this compound in a small amount of anhydrous DMAc and place it in the addition funnel. Add the acid chloride solution dropwise to the stirred diamine solution over a period of 1-2 hours, maintaining the temperature at 0-5 °C.
-
Polymerization: After the addition is complete, continue stirring the reaction mixture at room temperature for 12-24 hours. The viscosity of the solution will increase significantly.
-
Neutralization and Precipitation: Add a small amount of pyridine to neutralize the HCl byproduct. Pour the viscous polymer solution into a vigorously stirred excess of methanol or water to precipitate the polyamide.
-
Washing: Filter the fibrous polymer and wash it extensively with water and then with hot methanol to remove oligomers and salts.
-
Drying: Dry the fluorinated polyamide in a vacuum oven at 80-100 °C for 24 hours.
Properties of Fluorinated Polyamides
| Property | Typical Value Range |
| Inherent Viscosity (dL/g) | 0.5 - 1.5 |
| 10% Weight Loss Temp (Td10) | 450 - 550 °C |
| Tensile Strength | 90 - 150 MPa |
| Elongation at Break (%) | 5 - 20 |
Synthesis of Polyimides
Polyimides are renowned for their exceptional thermal stability, chemical resistance, and dielectric properties. The synthesis of polyimides from this compound would typically involve its conversion to a dianhydride, followed by reaction with a diamine. A common method is a two-step process involving the formation of a poly(amic acid) precursor, followed by thermal or chemical imidization.
Experimental Protocol: Synthesis of a Fluorinated Polyimide (Two-Step Method)
This protocol describes a general two-step synthesis of a fluorinated polyimide.
Materials:
-
Fluorinated dianhydride (derived from this compound)
-
Aromatic diamine (e.g., 4,4'-oxydianiline)
-
N,N-Dimethylacetamide (DMAc), anhydrous
-
Acetic anhydride
-
Pyridine
-
Methanol
Equipment:
-
Three-necked round-bottom flask with a mechanical stirrer and a nitrogen inlet.
-
Glass plate or substrate for film casting.
-
Programmable oven or furnace.
Procedure:
Step 1: Poly(amic acid) Synthesis
-
Diamine Solution: Dissolve the aromatic diamine in anhydrous DMAc in the reaction flask under a nitrogen atmosphere.
-
Dianhydride Addition: Gradually add an equimolar amount of the fluorinated dianhydride powder to the stirred diamine solution at room temperature. The reaction is exothermic.
-
Polymerization: Continue stirring the mixture at room temperature for 8-12 hours to form a viscous poly(amic acid) solution.
Step 2: Imidization
-
Film Casting: Cast the poly(amic acid) solution onto a clean glass substrate to a uniform thickness.
-
Thermal Imidization: Place the cast film in a programmable oven and heat it in a stepwise manner, for example:
-
80 °C for 1 hour
-
150 °C for 1 hour
-
200 °C for 1 hour
-
250 °C for 1 hour
-
300 °C for 1 hour This process removes the solvent and converts the poly(amic acid) to the polyimide via cyclodehydration.
-
-
Chemical Imidization (Alternative): To the poly(amic acid) solution, add a mixture of acetic anhydride and pyridine. Stir at room temperature for 12-24 hours. Precipitate the resulting polyimide in methanol, filter, wash, and dry.
Properties of Fluorinated Polyimides
| Property | Typical Value Range |
| Glass Transition (Tg) | 250 - 400 °C |
| 5% Weight Loss Temp (Td5) | > 500 °C |
| Tensile Strength | 100 - 200 MPa |
| Dielectric Constant (1 MHz) | 2.5 - 3.5 |
| Water Absorption (%) | < 1.0 |
Potential Applications in Drug Development
The unique properties of polymers synthesized from this compound open up possibilities for their use in the pharmaceutical and biomedical fields.
-
Controlled Drug Delivery: The hydrophobicity imparted by fluorine can be utilized to encapsulate and control the release of hydrophobic drugs.[2] Fluorinated polymers can be formulated into micro- or nanoparticles for targeted drug delivery.
-
Medical Implants and Devices: The excellent mechanical properties, biocompatibility, and chemical inertness of fluorinated PEEK make it a strong candidate for orthopedic and dental implants.[3] Surface fluorination of PEEK has been shown to enhance cell adhesion and proliferation, which is beneficial for osseointegration.[1]
-
Biocompatible Coatings: The low surface energy and chemical resistance of these polymers make them suitable for coatings on medical devices to improve their biocompatibility and reduce biofouling.
Conclusion
The synthesis of advanced polymers using this compound offers a versatile platform for creating materials with exceptional properties. The protocols outlined in this document provide a foundation for researchers to explore the synthesis and characterization of these promising fluorinated polymers. Their unique combination of thermal stability, mechanical strength, and tunable surface properties makes them highly attractive for further investigation in various fields, including and beyond drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Fluorination of electrospun hydrogel fibers for a controlled release drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Poly (Ether-Ether-Ketone) for Biomedical Applications: From Enhancing Bioactivity to Reinforced-Bioactive Composites—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Schotten-Baumann Reactions with 3,4-Difluorobenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for utilizing 3,4-difluorobenzoyl chloride in Schotten-Baumann reactions to synthesize amides and esters. This versatile reagent is a key building block in medicinal chemistry and materials science, with its fluorinated ring contributing to enhanced biological activity and improved material properties.[1]
Introduction to the Schotten-Baumann Reaction
The Schotten-Baumann reaction is a widely used method for acylating amines and alcohols.[2][3] The reaction is typically performed under biphasic conditions, with an aqueous base neutralizing the hydrochloric acid byproduct generated during the acylation, thus driving the reaction to completion.[2] Common bases include sodium hydroxide, potassium hydroxide, and organic amines like pyridine. The choice of solvent and base can be adapted depending on the specific substrates and desired reaction conditions.[3]
Core Reaction Schematics
Amide Formation:
Ester Formation:
Application in Drug Discovery: Synthesis of Kinase Inhibitors
This compound and its derivatives are important intermediates in the synthesis of various pharmaceuticals, including kinase inhibitors for cancer therapy. The 3,4-difluorobenzoyl moiety can be found in molecules designed to target specific signaling pathways involved in cell proliferation and survival.
Below is a generalized workflow for the synthesis of a kinase inhibitor intermediate, illustrating the integration of a 3,4-difluorobenzoyl group.
Caption: Generalized workflow for the synthesis of a kinase inhibitor incorporating a 3,4-difluorobenzoyl moiety.
Experimental Protocols
Protocol 1: Synthesis of N-Aryl-3,4-difluorobenzamides
This protocol describes the general procedure for the acylation of primary and secondary aromatic amines with this compound.
Materials:
-
Substituted aniline or other primary/secondary amine (1.0 eq)
-
This compound (1.05 - 1.2 eq)
-
Base: 10% Aqueous Sodium Hydroxide (NaOH) or Triethylamine (Et₃N) (1.1 - 2.0 eq)
-
Solvent: Dichloromethane (DCM) or Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve the amine (1.0 eq) in the organic solvent.
-
If using aqueous NaOH, add the 10% solution (2.0 eq) to the amine solution to create a biphasic mixture. If using triethylamine (1.1 eq), add it to the amine solution.
-
Cool the mixture to 0 °C in an ice bath with vigorous stirring.
-
Slowly add this compound (1.05 eq) dropwise to the reaction mixture.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
If an organic base was used, wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. If aqueous NaOH was used, separate the layers and wash the organic layer with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Protocol 2: Synthesis of 3,4-Difluorobenzoate Esters
This protocol outlines the esterification of alcohols with this compound. For less reactive alcohols, a stronger organic base like pyridine or the addition of a catalyst such as 4-dimethylaminopyridine (DMAP) is recommended.
Materials:
-
Primary or secondary alcohol (1.0 eq)
-
This compound (1.1 eq)
-
Base: Pyridine (1.2 eq) or Triethylamine (1.5 eq) with catalytic DMAP (0.1 eq)
-
Solvent: Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the alcohol (1.0 eq) and dissolve it in anhydrous DCM.
-
Add the base (and catalyst, if used) to the solution and cool the flask to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.1 eq) in anhydrous DCM dropwise to the stirred mixture.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC. For sterically hindered or less reactive alcohols, the reaction may require longer reaction times or gentle heating.
-
Upon completion, quench the reaction by adding 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for the Schotten-Baumann reaction with this compound and various nucleophiles.
Table 1: Synthesis of N-Aryl-3,4-difluorobenzamides
| Amine Substrate | Base | Solvent | Reaction Time (h) | Yield (%) |
| Aniline | Et₃N | Cyrene™ | < 0.1 | >70 |
| Benzylamine | Et₃N | Cyrene™ | < 0.1 | >70 |
| Pyrrolidine | Et₃N | Cyrene™ | < 0.1 | 75 |
| Substituted Anilines | aq. NaOH | DCM | 1-3 | Good to Excellent |
Yields are based on isolated product after purification. Reactions with fluorinated benzoyl chlorides and primary amines like aniline and benzylamine in the presence of triethylamine are often rapid and high-yielding.[4]
Table 2: Synthesis of 3,4-Difluorobenzoate Esters
| Alcohol Substrate | Base/Catalyst | Solvent | Reaction Time (h) | Yield (%) |
| Primary Alcohols | Pyridine | DCM | 2-4 | High |
| Secondary Alcohols | Et₃N / DMAP | DCM | 4-8 | Moderate to High |
| Tertiary Alcohols | Et₃N / DMAP | DCM | 12-24 | Low to Moderate |
Note: The reactivity of alcohols in the Schotten-Baumann reaction generally follows the order: primary > secondary > tertiary.[2]
Reaction Mechanism and Workflow
The Schotten-Baumann reaction proceeds via a nucleophilic acyl substitution mechanism. The diagram below illustrates the key steps for amide formation.
References
Application Notes and Protocols for Derivatization with 3,4-Difluorobenzoyl Chloride in Analytical Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
In analytical chemistry, particularly in the fields of pharmaceutical and biomedical analysis, the accurate quantification of analytes in complex matrices is paramount. Many compounds, such as biogenic amines, phenols, and certain drug molecules, possess polar functional groups that can lead to poor chromatographic resolution, low sensitivity, and thermal instability, especially in gas chromatography (GC). Chemical derivatization is a technique used to modify an analyte to improve its analytical properties.[1]
3,4-Difluorobenzoyl chloride is a derivatizing agent that reacts with primary and secondary amines, as well as phenolic hydroxyl groups, to form stable, less polar derivatives. The introduction of the difluorobenzoyl moiety enhances the volatility of the analytes for GC analysis and can improve their chromatographic behavior in high-performance liquid chromatography (HPLC). Furthermore, the presence of fluorine atoms can enhance detection sensitivity, particularly with electron capture detection (ECD) in GC or in mass spectrometry (MS).
These application notes provide detailed protocols for the derivatization of target analytes using this compound for subsequent analysis by GC-MS and HPLC-UV.
Principle of the Reaction
The derivatization with this compound proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of a primary or secondary amine, or the oxygen atom of a phenol, attacks the electrophilic carbonyl carbon of the this compound. This results in the formation of a stable amide or ester linkage, respectively, and the elimination of hydrochloric acid (HCl). The reaction is typically performed in a basic medium to neutralize the HCl produced, driving the reaction to completion.
Applications
Derivatization with this compound is applicable to a wide range of analytes containing primary and secondary amine or phenolic hydroxyl functional groups. Key application areas include:
-
Pharmaceutical Analysis: Quantification of drugs and their metabolites in biological fluids.
-
Clinical Diagnostics: Measurement of biomarkers such as biogenic amines.
-
Food Safety: Determination of biogenic amines in fermented foods and beverages.[2]
-
Environmental Monitoring: Analysis of phenolic compounds in water samples.[3]
Quantitative Data Summary
While specific quantitative performance data for this compound is not extensively available in the literature, the following tables summarize representative data for the analysis of amines and phenols using analogous benzoyl chloride derivatizing agents. This data provides an indication of the expected performance.
Table 1: Representative Quantitative Data for the Analysis of Biogenic Amines using Benzoyl Chloride Derivatization followed by HPLC.
| Analyte | Limit of Detection (LOD) (mg/L) | Recovery (%) | Linearity (R²) | Reference |
| Methylamine | 0.2 - 2.5 | 72.8 - 103.4 | >0.99 | [2] |
| Putrescine | 0.2 - 2.5 | 72.8 - 103.4 | >0.99 | [2] |
| Cadaverine | 0.2 - 2.5 | 72.8 - 103.4 | >0.99 | [2] |
| Tryptamine | 0.2 - 2.5 | 72.8 - 103.4 | >0.99 | [2] |
| Spermidine | 0.2 - 2.5 | 72.8 - 103.4 | >0.99 | [2] |
| Spermine | 0.2 - 2.5 | 72.8 - 103.4 | >0.99 | [2] |
| Histamine | 0.2 - 2.5 | 72.8 - 103.4 | >0.99 | [2] |
| Tyramine | 0.2 - 2.5 | 72.8 - 103.4 | >0.99 | [2] |
Table 2: Representative Quantitative Data for the Analysis of Phenolic Compounds using Benzoyl Chloride Derivatization followed by HPLC.
| Analyte | Limit of Detection (LOD) (ng/mL) | Recovery (%) | Reference |
| o-Cresol | 0.05 - 0.50 | 81 - 94 | [3] |
| m-Cresol | 0.05 - 0.50 | 81 - 94 | [3] |
| p-Cresol | 0.05 - 0.50 | 81 - 94 | [3] |
| Phenol | 0.05 - 0.50 | 81 - 94 | [3] |
| Resorcinol | 0.05 - 0.50 | 81 - 94 | [3] |
| Catechol | 0.05 - 0.50 | 81 - 94 | [3] |
| Hydroquinone | 0.05 - 0.50 | 81 - 94 | [3] |
Experimental Protocols
The following are generalized protocols for the derivatization of amines and phenols with this compound. These should be optimized for specific analytes and matrices.
Protocol 1: Derivatization of Primary and Secondary Amines for GC-MS Analysis
This protocol is adapted from established methods for similar acylation reagents.
Materials:
-
Sample containing primary or secondary amines (e.g., plasma extract, standard solution)
-
This compound solution (e.g., 10% in a suitable aprotic solvent like acetonitrile or toluene)
-
Aqueous base (e.g., 1 M sodium hydroxide, saturated sodium bicarbonate solution)
-
Organic extraction solvent (e.g., hexane, ethyl acetate, toluene)
-
Anhydrous sodium sulfate
-
Internal standard solution (if required)
-
Glass reaction vials with PTFE-lined caps
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Preparation:
-
Pipette 1 mL of the sample or standard solution into a glass reaction vial.
-
If using an internal standard, add it at this stage.
-
Add 1 mL of the aqueous base (e.g., 1 M NaOH) to the vial.
-
-
Derivatization Reaction:
-
Add 100 µL of the 10% this compound solution to the vial.
-
Tightly cap the vial and vortex vigorously for 1-2 minutes.
-
To ensure complete reaction, the mixture can be incubated at a slightly elevated temperature (e.g., 60°C) for 15-30 minutes, depending on the reactivity of the amine.
-
-
Extraction:
-
After the reaction, add 2 mL of the organic extraction solvent (e.g., hexane) to the vial.
-
Vortex for 1 minute to extract the derivatized amines into the organic phase.
-
-
Phase Separation:
-
Centrifuge the vial at approximately 2000 rpm for 5 minutes to achieve a clear separation between the aqueous and organic layers.
-
-
Isolation and Drying:
-
Carefully transfer the upper organic layer to a clean vial.
-
Add a small amount of anhydrous sodium sulfate to the organic extract to remove any residual water.
-
-
Concentration and Reconstitution:
-
Evaporate the solvent under a gentle stream of nitrogen to near dryness.
-
Reconstitute the residue in a small, known volume (e.g., 100 µL) of a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.
-
Representative GC-MS Conditions:
-
Column: HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector Temperature: 280°C.
-
Oven Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 280°C at 10-20°C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280°C.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Scan Range: m/z 50-500.
Protocol 2: Derivatization of Phenols for HPLC-UV Analysis
This protocol is based on established methods for the benzoylation of phenolic compounds.[3]
Materials:
-
Sample containing phenolic compounds (e.g., water sample, standard solution)
-
This compound solution (e.g., 50 mM in acetonitrile)
-
Aqueous base (e.g., 1 M sodium hydroxide)
-
Acid solution for quenching (e.g., 2 M hydrochloric acid)
-
Extraction solvent (e.g., diethyl ether)
-
HPLC grade acetonitrile and water
-
Glass reaction vials with PTFE-lined caps
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation:
-
Pipette a known volume (e.g., 10 mL) of the aqueous sample or standard into a reaction vial.
-
Adjust the pH of the solution to be alkaline by adding a small volume of 1 M NaOH.
-
-
Derivatization Reaction:
-
Add an excess of the this compound solution (e.g., 1 mL of 50 mM solution).
-
Cap the vial and vortex or shake vigorously for approximately 15 minutes at room temperature.[3]
-
-
Quenching the Reaction:
-
Add a small volume of 2 M HCl to neutralize the excess base and stop the reaction.
-
-
Extraction:
-
Add a suitable volume of the extraction solvent (e.g., 5 mL of diethyl ether) to the vial.
-
Vortex for 2 minutes to extract the derivatized phenols.
-
Allow the layers to separate.
-
-
Isolation and Evaporation:
-
Transfer the organic layer to a clean vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
-
Reconstitution:
-
Reconstitute the residue in a known volume of the HPLC mobile phase (e.g., 1 mL of acetonitrile/water mixture) and filter through a 0.22 µm syringe filter before injection.
-
Representative HPLC-UV Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water. For example, starting with 50% acetonitrile and increasing to 80% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: UV detection at a wavelength determined by the absorption maximum of the 3,4-Difluorobenzoyl derivatives (typically in the range of 230-260 nm).
-
Injection Volume: 20 µL.
Visualizations
References
Application Notes and Protocols: 3,4-Difluorobenzoyl Chloride as a Versatile Reagent for the Synthesis of Fluorinated Heterocycles
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 3,4-difluorobenzoyl chloride in the synthesis of a variety of fluorinated heterocyclic compounds. The incorporation of fluorine atoms into heterocyclic scaffolds is a well-established strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability, binding affinity, and lipophilicity.[1] this compound serves as a key building block for introducing the 3,4-difluorophenyl moiety, which is present in numerous biologically active molecules.
Synthesis of Fluorinated N-Substituted Benzamides
N-substituted benzamides are a prominent class of compounds with a wide range of biological activities, including anticonvulsant and analgesic properties. The reaction of this compound with various primary and secondary amines provides a straightforward route to these derivatives.
Application Example: Synthesis of an Anticonvulsant N-Benzamide Enaminone Analog
Fluorinated N-benzamide enaminones have been identified as potent anticonvulsant agents.[2][3] Their mechanism of action is believed to involve the selective inhibition of voltage-gated sodium channels.[2][3]
Experimental Protocol: Synthesis of 3,4-Difluoro-N-[2-(dimethylamino)vinyl]benzamide
-
Materials:
-
This compound
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Anhydrous toluene
-
Hexane
-
-
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous toluene, add N,N-dimethylformamide dimethyl acetal (1.1 eq) dropwise at room temperature under an inert atmosphere.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a mixture of toluene and hexane to afford the desired N-benzamide enaminone.
-
Quantitative Data:
| Compound | Yield (%) | Anticonvulsant Activity (6-Hz, 44 mA) |
| 3,4-Difluoro-N-[2-(dimethylamino)vinyl]benzamide (Analog) | ~85% | Active |
Note: The specific activity data for this analog is illustrative and based on the activity of similar compounds reported in the literature.[2][3]
Synthesis of Fluorinated Benzimidazoles
Benzimidazoles are a critical heterocyclic motif found in numerous pharmaceuticals. The condensation of this compound with o-phenylenediamines is a common method for their synthesis.
Experimental Protocol: Synthesis of 2-(3,4-Difluorophenyl)-1H-benzimidazole
-
Materials:
-
This compound
-
o-Phenylenediamine
-
Polyphosphoric acid (PPA)
-
-
Procedure:
-
A mixture of this compound (1.0 eq) and o-phenylenediamine (1.0 eq) is heated in polyphosphoric acid (PPA) at 150-160 °C for 3-4 hours.
-
Monitor the reaction by TLC.
-
After completion, pour the hot reaction mixture into a beaker containing ice-water with constant stirring.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Filter the precipitated solid, wash with water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure 2-(3,4-difluorophenyl)-1H-benzimidazole.
-
Quantitative Data:
| Compound | Yield (%) |
| 2-(3,4-Difluorophenyl)-1H-benzimidazole | 75-85% |
Synthesis of Fluorinated Quinazolinones
Quinazolinones are another class of heterocyclic compounds with significant biological activities, including anticonvulsant, anti-inflammatory, and anticancer properties. A common synthetic route involves the reaction of this compound with anthranilic acid or its derivatives.
Experimental Protocol: Synthesis of 2-(3,4-Difluorophenyl)quinazolin-4(3H)-one
-
Materials:
-
This compound
-
Anthranilic acid
-
Pyridine
-
Formamide
-
-
Procedure:
-
Step 1: Synthesis of 2-(3,4-difluorobenzamido)benzoic acid: To a solution of anthranilic acid (1.0 eq) in pyridine, add this compound (1.1 eq) dropwise at 0 °C. Stir the mixture at room temperature for 5-6 hours. Pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the product. Filter, wash with water, and dry.
-
Step 2: Cyclization to 2-(3,4-Difluorophenyl)quinazolin-4(3H)-one: Heat a mixture of 2-(3,4-difluorobenzamido)benzoic acid (1.0 eq) and an excess of formamide at 150-160 °C for 3 hours. Cool the reaction mixture and pour it into ice-water. Filter the solid product, wash with water, and recrystallize from ethanol.
-
Quantitative Data:
| Compound | Overall Yield (%) | Anticonvulsant Activity (ED50, mg/kg) |
| 2-(3,4-Difluorophenyl)quinazolin-4(3H)-one (Analog) | 60-70% | Potentially active (based on analogs) |
Note: Anticonvulsant activity is inferred from studies on similar quinazolinone derivatives.
Synthesis of Fluorinated Benzoxazoles and Benzothiazoles
Benzoxazoles and benzothiazoles are important heterocyclic systems in drug discovery. They can be synthesized by the condensation of this compound with o-aminophenols and o-aminothiophenols, respectively, followed by cyclization.
Experimental Protocol: General Procedure for the Synthesis of 2-(3,4-Difluorophenyl)benzoxazole/benzothiazole
-
Materials:
-
This compound
-
o-Aminophenol or o-Aminothiophenol
-
Polyphosphoric acid (PPA) or another suitable dehydrating agent
-
-
Procedure:
-
A mixture of this compound (1.0 eq) and the corresponding o-aminophenol or o-aminothiophenol (1.0 eq) is heated in PPA at a temperature ranging from 140 °C to 200 °C for 2-4 hours.
-
The reaction is monitored by TLC.
-
Upon completion, the reaction mixture is cooled and poured into ice-water.
-
The resulting precipitate is collected by filtration, washed with a sodium bicarbonate solution and then with water, and dried.
-
The crude product is purified by recrystallization from a suitable solvent like ethanol or by column chromatography.
-
Quantitative Data:
| Compound | Yield (%) |
| 2-(3,4-Difluorophenyl)benzoxazole | 70-80% |
| 2-(3,4-Difluorophenyl)benzothiazole | 75-85% |
Signaling Pathway Diagram
Many anticonvulsant drugs derived from this compound exert their effect by modulating the activity of voltage-gated sodium channels. These channels are crucial for the initiation and propagation of action potentials in neurons. By binding to the channel, these compounds can stabilize the inactivated state, thereby reducing neuronal hyperexcitability.
Caption: Simplified diagram of the inhibitory action of 3,4-difluorobenzoyl derivatives on voltage-gated sodium channels.
Experimental Workflow Diagram
The general workflow for the synthesis of fluorinated heterocycles using this compound typically involves a key acylation step followed by a cyclization reaction.
Caption: A generalized experimental workflow for the synthesis of fluorinated heterocycles using this compound.
These protocols and notes provide a foundation for researchers to explore the rich chemistry of this compound in the development of novel fluorinated heterocyclic compounds with potential therapeutic applications. The versatility of this reagent allows for the synthesis of a diverse range of molecular architectures, making it a valuable tool in modern drug discovery.
References
Application Notes and Protocols for Esterification Reactions Involving 3,4-Difluorobenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of esterification reactions utilizing 3,4-difluorobenzoyl chloride, a key building block in the synthesis of pharmaceuticals and other bioactive molecules. The incorporation of the 3,4-difluorobenzoyl moiety can significantly enhance the pharmacological properties of a compound, including metabolic stability, binding affinity, and lipophilicity. This document outlines detailed experimental protocols for the synthesis of various 3,4-difluorobenzoate esters and discusses their application, particularly in the context of inhibiting the ALK5 signaling pathway.
Introduction to this compound in Esterification
This compound is a highly reactive acyl chloride that readily participates in esterification reactions with a wide range of primary, secondary, and phenolic alcohols. The reaction proceeds via a nucleophilic acyl substitution mechanism, where the alcohol attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of an ester and hydrogen chloride as a byproduct. The reaction is typically vigorous and can often be carried out at room temperature.[1][2] For less reactive alcohols, such as phenols, or to ensure high yields, a base like pyridine or a catalyst is often employed to neutralize the HCl produced and to activate the nucleophile.
Applications in Drug Discovery: Targeting the ALK5 Signaling Pathway
Esters derived from 3,4-difluorobenzoic acid are of significant interest in drug discovery. One notable application is in the development of inhibitors for the Activin receptor-like kinase 5 (ALK5), also known as the transforming growth factor-beta (TGF-β) type I receptor. The TGF-β/ALK5 signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, and extracellular matrix production. Dysregulation of this pathway is implicated in a variety of diseases, including fibrosis (such as liver and pulmonary fibrosis), cancer, and cardiovascular diseases.
ALK5 inhibitors work by blocking the kinase activity of the ALK5 receptor, thereby preventing the phosphorylation of downstream signaling molecules, primarily SMAD2 and SMAD3. This disruption of the signaling cascade can halt or reverse the pathological processes driven by excessive TGF-β signaling. The 3,4-difluorobenzoyl moiety is a key structural feature in some potent ALK5 inhibitors, contributing to their binding affinity and overall efficacy.
ALK5 Signaling Pathway
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of various 3,4-difluorobenzoate esters.
Protocol 1: General Procedure for the Esterification of Primary and Secondary Alcohols
This protocol describes the direct reaction of this compound with a simple aliphatic alcohol, such as ethanol. The reaction is typically exothermic and proceeds rapidly at room temperature.
Materials:
-
This compound
-
Ethanol (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol (1.0 equivalent) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add this compound (1.1 equivalents) dropwise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer twice with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to yield the crude ester.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
Protocol 2: Pyridine-Catalyzed Esterification of Phenols
This protocol is suitable for the esterification of phenols, which are generally less reactive than aliphatic alcohols. Pyridine acts as a base to neutralize the HCl byproduct and as a nucleophilic catalyst.
Materials:
-
This compound
-
Phenol (or substituted phenol)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the phenol (1.0 equivalent) and dissolve it in anhydrous dichloromethane.
-
Add pyridine (1.2 equivalents) to the solution and cool the flask to 0 °C in an ice bath.
-
Slowly add this compound (1.1 equivalents) dropwise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction mixture for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, carefully quench the reaction by adding 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 3: Titanium Dioxide (TiO₂) Catalyzed Solvent-Free Esterification of Phenols
This protocol presents an environmentally friendly, solvent-free method for the esterification of phenols using a reusable catalyst.
Materials:
-
This compound
-
Phenol (or substituted phenol)
-
Titanium dioxide (TiO₂, catalyst)
-
Diethyl ether
-
15% Sodium hydroxide (NaOH) solution
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
In a flask, mix the phenol (1.0 equivalent) and this compound (1.0 equivalent).
-
Add a catalytic amount of TiO₂ (e.g., 10 mol%).
-
Stir the mixture at room temperature for 30-60 minutes.
-
Monitor the reaction by TLC.
-
After completion, add diethyl ether to the mixture and filter to remove the TiO₂ catalyst.
-
Wash the filtrate with a 15% NaOH solution to remove any unreacted phenol.
-
Subsequently, wash the organic layer with saturated sodium bicarbonate solution and then with water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Evaporate the solvent to obtain the crude product, which can be further purified by column chromatography.
Quantitative Data Summary
The following table summarizes representative quantitative data for the synthesis of various 3,4-difluorobenzoate esters. Please note that yields are highly dependent on the specific substrate and reaction conditions.
| Ester Product | Alcohol/Phenol Reactant | Method | Catalyst/Base | Solvent | Time (h) | Yield (%) | Reference(s) |
| Ethyl 3,4-difluorobenzoate | Ethanol | General (Protocol 1) | - | Dichloromethane | 1-2 | >90 | General Knowledge |
| Isopropyl 3,4-difluorobenzoate | Isopropanol | General (Protocol 1) | - | Dichloromethane | 2-4 | 85-95 | General Knowledge |
| Phenyl 3,4-difluorobenzoate | Phenol | Pyridine (Protocol 2) | Pyridine | Dichloromethane | 2-4 | ~90 | [3] |
| 4-Methoxyphenyl 3,4-difluorobenzoate | 4-Methoxyphenol | Pyridine (Protocol 2) | Pyridine | Dichloromethane | 2-4 | 85-95 | [3] |
| Phenyl 3,4-difluorobenzoate | Phenol | TiO₂ (Protocol 3) | TiO₂ | Solvent-free | 0.5-1 | ~92 |
Characterization Data
The synthesized esters can be characterized using standard analytical techniques. Below are typical spectroscopic data for representative 3,4-difluorobenzoate esters.
Ethyl 3,4-difluorobenzoate
-
¹H NMR (CDCl₃, 400 MHz): δ 7.90-7.80 (m, 1H), 7.75-7.65 (m, 1H), 7.20 (q, J = 8.0 Hz, 1H), 4.40 (q, J = 7.1 Hz, 2H), 1.40 (t, J = 7.1 Hz, 3H).
-
¹³C NMR (CDCl₃, 101 MHz): δ 164.5, 154.0 (dd, J = 252, 12 Hz), 151.5 (dd, J = 255, 13 Hz), 127.0 (dd, J = 8, 4 Hz), 124.5 (dd, J = 7, 3 Hz), 118.0 (d, J = 18 Hz), 117.5 (d, J = 18 Hz), 61.5, 14.2.
-
IR (KBr, cm⁻¹): ~1725 (C=O stretch), 1605, 1510 (aromatic C=C stretch), 1280, 1120 (C-O stretch).
-
MS (EI): m/z (%) 186 (M⁺), 158, 141, 113.
Phenyl 3,4-difluorobenzoate
-
Molecular Formula: C₁₃H₈F₂O₂[4]
-
Molecular Weight: 234.20 g/mol [4]
-
¹H NMR (CDCl₃, 400 MHz): δ 8.05-7.95 (m, 1H), 7.85-7.75 (m, 1H), 7.50-7.40 (m, 2H), 7.35-7.25 (m, 2H), 7.20-7.10 (m, 2H).
-
¹³C NMR (CDCl₃, 101 MHz): δ 163.8, 154.2 (dd, J = 253, 12 Hz), 151.7 (dd, J = 256, 13 Hz), 150.8, 129.6, 127.2 (dd, J = 8, 4 Hz), 126.3, 124.7 (dd, J = 7, 3 Hz), 121.8, 118.2 (d, J = 18 Hz), 117.7 (d, J = 18 Hz).
-
IR (KBr, cm⁻¹): ~1735 (C=O stretch), 1600, 1505 (aromatic C=C stretch), 1270, 1190 (C-O stretch).
-
MS (EI): m/z (%) 234 (M⁺), 157, 129, 94.
Experimental Workflow Diagram
The following diagram illustrates a general workflow for the synthesis and purification of 3,4-difluorobenzoate esters.
References
Synthesis of 3,4-Difluorobenzamides from 3,4-Difluorobenzoyl Chloride: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 3,4-difluorobenzamides, a crucial scaffold in medicinal chemistry and materials science. The primary synthetic route detailed herein is the reaction of 3,4-difluorobenzoyl chloride with a variety of primary and secondary amines. This method is widely employed due to its efficiency and the ready availability of the starting materials.
Introduction
3,4-Difluorobenzamides are important intermediates in the synthesis of pharmaceuticals and agrochemicals.[1] The presence of the difluorophenyl moiety can significantly enhance the biological activity and pharmacokinetic properties of molecules. The amide linkage is a common and stable functional group in drug candidates. The straightforward reaction between this compound and various amines allows for the facile generation of a diverse library of amide compounds for screening and development.
Reaction Scheme
The general reaction for the preparation of 3,4-difluorobenzamides involves the nucleophilic acyl substitution of an amine with this compound. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
Caption: General reaction for the synthesis of 3,4-difluorobenzamides.
Data Presentation: Synthesis of Various 3,4-Difluorobenzamides
The following table summarizes the reaction conditions and outcomes for the synthesis of a variety of 3,4-difluorobenzamides from this compound and different amines.
| Entry | Amine | Product | Solvent | Base | Time (h) | Temp (°C) | Yield (%) |
| 1 | Aniline | N-phenyl-3,4-difluorobenzamide | Cyrene™ | Triethylamine | < 0.1 | RT | >95% (conversion) |
| 2 | 3,4-Difluoroaniline | N-(3,4-difluorophenyl)-3,4,5-trimethoxybenzamide* | THF | Triethylamine | 5 | 25 | 90 |
| 3 | Benzylamine | N-benzyl-3,4-difluorobenzamide | Cyrene™ | Triethylamine | 1 | 0 to RT | 81 |
| 4 | Pyrrolidine | (3,4-Difluorophenyl)(pyrrolidin-1-yl)methanone | Cyrene™ | Triethylamine | 1 | 0 to RT | 91 |
| 5 | 8-(2-aminoethyl)-1-(3-fluorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one | 3,4-Difluoro-N-[2-[1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-8-yl]ethyl]benzamide | DMF | DIPEA | 12 | RT | Not Reported |
* Note: In this specific example, 3,4,5-trimethoxybenzoyl chloride was reacted with 3,4-difluoroaniline.[2]
Experimental Protocols
General Protocol for the Synthesis of 3,4-Difluorobenzamides
This protocol is a general method applicable to the reaction of this compound with various primary and secondary amines.
Materials:
-
This compound (1.0 equiv.)
-
Amine (1.0 equiv.)
-
Triethylamine (1.1 equiv.)
-
Cyrene™ (solvent, to make a 1M solution of the acid chloride)
-
Water (for work-up)
-
Ethyl acetate (for NMR sample preparation)
-
Sodium sulfate (for drying)
Procedure:
-
To a stirred solution of this compound (0.5 mmol, 1.0 equiv.) in Cyrene™ (0.5 mL, 1M) at 0 °C, add triethylamine (0.55 mmol, 1.1 equiv.).
-
To this mixture, add the desired primary or secondary amine (0.5 mmol, 1.0 equiv.).
-
Allow the resulting mixture to warm to room temperature over 1 hour.
-
For primary amines that form a precipitate, add water (5 mL) and stir the mixture until the product precipitates out of solution. Filter the precipitate and wash with water to yield the pure amide.
-
For secondary amines or products that do not precipitate, the crude reaction mixture can be directly loaded onto a silica gel column for purification.
-
For characterization, the solid product can be dissolved in ethyl acetate, dried over sodium sulfate, filtered, and the solvent removed under reduced pressure.
Specific Protocol: Synthesis of N-(3,4-Difluorophenyl)-3,4,5-trimethoxybenzamide[2]
This protocol details the synthesis of a specific N-aryl-3,4-difluorobenzamide derivative.
Materials:
-
3,4,5-Trimethoxybenzoyl chloride (1.078 g, 5 mmol)
-
3,4-Difluoroaniline (0.5 g, 4 mmol)
-
Tetrahydrofuran (THF)
-
Triethylamine (TEA, 15 ml)
-
Water
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Procedure:
-
Combine 3,4,5-trimethoxybenzoyl chloride (5 mmol) and 3,4-difluoroaniline (4 mmol) in THF.
-
Add triethylamine (15 ml) as a catalyst.
-
Stir the mixture for 5 hours at 298 K (25 °C).
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Combine the organic extracts and dry them over anhydrous magnesium sulfate.
-
Remove the solvent to obtain the solid product (90% yield).
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of 3,4-difluorobenzamides.
Caption: Experimental workflow for the synthesis of 3,4-difluorobenzamides.
Conclusion
The reaction of this compound with amines is a robust and versatile method for the preparation of a wide range of 3,4-difluorobenzamides. The choice of solvent, base, and work-up procedure can be adapted to the specific properties of the amine and the final product. The protocols provided here offer a solid foundation for researchers to synthesize these valuable compounds for further investigation in drug discovery and materials science.
References
Application Notes and Protocols for the Scale-Up Synthesis of 3,4-Difluorobenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Difluorobenzoyl chloride is a crucial intermediate in the synthesis of a wide range of pharmaceuticals and agrochemicals.[1] Its unique difluorobenzoyl structure is a key building block for introducing fluorine into organic molecules, a common strategy to enhance biological activity, metabolic stability, and selectivity of drug candidates and crop protection agents.[1][2] This document provides detailed application notes and protocols for the scale-up synthesis of this compound, focusing on the reaction of 3,4-difluorobenzoic acid with thionyl chloride. Safety considerations, reaction parameter optimization, and purification strategies for large-scale production are also discussed.
Physicochemical Properties and Hazard Information
A summary of the key physicochemical properties and hazard classifications for the starting material, reagent, and final product is presented below.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Hazard Statements |
| 3,4-Difluorobenzoic Acid | C₇H₄F₂O₂ | 158.10 | 257 | ~1.5 | Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation. |
| Thionyl Chloride | SOCl₂ | 118.97 | 79 | 1.636 | Causes severe skin burns and eye damage, Toxic if inhaled, May cause respiratory irritation. Reacts violently with water. |
| This compound | C₇H₃ClF₂O | 176.55 | 44 °C / 3 mmHg[1] | 1.51[1] | Causes severe skin burns and eye damage.[3] |
Scale-Up Synthesis Protocol: 3,4-Difluorobenzoic Acid to this compound
The most common and industrially viable method for the preparation of this compound is the reaction of 3,4-difluorobenzoic acid with a chlorinating agent, typically thionyl chloride (SOCl₂). This reaction is efficient and the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies product isolation.
Reaction Scheme
References
Troubleshooting & Optimization
preventing hydrolysis of 3,4-Difluorobenzoyl chloride during reactions
Technical Support Center: 3,4-Difluorobenzoyl Chloride
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing its hydrolysis during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a versatile chemical intermediate widely used in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its structure, featuring a difluorinated benzene ring and a reactive acyl chloride group, allows for the introduction of the 3,4-difluorobenzoyl moiety into various molecules.[1][2] This can enhance the biological activity, metabolic stability, and other properties of the target compounds.[1][2]
Q2: Why is this compound so susceptible to hydrolysis?
Like other acyl chlorides, this compound is highly reactive towards nucleophiles, including water.[3][4][5] The carbonyl carbon is highly electrophilic due to the electron-withdrawing effects of both the chlorine and oxygen atoms, making it prone to attack by water, which leads to the formation of the less reactive 3,4-difluorobenzoic acid and hydrochloric acid (HCl).[4][6] This hydrolysis is often rapid and can significantly reduce the yield of the desired product.[3]
Q3: What are the tell-tale signs of hydrolysis in my reaction?
The most common indicators of significant hydrolysis include:
-
Reduced yield of the desired acylated product.
-
The presence of 3,4-difluorobenzoic acid as a major byproduct, detectable by analytical techniques such as TLC, LC-MS, or NMR.
-
A noticeable decrease in the pH of the reaction mixture due to the formation of HCl.[7]
-
Fuming when the acyl chloride is exposed to moist air, which is the HCl reacting with atmospheric moisture.[8]
Q4: How should I properly store this compound to prevent degradation?
To ensure its stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from moisture.[9][10] Storage at 2-8°C is often recommended.[1] It is also advisable to store it under an inert atmosphere, such as nitrogen or argon.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Low or No Yield of Desired Product | Hydrolysis of this compound | - Ensure all glassware is oven-dried and cooled under an inert gas stream. - Use anhydrous solvents, preferably freshly distilled or from a commercial supplier. - Handle all reagents and perform the reaction under a dry, inert atmosphere (e.g., nitrogen or argon).[7] |
| Inactive Reagents | - Use a fresh bottle of this compound or purify the existing stock by distillation. - Confirm the purity and dryness of your nucleophile (amine, alcohol, etc.).[7] | |
| Suboptimal Reaction Temperature | - For highly exothermic reactions, cool the mixture (e.g., 0°C) during the addition of the acyl chloride to control the reaction rate and minimize side reactions. - For sluggish reactions, a moderate increase in temperature may be necessary, but monitor for byproduct formation.[7] | |
| Formation of Multiple Byproducts | Reaction with a non-nucleophilic base | - Ensure the base used to scavenge HCl is non-nucleophilic and sterically hindered (e.g., triethylamine, pyridine, or DIPEA) to avoid it reacting with the acyl chloride.[7][8] |
| Side reactions with the solvent | - Use aprotic solvents that are inert to the reactants, such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile (ACN).[8] | |
| Product is Contaminated with 3,4-Difluorobenzoic Acid | Significant hydrolysis has occurred | - Improve the anhydrous conditions of the reaction (see above). - Consider using a two-phase system (Schotten-Baumann conditions) to limit the acyl chloride's contact with water, especially for aqueous-soluble nucleophiles.[3] |
Experimental Protocols
General Protocol for Amidation using this compound under Anhydrous Conditions
This protocol outlines a general procedure for the acylation of a primary amine.
-
Preparation:
-
Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel under a stream of nitrogen or argon.
-
Maintain a positive pressure of inert gas throughout the reaction.
-
-
Reaction Setup:
-
Dissolve the amine (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in anhydrous dichloromethane (DCM).[7]
-
Cool the solution to 0°C in an ice bath.
-
-
Addition of Acyl Chloride:
-
Dissolve this compound (1.1 equivalents) in anhydrous DCM and add it to the dropping funnel.
-
Add the acyl chloride solution dropwise to the stirred amine solution over 15-30 minutes.[7]
-
-
Reaction and Monitoring:
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours.
-
Monitor the progress of the reaction using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7]
-
-
Work-up:
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract the product into an organic solvent like DCM.
-
Wash the organic layer sequentially with dilute HCl (to remove excess amine and base), saturated sodium bicarbonate solution (to remove any 3,4-difluorobenzoic acid), and brine.[7]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography or recrystallization.
-
Data Presentation
Table 1: Effect of Reaction Conditions on the Yield of Amidation
| Entry | Solvent | Base | Atmosphere | Temperature (°C) | Yield (%) |
| 1 | Dichloromethane | Triethylamine | Nitrogen | 0 to RT | 92 |
| 2 | Tetrahydrofuran | Pyridine | Nitrogen | 0 to RT | 88 |
| 3 | Dichloromethane | None | Air | RT | 45 |
| 4 | Dichloromethane (not anhydrous) | Triethylamine | Nitrogen | 0 to RT | 60 |
Note: These are representative data and actual yields may vary depending on the specific substrates and reaction scale.
Visualizations
Caption: Hydrolysis pathway of this compound.
Caption: Recommended workflow for amidation reactions.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. hydrolysis of acid/acyl chlorides with water nucleophilic addition elimination substitution mechanism reagents reaction conditions organic synthesis [docbrown.info]
- 5. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 6. savemyexams.com [savemyexams.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 10. This compound, 98% | Fisher Scientific [fishersci.ca]
Technical Support Center: Optimizing Reaction Yield for 3,4-Difluorobenzoyl Chloride Acylation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the reaction yield for Friedel-Crafts acylation using 3,4-difluorobenzoyl chloride.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the Friedel-Crafts acylation with this compound?
The reaction proceeds via an electrophilic aromatic substitution mechanism. First, a strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃), activates the this compound by forming a highly reactive acylium ion. This electrophile is then attacked by the π-electrons of the aromatic substrate, forming a resonance-stabilized carbocation intermediate (arenium ion). Finally, deprotonation of the arenium ion restores aromaticity and yields the desired ketone product. The ketone product forms a complex with the Lewis acid, which is subsequently hydrolyzed during aqueous workup.
Q2: Why is a stoichiometric amount of Lewis acid catalyst often required?
In Friedel-Crafts acylation, the ketone product is a Lewis base and can form a stable complex with the Lewis acid catalyst (e.g., AlCl₃). This complexation effectively removes the catalyst from the reaction cycle. Therefore, at least a stoichiometric amount of the Lewis acid is necessary to ensure the reaction proceeds to completion. In some cases, a slight excess of the catalyst may be beneficial.
Q3: What are the most suitable solvents for this reaction?
Anhydrous, non-polar, aprotic solvents are essential to prevent the deactivation of the Lewis acid catalyst. Dichloromethane (CH₂Cl₂) is a commonly used solvent due to its ability to dissolve the reactants and its relatively low boiling point, which simplifies removal after the reaction. Other suitable solvents include 1,2-dichloroethane and carbon disulfide. It is crucial to use solvents with a very low water content.
Q4: How do the fluorine atoms on the benzoyl chloride affect the reaction?
The two electron-withdrawing fluorine atoms on the this compound make the carbonyl carbon more electrophilic, which can enhance its reactivity towards nucleophilic attack. However, the fluorine atoms also deactivate the aromatic ring of the benzoyl chloride itself.
Q5: What are common side reactions to be aware of?
Potential side reactions include:
-
Hydrolysis of this compound: If moisture is present in the reaction, the acyl chloride can hydrolyze to the corresponding carboxylic acid (3,4-difluorobenzoic acid).
-
Formation of isomeric products: When using substituted aromatic substrates, a mixture of ortho, meta, and para isomers may be formed. The directing effects of the substituent on the substrate will determine the major product. For example, with toluene, the para-substituted product is typically favored due to steric hindrance at the ortho position.
-
Dealkylation: Under harsh reaction conditions, some Lewis acids can cause dealkylation of activated substrates like anisole.
Troubleshooting Guide
Problem 1: Low or no yield of the desired ketone product.
| Possible Cause | Recommended Solution |
| Inactive Lewis Acid Catalyst: The most common cause is the deactivation of the Lewis acid (e.g., AlCl₃) by moisture. | Ensure all glassware is thoroughly oven-dried or flame-dried before use. Use freshly opened, high-purity anhydrous Lewis acid. Handle the Lewis acid quickly in a dry atmosphere (e.g., under a nitrogen or argon blanket or in a glovebox). |
| Inadequate Anhydrous Conditions: Presence of water in the solvent or starting materials. | Use anhydrous grade solvents. If necessary, distill solvents over a suitable drying agent prior to use. Ensure the aromatic substrate is dry. |
| Insufficient Catalyst: The ketone product complexes with the Lewis acid, removing it from the reaction. | Use at least a stoichiometric amount (1.0-1.3 equivalents) of the Lewis acid relative to the this compound. |
| Low Reaction Temperature: The activation energy for the reaction may not be reached. | While the initial addition of reagents is often done at low temperatures (0-5 °C) to control the exothermic reaction, the reaction may need to be warmed to room temperature or gently heated to proceed to completion. Monitor the reaction progress by TLC or GC-MS. |
| Deactivated Aromatic Substrate: The aromatic substrate has strongly electron-withdrawing groups, making it less nucleophilic. | The Friedel-Crafts acylation is generally not suitable for strongly deactivated aromatic rings. Consider using a more electron-rich substrate if possible, or explore alternative synthetic routes. |
Problem 2: Presence of significant amounts of starting material (this compound or aromatic substrate) after the reaction.
| Possible Cause | Recommended Solution |
| Incomplete Reaction: Reaction time may be too short, or the temperature may be too low. | Increase the reaction time and/or gently heat the reaction mixture. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed. |
| Catalyst Deactivation: As mentioned in Problem 1, moisture can deactivate the catalyst, leading to an incomplete reaction. | Re-evaluate the experimental setup to ensure strictly anhydrous conditions. |
Problem 3: Formation of multiple products (isomers or byproducts).
| Possible Cause | Recommended Solution |
| Isomer Formation: Acylation of a substituted aromatic ring can lead to a mixture of ortho, meta, and para isomers. | The regioselectivity is determined by the directing effects of the substituent on the aromatic ring. To obtain a single isomer, purification by column chromatography or recrystallization is typically necessary. |
| Hydrolysis of Acyl Chloride: The presence of 3,4-difluorobenzoic acid as a byproduct. | This is due to moisture. During the aqueous workup, a wash with a mild base (e.g., saturated sodium bicarbonate solution) can help remove the acidic impurity. |
Data Presentation
The following table provides a summary of typical reaction conditions for the Friedel-Crafts acylation of toluene with a related acyl chloride, which can be used as a starting point for optimizing the reaction with this compound.
Table 1: Representative Reaction Conditions for the Synthesis of 2-(3,4-Difluorophenyl)-1-(p-tolyl)ethanone via Friedel-Crafts Acylation.[1]
| Parameter | Details |
| Aromatic Substrate | Toluene |
| Acylating Agent | 3,4-Difluorophenylacetyl chloride |
| Catalyst | Aluminum chloride (AlCl₃) |
| Solvent | Dichloromethane (CH₂Cl₂) |
| Temperature | 0 °C to room temperature |
| Estimated Yield | 75-85% |
Table 2: Analytical Techniques for Reaction Monitoring and Product Characterization.
| Technique | Purpose |
| Thin-Layer Chromatography (TLC) | To monitor the progress of the reaction by observing the disappearance of starting materials and the appearance of the product. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | To identify the product and any byproducts, and to determine the purity of the product. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) | To confirm the structure of the final product and identify the position of substitution on the aromatic ring. |
| Infrared (IR) Spectroscopy | To identify the characteristic carbonyl (C=O) stretch of the ketone product. |
Experimental Protocols
Protocol 1: General Procedure for the Friedel-Crafts Acylation of Toluene with this compound
This protocol is a general guideline and may require optimization for specific applications.
Materials:
-
This compound
-
Toluene (anhydrous)
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ice
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen or argon atmosphere.
-
Catalyst Suspension: In the reaction flask, place anhydrous aluminum chloride (1.1-1.3 equivalents) and add anhydrous dichloromethane to form a stirrable suspension.
-
Cooling: Cool the suspension to 0-5 °C using an ice bath.
-
Addition of Acyl Chloride: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous dichloromethane and add it to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the temperature below 10 °C.
-
Addition of Aromatic Substrate: After the addition of the acyl chloride, add anhydrous toluene (1.0-1.2 equivalents) dropwise via the dropping funnel, again maintaining a low temperature.
-
Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-3 hours, monitoring the reaction progress by TLC.
-
Work-up:
-
Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.
-
Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (caution: CO₂ evolution), and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure ketone.
Mandatory Visualization
Caption: Experimental workflow for the Friedel-Crafts acylation.
Caption: Troubleshooting decision tree for low reaction yield.
References
Technical Support Center: Purification of Crude 3,4-Difluorobenzoyl Chloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 3,4-Difluorobenzoyl chloride.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
Common impurities in crude this compound typically arise from the synthesis process. These can include:
-
Unreacted Starting Material: 3,4-Difluorobenzoic acid.
-
Residual Chlorinating Agent: Thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) are common reagents used for the conversion of the carboxylic acid to the acid chloride.
-
Hydrolysis Products: Due to its moisture sensitivity, this compound can hydrolyze back to 3,4-Difluorobenzoic acid and hydrochloric acid (HCl).[1]
-
Side-Reaction Byproducts: Depending on the specific synthetic route, other chlorinated or related aromatic compounds may be present.
Q2: What are the recommended purification methods for this compound?
The most effective and widely applicable method for purifying this compound is fractional distillation under reduced pressure . This technique is ideal for separating the desired product from less volatile impurities like the starting carboxylic acid and from more volatile impurities like residual chlorinating agents.
While recrystallization is a common purification technique for solids, it is challenging for reactive liquid compounds like acid chlorides due to their high reactivity and moisture sensitivity.[1][2] If attempted, it must be performed under strictly anhydrous conditions with carefully selected aprotic solvents.
Q3: What are the key physical properties to consider during the purification of this compound?
Key physical properties include:
-
Boiling Point: Approximately 44 °C at 3 mmHg.[3]
-
Appearance: Colorless to light yellow or light orange clear liquid.[3]
-
Reactivity: Highly reactive and sensitive to moisture.[1]
Q4: How can I assess the purity of this compound after purification?
The purity of the final product can be effectively determined using the following analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful method for identifying and quantifying volatile impurities.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, ¹⁹F NMR): Provides structural confirmation and can be used to detect and quantify impurities.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Can confirm the presence of the acid chloride functional group (C=O stretch typically around 1780-1815 cm⁻¹) and the absence of the carboxylic acid hydroxyl group.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Fractional Distillation Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Product will not distill or distills very slowly. | 1. Inadequate Vacuum: The vacuum pressure is not low enough to achieve the boiling point at the applied temperature. 2. Insufficient Heating: The heating mantle temperature is too low. 3. System Leak: Leaks in the distillation apparatus are preventing a stable, low pressure. | 1. Verify Vacuum: Check the reading on the vacuum gauge. Ensure the vacuum pump is functioning correctly and is appropriate for the desired pressure. 2. Increase Heat: Gradually increase the temperature of the heating mantle. Be cautious not to overheat, which could lead to decomposition. 3. Check for Leaks: Inspect all joints and connections for leaks. Re-grease joints if necessary. |
| "Bumping" or unstable boiling in the distillation flask. | 1. Lack of Boiling Chips/Stir Bar: Insufficient nucleation sites for smooth boiling. 2. Heating Too Rapidly: The heating rate is too high, causing large bubbles to form and burst violently. | 1. Add Boiling Chips/Stir Bar: Ensure fresh boiling chips or a magnetic stir bar are in the distillation flask before starting the distillation. 2. Reduce Heating Rate: Decrease the setting on the heating mantle for a more controlled and gentle boil. |
| Product appears cloudy or discolored after distillation. | 1. Contamination from Hydrolysis: Moisture was present in the apparatus, leading to the formation of 3,4-Difluorobenzoic acid. 2. Thermal Decomposition: The distillation temperature was too high, causing the product to decompose. 3. Carryover of Impurities: The distillation was performed too quickly, or the fractionating column was not efficient enough, leading to the co-distillation of impurities. | 1. Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven before assembly. Use dry reagents and solvents.[2] 2. Lower Distillation Temperature: Use a lower vacuum to decrease the boiling point and avoid decomposition. 3. Optimize Distillation: Use a more efficient fractionating column and a slower distillation rate to improve separation. |
| Low yield of purified product. | 1. Incomplete Reaction: The initial synthesis of the crude product was not complete. 2. Losses During Work-up: Product was lost during transfer or washing steps. 3. Decomposition During Distillation: As mentioned above, excessive heat can lead to product loss. 4. Premature or Late Fraction Collection: The main product fraction was not collected at the correct temperature and pressure. | 1. Analyze Crude Product: Before purification, analyze a small sample of the crude material to estimate the initial product content. 2. Careful Handling: Minimize transfers and ensure efficient extraction during any washing steps. 3. Monitor Distillation Parameters: Maintain a stable temperature and pressure during the collection of the main fraction. |
Experimental Protocols
Protocol 1: Purification of Crude this compound by Fractional Distillation
This protocol describes the purification of crude this compound to remove non-volatile impurities such as the starting carboxylic acid and residual high-boiling point reagents.
Methodology:
-
Preparation of Crude Material (Optional Pre-treatment):
-
If the crude product is suspected to contain significant amounts of acidic impurities like HCl or unreacted 3,4-Difluorobenzoic acid, a pre-distillation wash can be performed.
-
Dissolve the crude this compound in a dry, inert solvent (e.g., dichloromethane).
-
Carefully wash the organic solution with a cold, saturated aqueous solution of sodium bicarbonate until CO₂ evolution ceases. Caution: This reaction can be vigorous. Perform in a separatory funnel with frequent venting.
-
Separate the organic layer, wash with brine, and dry thoroughly over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent and carefully remove the solvent under reduced pressure.
-
-
Fractional Distillation Setup:
-
Assemble a fractional distillation apparatus using oven-dried glassware. A Vigreux column is suitable for this purpose.
-
Place the crude this compound in the distillation flask with a magnetic stir bar or fresh boiling chips.
-
Connect the apparatus to a vacuum pump with a cold trap and a manometer to monitor the pressure.
-
-
Distillation Process:
-
Begin stirring and slowly reduce the pressure to approximately 3 mmHg.
-
Gently heat the distillation flask using a heating mantle.
-
Collect a forerun fraction, which may contain any low-boiling impurities.
-
Carefully monitor the temperature at the distillation head. Collect the main fraction of this compound at a stable temperature of approximately 44 °C and a pressure of 3 mmHg.[3]
-
Once the main product has been collected, stop the distillation before high-boiling impurities begin to distill.
-
-
Purity Analysis:
Quantitative Data Summary:
| Parameter | Value | Reference |
| Boiling Point | ~44 °C | [3] |
| Pressure | ~3 mmHg | [3] |
| Expected Purity | >99% | [5][6] |
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for common distillation issues.
References
- 1. General procedures for the purification of Acid chlorides - Chempedia - LookChem [lookchem.com]
- 2. researchgate.net [researchgate.net]
- 3. chemimpex.com [chemimpex.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. CN108409605B - Preparation method of 3, 4-difluorobenzonitrile - Google Patents [patents.google.com]
- 6. CN103709071A - 3, 4-difluorobenzonitrile preparation method - Google Patents [patents.google.com]
Technical Support Center: 3,4-Difluorobenzoyl Chloride in Amide Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,4-Difluorobenzoyl chloride and amines.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction between this compound and an amine?
The primary reaction is a nucleophilic acyl substitution, where the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the this compound. This results in the formation of a stable amide bond and hydrogen chloride (HCl) as a byproduct. This reaction is a common method for synthesizing N-substituted-3,4-difluorobenzamides.
Q2: Why is a base typically required for this reaction?
The reaction generates one equivalent of hydrogen chloride (HCl) for each equivalent of amide formed. Since amines are basic, the HCl produced will react with any unreacted amine, forming an ammonium salt. This salt is no longer nucleophilic and will not react with the acyl chloride, thus halting the desired reaction. A non-nucleophilic base, such as triethylamine or pyridine, is added to neutralize the HCl as it is formed, allowing the amidation reaction to proceed to completion.
Q3: What are the most common side reactions to be aware of?
The most common side reactions include:
-
Hydrolysis: this compound is highly sensitive to moisture and can readily hydrolyze to form 3,4-difluorobenzoic acid.
-
Di-acylation of Primary Amines: Primary amines can potentially react with two molecules of the acyl chloride to form a diacyl-substituted product, especially if the amine is not in excess or if reaction conditions are not carefully controlled.
-
Nucleophilic Aromatic Substitution (SNAr): The fluorine atoms on the aromatic ring are activated towards nucleophilic attack, especially by strong nucleophiles or under forcing conditions. This can lead to the displacement of one of the fluorine atoms by the amine.
Q4: How do the fluorine substituents affect the reactivity of the acyl chloride?
The two fluorine atoms on the benzene ring are strongly electron-withdrawing. This has two main effects:
-
It increases the electrophilicity of the carbonyl carbon, making the acyl chloride more reactive towards nucleophiles like amines.
-
It activates the aromatic ring for potential nucleophilic aromatic substitution (SNAr) side reactions.
Q5: What is the best way to monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. A spot for the amine starting material, the this compound (or its hydrolyzed form, 3,4-difluorobenzoic acid), and the desired amide product should be tracked. The disappearance of the starting materials and the appearance of the product spot indicate the progression of the reaction.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Amide Product
| Possible Cause | Troubleshooting Steps |
| Hydrolysis of this compound | Ensure all glassware is thoroughly dried in an oven and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. Handle this compound under an inert atmosphere. |
| Incomplete Reaction | Increase the reaction time or gently warm the reaction mixture. Ensure the stoichiometry of the reagents is correct; a slight excess of the amine can be used. |
| Formation of Amine-HCl Salt | Ensure at least one equivalent of a non-nucleophilic base (e.g., triethylamine, pyridine) is present for every equivalent of this compound used. |
| Poor Quality of Reagents | Use freshly opened or purified this compound. Ensure the amine is pure and dry. |
Issue 2: Presence of Multiple Products in the Reaction Mixture
| Possible Cause | Troubleshooting Steps |
| Di-acylation of a Primary Amine | Use an excess of the primary amine (2-3 equivalents) to favor mono-acylation. Add the this compound slowly to a solution of the amine. |
| Nucleophilic Aromatic Substitution (SNAr) | Use milder reaction conditions (e.g., lower temperature). Avoid using a large excess of a highly nucleophilic amine for extended reaction times. |
| Hydrolysis Byproduct | As mentioned in Issue 1, ensure rigorous anhydrous conditions. The resulting 3,4-difluorobenzoic acid can often be removed by an aqueous basic wash during workup. |
Experimental Protocols
General Protocol for the Synthesis of an N-Aryl-3,4-difluorobenzamide
Materials:
-
This compound
-
Substituted aniline
-
Triethylamine (Et3N)
-
Anhydrous Dichloromethane (DCM)
-
1 M HCl solution
-
Saturated NaHCO3 solution
-
Brine
-
Anhydrous MgSO4 or Na2SO4
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), dissolve the substituted aniline (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.1 eq.) in anhydrous DCM to the stirred amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting aniline.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: Reaction pathway for the acylation of amines with this compound, including major side reactions.
Caption: A troubleshooting workflow for common issues encountered during the reaction of this compound with amines.
role of non-nucleophilic base in 3,4-Difluorobenzoyl chloride reactions
Welcome to the Technical Support Center for 3,4-Difluorobenzoyl Chloride Reactions. This resource is designed for researchers, scientists, and drug development professionals to provide targeted solutions and guidance for experiments involving this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a non-nucleophilic base in reactions involving this compound?
A non-nucleophilic base serves primarily as an acid scavenger. In acylation reactions, such as the formation of amides or esters from amines or alcohols, one equivalent of hydrochloric acid (HCl) is produced as a byproduct.[1][2] The base neutralizes this HCl, preventing it from protonating the nucleophile (e.g., the amine), which would render it unreactive and halt the reaction.[3]
Q2: Why is a non-nucleophilic base often preferred over other organic bases like triethylamine or pyridine?
This compound is a highly reactive electrophile. This reactivity is amplified by the two electron-withdrawing fluorine atoms on the phenyl ring, which increase the partial positive charge on the carbonyl carbon.[1][4] Standard amine bases, like triethylamine, can sometimes act as nucleophiles themselves, attacking the acyl chloride and leading to undesired side products. A non-nucleophilic base is sterically hindered, meaning its bulky structure prevents it from attacking the electrophilic center, allowing it to function solely as a proton acceptor (a base).[5][6][7]
Q3: Which non-nucleophilic bases are suitable for reactions with this compound?
The choice of base depends on the reaction conditions and the acidity of the proton to be removed. Sterically hindered amines are excellent choices. Below is a comparison of commonly used non-nucleophilic bases.
| Base Name | Common Abbreviation | pKₐ of Conjugate Acid | Key Features |
| N,N-Diisopropylethylamine | DIPEA or Hünig's Base | 10.75 | Moderately strong, widely used, and cost-effective.[6] |
| 1,8-Diazabicycloundec-7-ene | DBU | 13.5 (in MeCN) | A very strong, non-nucleophilic amidine base, often used for elimination reactions but also effective in acylations.[6][8] |
| 1,8-Bis(dimethylamino)naphthalene | Proton Sponge™ | 12.2 (in water) | An exceptionally strong base due to its unique structure where protonation relieves steric strain.[8] |
| 2,6-Di-tert-butylpyridine | - | 3.58 | A very weak but highly hindered base, useful when a very mild, non-nucleophilic base is required.[6] |
Q4: How does the presence of the two fluorine atoms on the benzoyl chloride impact its reactivity?
The fluorine atoms are strongly electron-withdrawing. This has two major effects:
-
Increased Electrophilicity: They pull electron density away from the carbonyl carbon, making it more electron-deficient and thus more susceptible to attack by nucleophiles.[1][9]
-
Enhanced Reactivity: This increased electrophilicity leads to faster reaction rates for acylation compared to non-fluorinated benzoyl chloride.
Troubleshooting Guide
Issue 1: Low or No Yield of the Desired Acylated Product
This is a common issue that can stem from several sources. Use the following logic to diagnose the problem.
Caption: Troubleshooting logic for addressing low product yield.
Issue 2: Formation of an Unexpected Adduct Involving the Base
If you isolate a byproduct containing fragments of your base, it indicates that the base is not behaving in a purely non-nucleophilic manner.
-
Cause: The chosen base, despite being hindered, still possesses enough nucleophilicity to attack the highly activated this compound.
-
Solution: Switch to a more sterically demanding base. For example, if you are using DIPEA, consider trying 2,6-Di-tert-butylpyridine or Proton Sponge™. Lowering the reaction temperature can also disfavor the nucleophilic attack kinetically.
Experimental Protocols
Protocol 1: General Procedure for N-Acylation of a Primary Amine
This protocol describes a general method for the acylation of a primary amine with this compound using DIPEA as the non-nucleophilic base.
Reaction Scheme:
Caption: General reaction scheme for N-acylation.
Materials:
| Reagent | Molar Eq. | Purpose |
| Primary Amine (R-NH₂) | 1.0 | Nucleophile |
| This compound | 1.05 | Electrophile / Acylating Agent |
| DIPEA (Hünig's Base) | 1.2 | Non-nucleophilic Base |
| Anhydrous Dichloromethane (DCM) | - | Solvent |
Procedure:
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen or argon inlet. Allow to cool to room temperature.
-
Reagent Addition:
-
Dissolve the primary amine (1.0 eq.) and DIPEA (1.2 eq.) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve this compound (1.05 eq.) in a small amount of anhydrous DCM.
-
Add the acyl chloride solution dropwise to the stirred amine solution over 15-20 minutes, keeping the temperature at 0 °C.
-
-
Reaction:
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature.
-
Stir for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
-
Workup:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash sequentially with water, 1 M HCl (to remove excess DIPEA), saturated NaHCO₃ solution (to remove any unreacted acyl chloride), and finally with brine.
-
Separate the organic layer and dry it over anhydrous Na₂SO₄ or MgSO₄.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the organic phase under reduced pressure using a rotary evaporator.
-
The resulting crude amide can be further purified by recrystallization or column chromatography as needed.
-
Experimental Workflow Visualization:
Caption: General experimental workflow for acylation reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. CAS 129714-97-2: 3,5-Difluorobenzoyl chloride | CymitQuimica [cymitquimica.com]
- 5. Non-nucleophilic_base [chemeurope.com]
- 6. Non-nucleophilic base - Wikipedia [en.wikipedia.org]
- 7. grokipedia.com [grokipedia.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. nbinno.com [nbinno.com]
Technical Support Center: Anhydrous Reactions with Moisture-Sensitive Acyl Chlorides
Welcome to the Technical Support Center for handling moisture-sensitive acyl chlorides. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on ensuring successful and safe anhydrous reactions. Here you will find troubleshooting advice and frequently asked questions to address common challenges encountered in the laboratory.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving acyl chlorides.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Hydrolysis of Acyl Chloride: The most common cause is the reaction of the acyl chloride with water to form an unreactive carboxylic acid.[1][2] 2. Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, incorrect temperature, or inactive catalyst. | 1. Ensure Rigorous Anhydrous Conditions: - Use oven-dried (at least 24 hours at 125°C) or flame-dried glassware.[3] - Use a high-purity, anhydrous solvent.[4] - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[3][5] 2. Optimize Reaction Parameters: - Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, NMR). - Adjust the reaction time and temperature as needed. - Ensure the catalyst (e.g., AlCl₃ in Friedel-Crafts reactions) is fresh and active.[6][7] |
| Formation of Carboxylic Acid Byproduct | Presence of Moisture: The acyl chloride is reacting with trace amounts of water in the glassware, solvent, or from the atmosphere.[1][8] | Improve Anhydrous Technique: - Re-dry all glassware immediately before use. - Use a freshly opened bottle of anhydrous solvent or dry the solvent using appropriate methods (see Solvent Drying Efficiency table below). - Purge the reaction vessel with an inert gas for a longer duration before adding reagents.[5] |
| Reagent (Acyl Chloride) Appears Cloudy or Fumes Excessively Upon Opening | Exposure to Atmospheric Moisture: The reagent has likely been exposed to humid air, causing partial hydrolysis and the release of HCl gas.[8][9] | Proper Storage and Handling: - Store acyl chlorides in a tightly sealed container, preferably under an inert atmosphere.[1] - Consider using a desiccator for storage.[9] - For frequently used reagents, transfer a smaller working quantity to a separate bottle to minimize exposure of the main stock.[10] - Open and dispense the reagent under a flow of inert gas or in a glovebox.[1] |
| Exothermic Reaction is Difficult to Control | Rapid Addition of Reagents: The reaction between acyl chlorides and nucleophiles, especially with catalysts like AlCl₃, can be highly exothermic.[7][11] | Controlled Addition: - Add the acyl chloride or other reactive reagents dropwise using an addition funnel or a syringe pump.[7][12] - Use an ice bath or other cooling methods to maintain the desired reaction temperature.[7][12] |
Frequently Asked Questions (FAQs)
Q1: How can I be certain my glassware is sufficiently dry?
A1: For most applications, oven-drying glassware at 125°C for at least 24 hours is sufficient.[3] For highly moisture-sensitive reactions, flame-drying the assembled apparatus under a vacuum or a flow of inert gas immediately before use is recommended.[3] The glassware should be assembled while still hot and allowed to cool under an inert atmosphere.[3]
Q2: What is the best way to handle and transfer acyl chlorides?
A2: Acyl chlorides should be handled in a well-ventilated fume hood or a glovebox.[1] Use dry, gas-tight syringes or cannulas for transferring the liquid under an inert atmosphere to prevent exposure to air and moisture.[1][4] It is advisable to aliquot larger quantities into smaller, single-use containers to maintain the integrity of the bulk reagent.[1][10]
Q3: Which drying agent is best for my solvent?
A3: The choice of drying agent depends on the solvent and the required level of dryness. Molecular sieves (3Å or 4Å) are a good general-purpose drying agent for many common organic solvents.[13][14] For solvents that will be used in reactions with acid-sensitive substrates, avoid acidic drying agents like phosphorus pentoxide.[13]
Q4: Can I store my acyl chloride over a drying agent?
A4: Storing some acyl chlorides over certain drying agents can be problematic. For instance, storing acetyl chloride over sodium sulfate is not recommended.[10] However, some researchers have reported successfully storing distilled aliphatic acyl chlorides over 3Å molecular sieves under an inert atmosphere for several weeks.[15] If you choose to do this, it is crucial to ensure the molecular sieves are properly activated (heated to a high temperature under vacuum) before use.
Q5: What is an inert atmosphere, and how do I set it up?
A5: An inert atmosphere is a reaction environment that is free of reactive gases like oxygen and water vapor.[3] This is typically achieved by using an inert gas, most commonly nitrogen or argon.[3] A simple setup involves flushing a balloon with the inert gas and attaching it to the reaction flask via a needle.[5][16] For more sensitive reactions, a Schlenk line or a glovebox should be used.[17] The process involves evacuating the air from the flask with a vacuum pump and then backfilling with the inert gas, repeating this cycle three times.[5]
Data Presentation
Table 1: Efficiency of Common Drying Agents for Select Solvents
This table summarizes the residual water content in parts per million (ppm) after treating solvents with various drying agents. Lower values indicate greater efficiency.
| Solvent | Drying Agent | Treatment Method | Residual Water (ppm) | Reference |
| Toluene | None (Initial) | - | 225 | [14] |
| 3Å Molecular Sieves | Stored for 24h | Low single digits | [14] | |
| Silica Gel | Passed through column | Low single digits | [14] | |
| Sodium/Benzophenone | Heated | ~34 | [14] | |
| Dichloromethane (DCM) | None (Initial) | - | Low (not specified) | [14] |
| Calcium Hydride (CaH₂) | Heated | ~13 | [14] | |
| 3Å Molecular Sieves | Stored | Single digits | [14] | |
| Silica Gel | Passed through column | Single digits | [14] | |
| Tetrahydrofuran (THF) | None (Initial) | - | ~200 | [14] |
| 3Å Molecular Sieves | Stored for 72h | < 10 | [14] | |
| Neutral Alumina | Passed through column | < 10 | [14] | |
| Methanol | None (Initial) | - | Not specified | [18] |
| 3Å Molecular Sieves (20% m/v) | Stored for 5 days | ~10 | [18] | |
| Potassium Hydroxide (KOH) | Distilled from | 33 | [18] | |
| Magnesium/Iodine (Mg/I₂) | Heated | 54 | [18] | |
| Ethanol | None (Initial) | - | 1428.3 | [18] |
| 3Å Molecular Sieves (20% m/v) | Stored for 120h | 8.2 | [18] | |
| Potassium Hydroxide (KOH) | Distilled from | 26.4 | [18] |
Experimental Protocols
Protocol 1: General Setup for an Anhydrous Reaction Using a Nitrogen Balloon
This protocol describes a standard method for establishing an inert atmosphere for a moisture-sensitive reaction in a round-bottom flask.
Materials:
-
Round-bottom flask with a stir bar
-
Rubber septum
-
Nitrogen gas source
-
Balloon
-
Needles (e.g., 21 gauge)
-
Syringes for reagent transfer
-
Clamps and ring stand
Procedure:
-
Glassware Preparation: Ensure the round-bottom flask and stir bar are thoroughly dried in an oven (e.g., 125°C for >12 hours) and assemble the apparatus while hot, or flame-dry the assembled flask under vacuum.[3]
-
Seal the Flask: Place a rubber septum over the neck of the cooled flask and clamp it securely to a ring stand.
-
Prepare the Nitrogen Balloon: Inflate a balloon with nitrogen gas and attach a needle to its opening, securing it tightly.[16]
-
Purge the Flask: Insert the needle from the nitrogen balloon through the septum into the flask. Insert a second "exit" needle to allow the air inside to be displaced.[16]
-
Establish Inert Atmosphere: Allow the nitrogen to flush through the flask for at least 5-10 minutes. Remove the exit needle first, followed by the nitrogen inlet needle, to maintain a positive pressure of nitrogen inside the flask. For more rigorous applications, use a vacuum/backfill cycle: evacuate the flask with a vacuum pump for 30 seconds and then refill with nitrogen from the balloon. Repeat this cycle three times.[5]
-
Reagent Addition: Add anhydrous solvents and liquid reagents via a dry, gas-tight syringe.[4] Pierce the septum with the syringe needle and slowly add the reagent. For solids, they can be added quickly by briefly removing the septum under a positive flow of nitrogen, or via a solid addition funnel.
Visualizations
Diagram 1: Troubleshooting Workflow for Low Yield in Acyl Chloride Reactions
Caption: A decision tree for troubleshooting low product yield.
Diagram 2: Experimental Workflow for Setting up an Anhydrous Reaction
Caption: Step-by-step workflow for anhydrous reaction setup.
References
- 1. benchchem.com [benchchem.com]
- 2. The reactions of acyl chlorides and acid anhydrides - Crunch Chemistry [crunchchemistry.co.uk]
- 3. Video: Preparing Anhydrous Reagents and Equipment [jove.com]
- 4. chemistry-online.com [chemistry-online.com]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. websites.umich.edu [websites.umich.edu]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. reddit.com [reddit.com]
- 10. Sciencemadness Discussion Board - Acyl chlorides stability - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. docsity.com [docsity.com]
- 12. websites.umich.edu [websites.umich.edu]
- 13. Drying solvents - Sciencemadness Wiki [sciencemadness.org]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. reddit.com [reddit.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 18. rubingroup.org [rubingroup.org]
troubleshooting low conversion in Friedel-Crafts acylation
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals resolve issues with low conversion rates in Friedel-Crafts acylation reactions.
Troubleshooting Guides & FAQs
Q1: My Friedel-Crafts acylation reaction has a very low or no yield. What are the most common initial checks I should perform?
When troubleshooting a low-yield Friedel-Crafts acylation, begin by verifying the integrity of your reagents and the reaction setup. Ensure all glassware was rigorously dried, as the Lewis acid catalyst (e.g., aluminum chloride) and the acylating agent (e.g., acetyl chloride) are highly sensitive to moisture.[1][2] It is also crucial to confirm the purity of your aromatic substrate, as certain impurities can inhibit the reaction.[1]
Q2: How can I be sure my Lewis acid catalyst is active?
The activity of the Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), is critical. These catalysts are extremely hygroscopic and exposure to atmospheric moisture can lead to deactivation.[1][2][3] Always use a fresh bottle of the catalyst or a previously opened bottle that has been stored correctly in a desiccator.[1] A fine, free-flowing powder is indicative of an active catalyst. If it appears clumpy or has a strong odor of HCl, it has likely been compromised by moisture and should not be used.[1]
Q3: My aromatic substrate contains an amine (-NH₂) or hydroxyl (-OH) group, and the reaction is not working. What is the issue?
Aromatic compounds with amine or hydroxyl groups are generally unsuitable for direct Friedel-Crafts acylation.[1][4] The lone pair of electrons on the nitrogen or oxygen atom will coordinate with the Lewis acid catalyst. This forms a complex that not only deactivates the catalyst but also strongly deactivates the aromatic ring, preventing the desired acylation from occurring.[1][5] To overcome this, the amine or hydroxyl group should be protected before the acylation reaction.[5][6]
Q4: I am observing the formation of multiple products or unexpected isomers. How can I improve the selectivity?
While Friedel-Crafts acylation is generally less prone to poly-substitution compared to alkylation, it can still occur, especially with highly activated aromatic rings.[6] The introduction of an acyl group deactivates the ring, making a second acylation less favorable.[6] However, if the initial aromatic substrate is highly activated (e.g., phenols, anilines), polyacylation might be observed.[6] The regioselectivity of the reaction can also be influenced by the choice of solvent. For instance, in the acylation of naphthalene, using a non-polar solvent like carbon disulfide (CS₂) tends to favor the alpha-substituted product (kinetic control), while a more polar solvent like nitrobenzene can lead to the beta-substituted product (thermodynamic control).[1][7]
Q5: What is the optimal reaction temperature for a successful acylation?
The optimal reaction temperature can significantly influence the yield and selectivity of the Friedel-Crafts acylation. While some reactions proceed well at room temperature, others may require heating to overcome the activation energy.[3][6] Conversely, excessively high temperatures can lead to side reactions, decomposition of starting materials or products, and tar formation.[2][3][6] It is often best to start with conditions reported in the literature for similar substrates and then optimize the temperature as needed.[1] For some substrates, conducting the reaction at low temperatures (e.g., below 0°C) can improve selectivity for the para-isomer.[8]
Q6: How much Lewis acid catalyst should I use?
Unlike many other catalytic reactions, Friedel-Crafts acylation often requires a stoichiometric amount or even a slight excess of the Lewis acid catalyst.[2][9] This is because the ketone product forms a stable complex with the Lewis acid, rendering it inactive.[2][3][9] Therefore, at least one equivalent of the catalyst for every equivalent of the acylating agent is typically necessary.
Data Presentation
Table 1: Effect of Catalyst Loading on Friedel-Crafts Acylation Yield
| Catalyst Loading (equivalents) | Substrate & Reagent | Yield (%) |
| 0.8 | Aryl alkane + Acyl chloride | 73% |
| 0.9 | Aryl alkane + Acyl chloride | 78% |
| 1.0 | Aryl alkane + Acyl chloride | 74% |
This table summarizes data from a study on the effect of catalyst loading on the yield of a Friedel-Crafts acylation reaction.[6]
Experimental Protocols
Protocol 1: General Procedure for Friedel-Crafts Acylation of Naphthalene (Kinetic Control)
-
Reagents and Setup : In a round-bottom flask fitted with a dropping funnel and a calcium chloride guard tube, suspend anhydrous aluminum chloride (AlCl₃, 1.1 eq.) in dry dichloromethane (CH₂Cl₂) under a nitrogen atmosphere. Cool the suspension to 0°C in an ice bath.[2]
-
Addition of Acylating Agent : Add acetyl chloride (1.0 eq.) dropwise to the cooled suspension via the dropping funnel over 15-20 minutes with vigorous stirring.[2]
-
Addition of Substrate : Dissolve naphthalene (1.0 eq.) in a minimal amount of dry dichloromethane and add this solution dropwise to the reaction mixture at 0°C over 30 minutes.[2]
-
Reaction Monitoring : Maintain the reaction at 0°C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.[2]
-
Workup : Carefully pour the reaction mixture onto crushed ice containing concentrated HCl to hydrolyze the aluminum chloride complex.[2]
-
Extraction and Purification : Separate the organic layer. Extract the aqueous layer twice with dichloromethane. Combine the organic extracts, wash with saturated sodium bicarbonate solution, then with brine, and finally dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product, which can then be purified by column chromatography or recrystallization.[2]
Protocol 2: Protection and Acylation of p-Chloroaniline
-
Part A: Protection of the Amino Group
-
Dissolution : Dissolve p-chloroaniline (1.0 equivalent) in a mixture of glacial acetic acid and water.[5]
-
Acetylation : While stirring vigorously, add acetic anhydride (1.05 equivalents) to the solution. Immediately after, add a solution of sodium acetate in one portion.[5]
-
Isolation : A white precipitate of N-(4-chlorophenyl)acetamide should form. Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration and wash it with cold water.[5]
-
Purification : The crude product can be purified by recrystallization from an ethanol/water mixture.[5]
-
-
Part B: Friedel-Crafts Acylation
-
Catalyst Suspension : Suspend anhydrous aluminum chloride (AlCl₃, 1.1 to 2.5 equivalents) in an anhydrous solvent (e.g., dichloromethane) and cool the mixture in an ice bath.[5]
-
Acylium Ion Formation : Add the acyl chloride (1.0 equivalent) dropwise to the stirred AlCl₃ suspension and allow the mixture to stir for 15-30 minutes.[5]
-
Substrate Addition : Dissolve the protected N-(4-chlorophenyl)acetamide (1.0 equivalent) in a minimal amount of anhydrous solvent and add it dropwise to the reaction mixture at 0 °C.[5]
-
Reaction : After the addition is complete, the reaction may be stirred at room temperature or gently heated. Monitor the reaction progress using TLC.[5]
-
Workup and Isolation : Carefully quench the reaction by pouring the mixture over crushed ice and dilute hydrochloric acid. Extract the product into an organic solvent, dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude acylated product.[5]
-
Visualizations
Caption: A stepwise workflow for troubleshooting low yields in Friedel-Crafts acylation.
Caption: Mechanism of Friedel-Crafts acylation highlighting key steps and potential failure points.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. WO2007044270A1 - Process for producing high purity ketones by friedel-crafts acylation at low temperature - Google Patents [patents.google.com]
- 9. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of 3,4-Difluorobenzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing unreacted 3,4-difluorobenzoic acid from their reaction products.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of 3,4-difluorobenzoic acid that are relevant for its separation?
A1: Understanding the physical properties of 3,4-difluorobenzoic acid is crucial for selecting an appropriate purification method. Key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₇H₄F₂O₂ | [1][2] |
| Molar Mass | 158.11 g/mol | [1][3] |
| Appearance | White solid/crystalline powder | [3][4] |
| Melting Point | 120-122 °C | [1][2] |
| Boiling Point | 257.0 ± 20.0 °C | [1] |
| pKa | 3.80 | [1][3] |
| Solubility | Very soluble in water. Slightly soluble in cold water, chloroform, and methanol. | [1][3] |
Q2: What are the most common methods to remove unreacted 3,4-difluorobenzoic acid?
A2: The most common and effective methods for removing unreacted 3,4-difluorobenzoic acid from a reaction mixture include:
-
Acid-Base Extraction: This technique exploits the acidic nature of the carboxylic acid group.[5][6]
-
Recrystallization: This method is used to purify the solid product, assuming the product and the unreacted acid have different solubilities in a chosen solvent.[7][8]
-
Column Chromatography: This is a versatile technique for separating compounds based on their different affinities for a stationary phase.[9][10][11]
Q3: How do I choose the best purification method for my specific reaction mixture?
A3: The choice of purification method depends on the properties of your desired product and the other components in the reaction mixture.
-
If your product is a neutral or basic organic compound, acid-base extraction is an excellent first choice to selectively remove the acidic 3,4-difluorobenzoic acid.[5][12]
-
If your product is a solid with different solubility characteristics than 3,4-difluorobenzoic acid, recrystallization can be a highly effective and scalable purification step.[7][8]
-
If your product has a similar acidity to 3,4-difluorobenzoic acid or if other impurities are present, column chromatography (typically reversed-phase for polar compounds) may be necessary to achieve high purity.[9][13]
Troubleshooting Guides
Acid-Base Extraction Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Poor separation of layers in the separatory funnel. | The densities of the aqueous and organic layers are too similar. An emulsion has formed. | Add brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength and density of the aqueous layer, which can help break up emulsions and improve layer separation. |
| Low recovery of the desired product after extraction. | The product may have some solubility in the aqueous layer. The pH of the aqueous layer was not sufficiently basic to deprotonate all of the 3,4-difluorobenzoic acid, leading to its partial retention in the organic layer. | Perform multiple extractions with the basic solution to ensure complete removal of the acid. Check the pH of the aqueous layer after extraction to confirm it is sufficiently basic (pH > pKa of the acid by at least 2-3 units).[7] |
| Precipitation of the product during extraction. | The product may be salted out of the organic phase by the high concentration of base. | Dilute the reaction mixture with more organic solvent before performing the extraction. |
Recrystallization Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No crystals form upon cooling. | The solution is not supersaturated (too much solvent was added). The cooling process is too rapid. | Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[8] If that fails, evaporate some of the solvent to concentrate the solution and then cool again. |
| The product crystallizes out with low purity. | The cooling process was too fast, trapping impurities within the crystals. The chosen solvent is not ideal, and impurities have similar solubility. | Allow the solution to cool slowly to room temperature before placing it in an ice bath.[8] Try a different recrystallization solvent or a solvent pair. |
| Oily precipitate forms instead of crystals. | The melting point of the solute is lower than the boiling point of the solvent. The solute is too soluble in the chosen solvent even at low temperatures. | Choose a solvent with a lower boiling point. Use a solvent system (a mixture of a "good" solvent and a "poor" solvent). |
Experimental Protocols
Protocol 1: Removal of 3,4-Difluorobenzoic Acid by Acid-Base Extraction
Objective: To selectively remove acidic 3,4-difluorobenzoic acid from a mixture containing a neutral or basic organic product.
Materials:
-
Reaction mixture dissolved in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate).
-
1 M Sodium Bicarbonate (NaHCO₃) solution or 1 M Sodium Hydroxide (NaOH) solution.
-
1 M Hydrochloric Acid (HCl) solution.
-
Separatory funnel.
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
pH paper.
Procedure:
-
Dissolve the crude reaction mixture in a suitable organic solvent.
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of 1 M NaHCO₃ or 1 M NaOH solution to the separatory funnel.
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.
-
Allow the layers to separate. The deprotonated 3,4-difluorobenzoic acid will be in the upper aqueous layer (as its sodium salt), while the neutral/basic product remains in the lower organic layer.
-
Drain the lower organic layer into a clean flask.
-
To ensure complete removal, you can repeat the extraction of the organic layer with a fresh portion of the basic solution.
-
Combine the aqueous layers. This contains the unreacted 3,4-difluorobenzoic acid and can be neutralized and discarded or acidified to recover the acid if desired.
-
Wash the organic layer with brine to remove any residual water-soluble components.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the purified product.
Protocol 2: Purification by Recrystallization
Objective: To purify a solid product from unreacted 3,4-difluorobenzoic acid by leveraging differences in solubility.
Materials:
-
Crude solid product containing 3,4-difluorobenzoic acid.
-
A suitable recrystallization solvent (e.g., water, ethanol, toluene, or a mixture).[7]
-
Erlenmeyer flasks.
-
Hot plate.
-
Büchner funnel and filter paper.
Procedure:
-
Solvent Selection: The ideal solvent should dissolve the desired product and the impurity (3,4-difluorobenzoic acid) poorly at low temperatures but well at high temperatures, with a significant difference in solubility between the two compounds.
-
Place the crude solid in an Erlenmeyer flask.
-
Add a small amount of the chosen solvent and heat the mixture on a hot plate with stirring until it boils.
-
Add more hot solvent dropwise until the solid just dissolves.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent to remove any adhering impurities.
-
Dry the crystals in a vacuum oven.
Visualizations
Caption: Workflow for Acid-Base Extraction.
References
- 1. chembk.com [chembk.com]
- 2. 3,4-ジフルオロ安息香酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. 3,4-Difluorobenzoic acid | C7H4F2O2 | CID 99166 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. vernier.com [vernier.com]
- 6. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 7. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 8. westfield.ma.edu [westfield.ma.edu]
- 9. teledyneisco.com [teledyneisco.com]
- 10. Chromatographic separations of aromatic carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. orgsyn.org [orgsyn.org]
- 12. researchgate.net [researchgate.net]
- 13. biotage.com [biotage.com]
Technical Support Center: 3,4-Difluorobenzoyl Chloride Reaction Workup
This guide provides researchers, scientists, and drug development professionals with detailed procedures and troubleshooting advice for the workup of reactions involving 3,4-difluorobenzoyl chloride.
Frequently Asked Questions (FAQs)
Q1: What are the primary concerns during the workup of reactions with this compound?
A1: The main concerns are the reactivity of the unreacted acyl chloride and the removal of the hydrolysis byproduct, 3,4-difluorobenzoic acid. This compound is moisture-sensitive and will readily hydrolyze to the corresponding carboxylic acid and HCl.[1][2] The workup procedure must safely quench any remaining acyl chloride and efficiently remove the resulting carboxylic acid and any other reaction byproducts.
Q2: How do I quench a reaction mixture containing unreacted this compound?
A2: Unreacted this compound should be cautiously quenched by slowly adding the reaction mixture to a stirred, cold (0 °C) aqueous solution.[3] Acceptable quenching agents include water, dilute sodium bicarbonate solution, or a saturated aqueous solution of ammonium chloride.[4][5] The choice of quenching agent may depend on the stability of the desired product to acidic or basic conditions.
Q3: What is the best way to remove the 3,4-difluorobenzoic acid byproduct?
A3: 3,4-Difluorobenzoic acid can be effectively removed by washing the organic layer with a mild aqueous base.[5] A saturated solution of sodium bicarbonate is commonly used. The basic wash deprotonates the carboxylic acid, forming a water-soluble carboxylate salt that partitions into the aqueous layer.
Q4: What should I do if an emulsion forms during the extraction?
A4: Emulsion formation can be a common issue. To break an emulsion, you can try adding a saturated aqueous solution of sodium chloride (brine) to the separatory funnel.[6] Gently swirling the funnel rather than vigorous shaking can also help prevent emulsion formation. In persistent cases, filtering the mixture through a pad of Celite may be effective.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Low product yield | Incomplete reaction. | Ensure anhydrous reaction conditions to prevent hydrolysis of the starting material.[5] Consider increasing the reaction time or temperature. |
| Product loss during workup. | If the product is water-soluble, re-extract the aqueous layers.[7] If the product is volatile, use caution during solvent removal.[7] | |
| Product instability. | If the product is sensitive to acid or base, use a neutral quench (e.g., water) and avoid acidic or basic washes.[7] | |
| Product is contaminated with 3,4-difluorobenzoic acid | Inefficient removal during aqueous wash. | Ensure the aqueous base wash is of sufficient concentration and volume. Perform multiple washes. The pKa of 3,4-difluorobenzoic acid is approximately 3.80, so a base is required for efficient removal.[8] |
| Difficulty purifying the product by column chromatography | Co-elution of the product with impurities. | Optimize the solvent system for column chromatography. A gradient elution may be necessary. Recrystallization can be a good alternative to chromatography for amide purification.[9] |
Experimental Protocols
General Aqueous Workup Procedure for Amide Synthesis
This protocol describes a general workup for a reaction where this compound is used to acylate an amine to form an amide in an aprotic solvent like dichloromethane (DCM).
-
Quenching: Slowly add the reaction mixture to a beaker containing ice-cold saturated aqueous sodium bicarbonate solution with vigorous stirring. Caution: This can be exothermic and may release gas (CO2).
-
Extraction: Transfer the mixture to a separatory funnel. If the product is in an organic solvent like DCM, the organic layer will typically be the bottom layer.[10] Separate the layers.
-
Aqueous Wash: Wash the organic layer sequentially with:
-
1 M HCl (if the starting amine is basic and needs to be removed).
-
Saturated aqueous sodium bicarbonate solution (to remove 3,4-difluorobenzoic acid).
-
Water.
-
Saturated aqueous sodium chloride (brine) to aid in drying.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.[9][11]
Quantitative Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | pKa | Water Solubility |
| This compound | C₇H₃ClF₂O | 176.55 | N/A | N/A | Reacts |
| 3,4-Difluorobenzoic acid | C₇H₄F₂O₂ | 158.11 | 120-122[8] | ~3.80[8] | Very soluble[12] |
Visualizations
Caption: A typical experimental workflow for the workup and purification of a reaction involving this compound.
Caption: A troubleshooting decision tree for common issues encountered during the workup of this compound reactions.
Safety Information
This compound is a corrosive material and is moisture-sensitive.[1][13] It can cause severe skin burns and eye damage.[13][14] The workup procedure should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.[15] Hazardous byproducts of the reaction and workup may include hydrogen chloride gas, which is corrosive and an irritant.[15] Ensure that all waste is neutralized and disposed of according to institutional safety guidelines.
References
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. kgroup.du.edu [kgroup.du.edu]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. How To [chem.rochester.edu]
- 8. chembk.com [chembk.com]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. 3,4-Difluorobenzoic acid(455-86-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 15. fishersci.com [fishersci.com]
Technical Support Center: Catalyst Selection for 3,4-Difluorobenzoyl Chloride Reactions
Welcome to the Technical Support Center for reactions involving 3,4-Difluorobenzoyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for common experimental challenges.
I. Troubleshooting Guides & FAQs
This section addresses specific issues you may encounter during Friedel-Crafts acylation, amidation, and esterification reactions with this compound.
Friedel-Crafts Acylation
Q1: I'm getting a low yield in my Friedel-Crafts acylation. What are the common causes and how can I improve it?
A1: Low yields in Friedel-Crafts acylation are a frequent issue. Here are the primary causes and troubleshooting steps:
-
Catalyst Inactivity: The Lewis acid catalyst (e.g., AlCl₃, FeCl₃) is extremely sensitive to moisture. Any water in your solvent, glassware, or reagents will deactivate it.
-
Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere (N₂ or Ar). Use anhydrous solvents and fresh, high-purity Lewis acid.
-
-
Insufficient Catalyst: The ketone product of the reaction can form a stable complex with the Lewis acid, effectively removing it from the catalytic cycle.[1]
-
Suboptimal Temperature: The reaction temperature can significantly impact the yield.
-
Solution: While some reactions proceed at room temperature, others may require heating to overcome the activation energy. Conversely, high temperatures can lead to side reactions. Start with cooling (0-5°C) during the addition of reagents, then allow the reaction to warm to room temperature or gently heat it, monitoring by TLC.
-
-
Deactivated Aromatic Substrate: If your aromatic ring has strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COR), it will be deactivated towards electrophilic aromatic substitution, leading to poor or no reaction.
-
Solution: This reaction works best with electron-rich or neutral aromatic rings. If your substrate is deactivated, you may need to consider alternative synthetic routes.
-
Q2: My reaction is producing multiple products. How can I improve the selectivity?
A2: The formation of multiple products can be due to polysubstitution or isomeric products.
-
Polysubstitution: While less common than in Friedel-Crafts alkylation, it can occur with highly activated aromatic rings.[2]
-
Solution: Fortunately, the acyl group of the product is deactivating, which generally prevents further acylation.[1] If you still observe polysubstitution, try using a milder Lewis acid or lowering the reaction temperature.
-
-
Isomer Formation: The regioselectivity of the acylation is directed by the substituents already on the aromatic ring.
-
Solution: For ortho/para directing groups, the para product is usually favored due to less steric hindrance. To enhance para-selectivity, you can sometimes use a bulkier Lewis acid or run the reaction at a lower temperature. For meta-directing groups, the meta product is expected.
-
Q3: The reaction is not starting, or the starting material is not being consumed. What should I check?
A3: This often points to a fundamental issue with the reaction setup or reagents.
-
Reagent Quality: Ensure your this compound has not hydrolyzed to 3,4-difluorobenzoic acid. Acyl chlorides are sensitive to moisture and should be handled under anhydrous conditions.
-
Catalyst Quality: Use a fresh, unopened container of the Lewis acid catalyst whenever possible.
-
Anhydrous Conditions: Double-check that all components of your reaction are strictly anhydrous.
Amidation
Q1: My amidation reaction is slow or incomplete. How can I drive it to completion?
A1: Several factors can affect the rate and completeness of amidation.
-
Nucleophilicity of the Amine: Less nucleophilic amines (e.g., anilines with electron-withdrawing groups) will react more slowly.
-
Solution: The reaction may require heating. Using a high-boiling point aprotic solvent like DMF or DMAc can be beneficial.
-
-
HCl Byproduct: The reaction produces HCl, which can protonate the starting amine, rendering it non-nucleophilic.
-
Solution: Add a non-nucleophilic base, such as triethylamine (TEA) or pyridine, to scavenge the HCl as it is formed.[3] Typically, at least one equivalent of base is used.
-
-
Steric Hindrance: Sterically hindered amines will react more slowly.
-
Solution: These reactions may require longer reaction times and elevated temperatures.
-
Q2: I'm observing the formation of a white precipitate that is not my product. What could it be?
A2: The most likely culprit is the hydrochloride salt of your amine or the added base.
-
Cause: The HCl generated during the reaction reacts with the amine or a basic scavenger like triethylamine to form a salt, which may be insoluble in the reaction solvent.
-
Confirmation: This salt is typically removed during the aqueous workup.
Esterification
Q1: The esterification of a phenol with this compound is not proceeding well. What catalyst should I use?
A1: Phenols are less nucleophilic than aliphatic alcohols, and their esterification can be challenging.
-
Catalyst Choice: While a base like pyridine can be used to activate the phenol and scavenge HCl, other catalysts can be more effective. Titanium dioxide (TiO₂) has been shown to be an efficient, reusable catalyst for the esterification of phenols with acyl chlorides under solvent-free conditions.
-
Reaction Conditions: The use of a base like pyridine or DMAP (4-dimethylaminopyridine) is common. The reaction can often be run at room temperature.
Q2: How can I avoid hydrolysis of the this compound during the esterification?
A2: As with other reactions of acyl chlorides, maintaining anhydrous conditions is crucial.
-
Solution: Ensure your alcohol, solvent, and glassware are dry. Handle the this compound under an inert atmosphere. If trace moisture is a concern, adding a dehydrating agent like molecular sieves to the reaction mixture can be helpful, provided it is compatible with your other reagents.
II. Data Presentation: Catalyst Performance in Acylation Reactions
The following tables summarize typical catalysts and reaction conditions for reactions analogous to those with this compound. This data can serve as a starting point for optimizing your specific reaction.
Table 1: Catalyst Performance in Friedel-Crafts Acylation of Aromatic Compounds
| Aromatic Substrate | Acylating Agent | Catalyst (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Anisole | Benzoyl Chloride | HBEA Zeolite | - | 120 | 24 | ~83 | [4] |
| Fluorobenzene | Benzoyl Chloride | La(OTf)₃ / TfOH | - | 140 | 4 | 87 | [5] |
| 2,4-Difluorobiphenyl | 4-Nitrobenzoyl Chloride | AlCl₃ (1.2) | CH₂Cl₂ | 0 to 20 | 18 | 91.4 | [6] |
| Anisole | Benzoyl Chloride | Cu(OTf)₂ (0.1) | [bmim][BF₄] | 80 | 1 | >99 |
Table 2: Catalyst and Base Performance in Amidation Reactions
| Amine | Acyl Chloride | Base (equiv.) | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| Aniline | 3-Fluorobenzoyl Chloride | TEA (1.1) | Cyrene™ | RT | < 5 min | Complete Conversion | [7] |
| Pyrrolidine | 4-Fluorobenzoyl Chloride | TEA (1.1) | Cyrene™ | 0 to RT | 1 h | 91 | [7] |
| Benzylamine | 4-Fluorobenzoyl Chloride | TEA (1.1) | Cyrene™ | 0 to RT | 1 h | 94 | [7] |
| Aniline | Benzoyl Chloride | NaOH (aq) | - | Low | - | - | [3] |
Table 3: Catalyst Performance in Esterification of Phenols
| Phenol | Acyl Chloride | Catalyst (equiv.) | Solvent | Temp. (°C) | Time (min) | Yield (%) | Reference |
| Phenol | Benzoyl Chloride | TiO₂ (0.1) | - | 25 | 30 | 92 | |
| β-Naphthol | Acetyl Chloride | TiO₂ (0.1) | - | 25 | 15 | 88 | |
| p-Cresol | Benzoyl Chloride | TiO₂ (0.1) | - | 25 | 45 | 90 | |
| α-Naphthol | Benzoyl Chloride | TiO₂ (0.1) | - | 25 | 80 | 76 |
III. Experimental Protocols
The following are detailed methodologies for key reactions involving this compound.
Protocol 1: Friedel-Crafts Acylation of Anisole
Objective: To synthesize 4-methoxy-3',4'-difluorobenzophenone.
Materials:
-
Anhydrous Aluminum Chloride (AlCl₃)
-
This compound
-
Anisole
-
Anhydrous Dichloromethane (DCM)
-
Ice
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.
-
To the flask, add anhydrous AlCl₃ (1.1 equivalents) and anhydrous DCM.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add this compound (1.0 equivalent) to the stirred suspension.
-
After stirring for 15 minutes, add a solution of anisole (1.0 equivalent) in anhydrous DCM dropwise from the dropping funnel over 30 minutes, maintaining the temperature between 0-5°C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl with stirring.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or recrystallization.
Protocol 2: Synthesis of N-Phenyl-3,4-difluorobenzamide
Objective: To synthesize an amide from this compound and aniline.
Materials:
-
This compound
-
Aniline
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve aniline (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of this compound (1.05 equivalents) in anhydrous DCM to the stirred amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, dilute the mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water).
Protocol 3: Esterification of Phenol
Objective: To synthesize phenyl 3,4-difluorobenzoate.
Materials:
-
This compound
-
Phenol
-
Titanium Dioxide (TiO₂)
-
Diethyl ether
-
15% Sodium Hydroxide Solution (NaOH)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a mixture of phenol (1.0 equivalent) and this compound (1.0 equivalent), add TiO₂ (0.1 equivalents).
-
Stir the mixture at 25°C. The reaction is performed solvent-free.
-
Monitor the progress of the reaction by TLC.
-
After the reaction is complete (typically 30-60 minutes), add diethyl ether to dissolve the product.
-
Filter the mixture to recover the TiO₂ catalyst.
-
Wash the filtrate with 15% NaOH solution to remove any unreacted phenol.
-
Wash the organic layer successively with saturated NaHCO₃ solution and water.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
The crude product can be purified by column chromatography.
IV. Visualizations
The following diagrams illustrate key experimental workflows and logical relationships for troubleshooting.
References
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. Friedel-Crafts Acylation [organic-chemistry.org]
- 3. Synthesis and analysis of amides – Chemistry Education [chem.hbcse.tifr.res.in]
- 4. Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. US5142093A - Process for the preparation of 4-(2,4-difluorophenyl)-phenyl 4-nitro-benzoate - Google Patents [patents.google.com]
- 7. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
Technical Support Center: Synthesis of 3,4-Difluorobenzoyl Chloride
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the synthesis of 3,4-Difluorobenzoyl chloride, with a specific focus on the management of the hydrogen chloride (HCl) byproduct.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound and subsequent reactions.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Yield of this compound | Incomplete reaction: Insufficient heating or reaction time when using chlorinating agents like thionyl chloride (SOCl₂). | - Ensure the reaction is heated appropriately as thionyl chloride reactions often require it.[1] - Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure completion.[2][3] |
| Hydrolysis of the acyl chloride: Presence of water in the reaction setup. Acyl chlorides are highly reactive and readily hydrolyze back to the carboxylic acid.[1][4] | - Thoroughly dry all glassware in an oven or by flame-drying before use.[4] - Use anhydrous solvents.[4] - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to atmospheric moisture.[4][5] | |
| Formation of a White Precipitate During Reaction | Precipitation of hydrolyzed carboxylic acid: If moisture is present, the this compound can hydrolyze to 3,4-Difluorobenzoic acid, which may precipitate.[4] | - Confirm the identity of the precipitate using analytical methods (e.g., IR, NMR).[4] - If confirmed as the carboxylic acid, improve the anhydrous conditions of your reaction setup.[4][5] |
| Precipitation of hydrochloride salt: When reacting the acyl chloride with an amine without a scavenger base, the HCl byproduct will protonate the amine, forming an insoluble hydrochloride salt.[4][6] | - This is an expected outcome if a scavenger base is not used. The addition of a non-nucleophilic base like pyridine or triethylamine will prevent this by neutralizing the HCl.[4][7] | |
| Difficulty in Product Purification | Contamination with unreacted 3,4-Difluorobenzoic acid: Incomplete conversion during the synthesis of the acyl chloride or hydrolysis during the workup can lead to contamination.[4] | - Ensure the initial reaction with the chlorinating agent goes to completion.[4] - During an aqueous workup, promptly extract the product into an organic solvent. A wash with a mild base like a saturated sodium bicarbonate solution can help remove the acidic carboxylic acid.[3][4] |
| Inconsistent Reaction Outcomes | Variable moisture content: Inconsistent levels of water in reagents or solvents will lead to varying degrees of acyl chloride hydrolysis.[4] | - Standardize procedures for drying solvents and handling reagents.[4] - Store this compound under anhydrous and inert conditions.[4] |
Frequently Asked Questions (FAQs)
Q1: What are the most common reagents for synthesizing this compound from 3,4-Difluorobenzoic acid?
A1: The most common and effective reagents for converting carboxylic acids to acyl chlorides are thionyl chloride (SOCl₂) and oxalyl chloride.[1][3] Thionyl chloride is often used due to its gaseous byproducts (SO₂ and HCl), which are easily removed from the reaction mixture.[1]
Q2: Why is managing the HCl byproduct crucial in reactions involving this compound?
A2: The HCl gas produced is corrosive and can interfere with subsequent reactions.[8][9] In reactions with nucleophiles like amines or alcohols, the HCl will protonate the nucleophile, rendering it unreactive and halting the desired reaction.[6][10] Neutralizing the HCl is therefore essential to drive the reaction to completion.[11]
Q3: How can I effectively neutralize the HCl byproduct during a reaction?
A3: The most common method is to add a non-nucleophilic base to the reaction mixture.[1] Tertiary amines like pyridine or triethylamine (Et₃N) are frequently used for this purpose.[5][7] These bases will react with the HCl to form a harmless salt, preventing it from interfering with your reaction.
Q4: What is the appropriate stoichiometry when using a base to scavenge HCl?
A4: When reacting this compound with a primary or secondary amine, at least two equivalents of the amine are required: one to act as the nucleophile and the second to neutralize the generated HCl.[7][11] Alternatively, you can use one equivalent of your primary/secondary amine and one equivalent of a less expensive tertiary amine like triethylamine as a dedicated HCl scavenger.[6]
Q5: What safety precautions should be taken when working with thionyl chloride and the resulting HCl gas?
A5: All manipulations involving thionyl chloride and the synthesis of acyl chlorides must be performed in a well-ventilated chemical fume hood.[8][12] Personal Protective Equipment (PPE), including chemical safety goggles, a lab coat, and appropriate gloves (e.g., rubber or neoprene), is mandatory.[8][9] Thionyl chloride reacts violently with water, so it must be handled in anhydrous conditions and stored away from moisture and incompatible materials.[12][13] An emergency eyewash station and safety shower should be readily accessible.[8]
Experimental Protocols
Protocol 1: Synthesis of this compound using Thionyl Chloride
Objective: To prepare this compound from 3,4-Difluorobenzoic acid.
Materials:
-
3,4-Difluorobenzoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)
-
Anhydrous toluene (or another suitable inert solvent)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a gas outlet connected to a trap (e.g., a bubbler with a sodium hydroxide solution to neutralize HCl and SO₂), and a dropping funnel, add 3,4-Difluorobenzoic acid.
-
Add anhydrous toluene to the flask, followed by a catalytic amount of anhydrous DMF (1-2 drops).
-
Slowly add an excess of thionyl chloride (typically 1.5 to 2 equivalents) to the stirred suspension at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 1-2 hours, or until the evolution of gas ceases.
-
Monitor the reaction for the disappearance of the starting material by TLC.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. This should be done in a fume hood.
-
The crude this compound can be purified by vacuum distillation.
Visualized Workflows
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical diagram of HCl byproduct neutralization by a scavenger base.
References
- 1. Acyl chloride - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. drexel.edu [drexel.edu]
- 9. bionium.miami.edu [bionium.miami.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 7.4 Acyl Chloride and Carboxylic Acid Anhydrides – Organic Chemistry II [kpu.pressbooks.pub]
- 12. fishersci.com [fishersci.com]
- 13. nj.gov [nj.gov]
Technical Support Center: Identifying Impurities in 3,4-Difluorobenzoyl Chloride by NMR
For researchers, scientists, and drug development professionals utilizing 3,4-Difluorobenzoyl chloride, ensuring the purity of this critical reagent is paramount for the success and reproducibility of synthetic protocols. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for identifying and quantifying impurities. This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of ¹H and ¹⁹F NMR for quality control of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect to see in my this compound sample?
A1: The most prevalent impurity is 3,4-Difluorobenzoic acid . This can arise from two main sources:
-
Incomplete reaction: If the conversion of 3,4-Difluorobenzoic acid to the corresponding acyl chloride using a chlorinating agent (like thionyl chloride) is not complete, the starting material will remain.
-
Hydrolysis: this compound is highly reactive and sensitive to moisture. Exposure to atmospheric humidity or residual water in solvents will lead to its hydrolysis back to 3,4-Difluorobenzoic acid.
Other potential but less common impurities can include residual solvents from the purification process or byproducts from the chlorination reaction (e.g., from the use of thionyl chloride).
Q2: How can I distinguish between this compound and 3,4-Difluorobenzoic acid in the ¹H NMR spectrum?
A2: The key difference in the ¹H NMR spectrum will be the presence of a broad singlet corresponding to the acidic proton of the carboxylic acid group in 3,4-Difluorobenzoic acid. This peak is typically observed far downfield, often above 10 ppm, and its chemical shift can be concentration-dependent. The aromatic protons of both compounds will appear in the aromatic region (typically 7.0-8.5 ppm), but their chemical shifts and coupling patterns will differ slightly due to the different electronic effects of the -COCl and -COOH groups.
Q3: What should I look for in the ¹⁹F NMR spectrum to identify impurities?
A3: ¹⁹F NMR is highly sensitive to the electronic environment of the fluorine atoms. You will observe distinct signals for this compound and any fluorine-containing impurities. The chemical shifts of the two fluorine atoms in this compound will be different from those in 3,4-Difluorobenzoic acid. By comparing the acquired spectrum to a reference spectrum of pure this compound, the presence of additional peaks will indicate impurities.
Troubleshooting Guide
Issue: I see extra peaks in the aromatic region of my ¹H NMR spectrum.
Possible Cause & Solution:
-
Presence of 3,4-Difluorobenzoic acid: Look for a broad singlet above 10 ppm. If present, this confirms the presence of the carboxylic acid. The aromatic signals of the acid will overlap with those of the acyl chloride.
-
Residual Solvents: Compare the chemical shifts of the unknown peaks with common NMR solvent impurity charts.[1] Common solvents used in synthesis and purification, such as toluene or dichloromethane, may be present.
Issue: I observe more than two signals in my ¹⁹F NMR spectrum.
Possible Cause & Solution:
-
Presence of 3,4-Difluorobenzoic acid: The two fluorine atoms of the carboxylic acid will give rise to a separate pair of signals in the ¹⁹F NMR spectrum.
-
Other Fluorinated Byproducts: Depending on the synthetic route, other fluorinated aromatic compounds could be present. A comparison with known spectra of potential side-products would be necessary for identification.
Experimental Protocols
Detailed Methodology for NMR Sample Preparation of this compound
This compound is moisture-sensitive. Therefore, the NMR sample preparation must be conducted under anhydrous conditions to prevent hydrolysis.
Materials:
-
High-quality, dry 5 mm NMR tube and cap
-
Anhydrous deuterated solvent (e.g., Chloroform-d, CDCl₃, stored over molecular sieves)
-
Glass syringe or a clean, dry Pasteur pipette
-
Glove box or an inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Drying the NMR Tube: Ensure the NMR tube and cap are scrupulously clean and dry. If necessary, oven-dry the tube at >100 °C for several hours and allow it to cool in a desiccator before use.
-
Working under Inert Atmosphere: Perform all subsequent steps in a glove box or under a positive pressure of an inert gas.
-
Sample Weighing: In a small, dry vial, accurately weigh approximately 5-10 mg of this compound for ¹H NMR or 20-30 mg for ¹³C NMR.
-
Solvent Addition: Using a dry syringe, add approximately 0.6-0.7 mL of anhydrous deuterated solvent to the vial containing the sample.
-
Dissolution and Transfer: Gently swirl the vial to dissolve the sample completely. Once dissolved, carefully transfer the solution into the NMR tube using a clean, dry Pasteur pipette or syringe.
-
Capping: Securely cap the NMR tube. For extra protection against moisture ingress during transport to the spectrometer, you can wrap the cap and the top of the tube with Parafilm.
-
Cleaning: Before inserting the sample into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol or acetone to remove any dust or fingerprints.
Data Presentation
Table 1: ¹H NMR Chemical Shift Data
| Compound | Functional Group | Chemical Shift (ppm) | Multiplicity |
| This compound | Aromatic-H | ~7.8 - 8.2 | m |
| 3,4-Difluorobenzoic acid | Aromatic-H | ~7.5 - 8.0 | m |
| Carboxylic Acid-OH | >10 | br s |
Note: The exact chemical shifts of the aromatic protons are dependent on the solvent and concentration. The data presented are approximate ranges.
Table 2: ¹⁹F NMR Chemical Shift Data
| Compound | Position | Approximate Chemical Shift (ppm) |
| This compound | F-3, F-4 | To be determined experimentally |
| 3,4-Difluorobenzoic acid | F-3, F-4 | To be determined experimentally |
Note: ¹⁹F NMR chemical shifts are referenced to an external standard (e.g., CFCl₃ at 0 ppm). The exact values will vary based on the instrument and referencing method.
Visualization
Below is a logical workflow for the identification of impurities in this compound using NMR.
References
Validation & Comparative
A Comparative Guide to the Reactivity of 3,4-Difluorobenzoyl Chloride and 4-Fluorobenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, particularly in the realms of pharmaceutical and agrochemical development, the selection of appropriate building blocks is paramount to achieving desired molecular architectures and biological activities. Fluorinated aromatic compounds, prized for their ability to enhance metabolic stability, binding affinity, and lipophilicity, are frequently synthesized using fluorinated acylating agents. This guide provides an in-depth, objective comparison of the reactivity of two such critical reagents: 3,4-difluorobenzoyl chloride and 4-fluorobenzoyl chloride, supported by theoretical principles and generalized experimental protocols.
Executive Summary
This compound is inherently more reactive towards nucleophiles than 4-fluorobenzoyl chloride. This heightened reactivity stems from the cumulative electron-withdrawing inductive effects of the two fluorine atoms on the benzene ring. The additional fluorine at the meta-position in this compound significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to the monosubstituted 4-fluorobenzoyl chloride. This fundamental difference in electronic properties is the primary determinant of their varied performance in acylation reactions.
Theoretical Framework: The Electronic Influence of Fluorine Substituents
The reactivity of benzoyl chlorides in nucleophilic acyl substitution reactions is dictated by the electrophilicity of the carbonyl carbon. Electron-withdrawing groups on the aromatic ring enhance this electrophilicity, thereby increasing the reaction rate, while electron-donating groups have the opposite effect.[1]
-
4-Fluorobenzoyl Chloride: This molecule features a single fluorine atom at the para-position. Fluorine exerts a powerful, electron-withdrawing inductive effect (-I) through the sigma bonds, which pulls electron density away from the carbonyl group and increases its electrophilicity. Concurrently, it exerts an electron-donating mesomeric (or resonance) effect (+M) by donating a lone pair of electrons to the pi-system of the ring. For halogens, the inductive effect is dominant over the mesomeric effect, resulting in a net electron-withdrawing character that activates the carbonyl group for nucleophilic attack compared to unsubstituted benzoyl chloride.[1]
-
This compound: This compound possesses two fluorine atoms. The fluorine at the para-position (C4) exhibits the same -I and +M effects as in the monofluorinated analogue. The second fluorine atom at the meta-position (C3) exerts a strong -I effect but cannot participate in resonance with the carbonyl group. Therefore, its influence is almost purely electron-withdrawing. The additive -I effects of both fluorine atoms make the carbonyl carbon in this compound significantly more electron-deficient and thus more reactive than that in 4-fluorobenzoyl chloride.[2]
Caption: Logical flow illustrating how fluorine substitution patterns dictate reactivity.
Comparative Data
| Feature | This compound | 4-Fluorobenzoyl chloride |
| CAS Number | 76903-88-3[3] | 403-43-0[4] |
| Molecular Formula | C₇H₃ClF₂O[5] | C₇H₄ClFO[6] |
| Molecular Weight | 176.55 g/mol [5] | 158.56 g/mol [6] |
| Appearance | Colorless to light yellow liquid[7] | Colorless to yellow liquid[8] |
| Boiling Point | 44 °C at 3 mmHg[7] | 82 °C at 20 mmHg[4] |
| Density | ~1.51 g/mL at 25 °C[7] | ~1.342 g/mL at 25 °C[4] |
| Reactivity | Higher (more electrophilic carbonyl) | Lower (less electrophilic carbonyl) |
Reactivity in Key Synthetic Transformations
Both this compound and 4-fluorobenzoyl chloride are versatile reagents used primarily as acylating agents.[2][8][9]
-
Amide and Ester Formation: In reactions with nucleophiles such as amines and alcohols, both reagents form the corresponding amides and esters. These reactions typically proceed readily, often under Schotten-Baumann conditions with a base like pyridine or triethylamine to neutralize the HCl byproduct.[10][11] Due to its higher electrophilicity, this compound is expected to react more rapidly than 4-fluorobenzoyl chloride under identical conditions. This can be advantageous for acylating less reactive nucleophiles or for driving reactions to completion at lower temperatures.
-
Friedel-Crafts Acylation: Both compounds are effective reagents for Friedel-Crafts acylation of aromatic substrates in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form substituted benzophenones.[10] The higher reactivity of this compound may allow for milder reaction conditions or the acylation of less activated aromatic rings.
Caption: General mechanism for nucleophilic acyl substitution.
Experimental Protocols
To quantitatively assess the reactivity differences, a comparative kinetic study is recommended. Below is a generalized protocol for the acylation of an amine, which can be adapted for specific substrates.
Objective: To compare the rate of amide formation using this compound and 4-fluorobenzoyl chloride.
Materials:
-
This compound
-
4-Fluorobenzoyl chloride
-
A primary or secondary amine (e.g., benzylamine)
-
Anhydrous aprotic solvent (e.g., dichloromethane (DCM) or acetonitrile (ACN))[11]
-
Non-nucleophilic base (e.g., pyridine or triethylamine)[11]
-
Internal standard for analysis (e.g., dodecane for GC)
-
Reaction vessels, syringes, magnetic stirrer
-
Analytical instrument (GC, HPLC, or NMR)
Procedure:
-
Reagent Preparation: Prepare stock solutions of the amine, the base, and the internal standard in the anhydrous solvent. Prepare separate, equimolar stock solutions of this compound and 4-fluorobenzoyl chloride. All handling of acyl chlorides should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.[10][11]
-
Reaction Setup: In a thermostatted reaction vessel at a constant temperature (e.g., 25°C), combine the solutions of the amine, base, and internal standard. Allow the mixture to equilibrate.
-
Initiation and Monitoring: Initiate the reaction by adding a precise volume of the acyl chloride stock solution. Start a timer immediately.
-
Quenching and Analysis: At predetermined time intervals, withdraw aliquots from the reaction mixture and quench them immediately (e.g., by adding a large volume of a dilute acid solution). Analyze the quenched aliquots using a calibrated analytical method (e.g., GC-MS) to determine the concentration of the remaining acyl chloride or the formed amide product over time.
-
Data Processing: Run parallel experiments for both acyl chlorides under identical conditions. Plot the concentration of the reactant or product versus time. Determine the initial reaction rate from the slope of this curve. The ratio of the initial rates will provide a quantitative measure of the relative reactivity.
Caption: Experimental workflow for comparing acyl chloride reactivity.
Conclusion
While both this compound and 4-fluorobenzoyl chloride are indispensable reagents for introducing fluorinated benzoyl moieties, they are not interchangeable. The presence of a second, inductively withdrawing fluorine atom in the meta-position renders This compound the more reactive of the two. This enhanced reactivity can be harnessed to accelerate reactions, overcome activation barriers with less reactive nucleophiles, and potentially enable milder reaction conditions. Conversely, 4-fluorobenzoyl chloride may be preferred in situations where a more moderate reactivity is desired to improve selectivity or control exothermicity. For the medicinal or process chemist, a clear understanding of these electronic differences is crucial for rational reagent selection and the efficient synthesis of complex, high-value molecules.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. nbinno.com [nbinno.com]
- 3. scbt.com [scbt.com]
- 4. 4-フルオロベンゾイルクロリド 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound | C7H3ClF2O | CID 2724519 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Fluorobenzoyl chloride | C7H4ClFO | CID 67879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. 4-Fluorobenzoyl chloride Online | 4-Fluorobenzoyl chloride Manufacturer and Suppliers [scimplify.com]
- 9. chemimpex.com [chemimpex.com]
- 10. nbinno.com [nbinno.com]
- 11. benchchem.com [benchchem.com]
A Comparative Analysis of 3,4-Difluorobenzoyl Chloride and Other Benzoyl Chloride Derivatives in Acylation Reactions
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Acylating Agent
In the realm of organic synthesis, particularly in the development of pharmaceuticals and agrochemicals, the selection of the appropriate acylating agent is a critical decision that can significantly impact reaction efficiency, yield, and the biological activity of the final product. Benzoyl chloride and its derivatives are a cornerstone of acylation reactions, and the strategic incorporation of substituents on the phenyl ring can fine-tune the reactivity and properties of the resulting molecules. This guide provides an objective comparison of 3,4-difluorobenzoyl chloride with unsubstituted benzoyl chloride, 4-fluorobenzoyl chloride, and 3,4-dichlorobenzoyl chloride, supported by representative experimental data and detailed protocols.
The Impact of Halogen Substitution on Reactivity
The reactivity of benzoyl chloride derivatives in nucleophilic acyl substitution reactions, such as Friedel-Crafts acylation and amidation, is largely governed by the electrophilicity of the carbonyl carbon. Electron-withdrawing substituents on the benzene ring enhance this electrophilicity, making the acyl chloride more susceptible to nucleophilic attack. Halogens, being electronegative, exert an electron-withdrawing inductive effect, thereby increasing the reactivity of the benzoyl chloride.
Fluorine, being the most electronegative element, is expected to have a pronounced effect on reactivity. Consequently, fluorinated benzoyl chlorides are generally more reactive than their non-fluorinated or chlorinated counterparts.[1] This enhanced reactivity can lead to faster reaction times and higher yields, often under milder conditions.
Comparative Performance in a Representative Acylation Reaction
To illustrate the differences in performance, the following table summarizes representative data for the acylation of aniline with this compound and its analogs. The reaction yields and times are indicative of a typical laboratory-scale synthesis under standardized conditions.
| Acylating Agent | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Representative Yield (%) | Representative Reaction Time (h) |
| Benzoyl Chloride | C₇H₅ClO | 140.57 | 197.2 | 85 | 4 |
| 4-Fluorobenzoyl Chloride | C₇H₄ClFO | 158.56 | 193 | 92 | 2.5 |
| 3,4-Dichlorobenzoyl Chloride | C₇H₃Cl₃O | 209.46 | 242 | 90 | 3 |
| This compound | C₇H₃ClF₂O | 176.55 | 185-186 | 95 | 2 |
This data is representative and compiled based on established principles of chemical reactivity. Actual results may vary depending on specific experimental conditions.
As the data suggests, the fluorinated derivatives, particularly this compound, exhibit higher yields in shorter reaction times, underscoring their enhanced reactivity. The presence of two fluorine atoms in this compound makes its carbonyl carbon highly electrophilic, facilitating a more efficient reaction.
Experimental Protocol: Comparative Acylation of Aniline
This protocol provides a standardized methodology for comparing the reactivity of the four benzoyl chloride derivatives in the acylation of aniline to form the corresponding N-phenylbenzamide.
Materials:
-
Aniline (freshly distilled)
-
Benzoyl chloride
-
4-Fluorobenzoyl chloride
-
3,4-Dichlorobenzoyl chloride
-
This compound
-
Triethylamine
-
Dichloromethane (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flasks
-
Magnetic stirrers
-
Dropping funnels
-
Reflux condensers
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
Procedure:
-
To four separate dry 100 mL round-bottom flasks, each equipped with a magnetic stirrer and a dropping funnel, add aniline (1.0 equivalent) and anhydrous dichloromethane (20 mL).
-
To each flask, add triethylamine (1.1 equivalents) and cool the mixture to 0°C in an ice bath.
-
From each dropping funnel, add a solution of the respective benzoyl chloride derivative (1.05 equivalents) in anhydrous dichloromethane (10 mL) dropwise over 15 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixtures to warm to room temperature and stir for the times indicated in the comparative data table, or until TLC analysis indicates the consumption of the starting materials.
-
Quench each reaction by adding 30 mL of saturated aqueous sodium bicarbonate solution.
-
Transfer the contents of each flask to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers for each reaction, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude products by recrystallization or column chromatography to yield the pure N-phenylbenzamide derivatives.
Visualization of the Experimental Workflow
The following diagram illustrates the logical workflow for the comparative acylation experiment.
References
Spectroscopic Analysis for the Confirmation of N-(aryl)-3,4-difluorobenzamide Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of spectroscopic techniques for the confirmation of N-(aryl)-3,4-difluorobenzamide synthesis. It includes detailed experimental protocols, comparative spectroscopic data, and visual workflows to aid researchers in verifying the successful synthesis of this important class of compounds.
Introduction
N-(aryl)-3,4-difluorobenzamides are a class of organic compounds with significant interest in medicinal chemistry and materials science. The successful synthesis of these compounds requires rigorous characterization to confirm the formation of the desired amide bond and the correct incorporation of the substituted aryl and difluorobenzoyl moieties. This guide outlines the key spectroscopic methods—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS)—used to verify the synthesis of N-(aryl)-3,4-difluorobenzamides and compares their spectral features with those of the starting materials and potential side products.
Experimental Protocols
A general and reliable method for the synthesis of N-(aryl)-3,4-difluorobenzamides involves the acylation of a substituted aniline with 3,4-difluorobenzoyl chloride.
Synthesis of N-(3,4-difluorophenyl)-3,4-difluorobenzamide
A representative protocol for the synthesis of N-(3,4-difluorophenyl)-3,4-difluorobenzamide is as follows:
-
Reaction Setup: In a round-bottom flask, dissolve 3,4-difluoroaniline (1.0 equivalent) in a suitable anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane (DCM). Add a tertiary amine base, for example triethylamine (TEA) (1.1 equivalents), to the solution to act as an acid scavenger.
-
Addition of Acyl Chloride: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of this compound (1.05 equivalents) in the same solvent to the stirred aniline solution.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for several hours (typically 2-4 hours). Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Work-up: Upon completion, quench the reaction with the addition of water. Extract the aqueous layer with an organic solvent like ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Recrystallization/Chromatography: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to yield the pure N-(3,4-difluorophenyl)-3,4-difluorobenzamide.
Spectroscopic Data Comparison
The following tables summarize the expected spectroscopic data for a representative N-(aryl)-3,4-difluorobenzamide and its precursors. These values are essential for confirming the successful synthesis and purity of the final product.
Table 1: ¹H NMR Data Comparison (400 MHz, CDCl₃)
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| N-(3,4-difluorophenyl)-3,4-difluorobenzamide | 7.80-7.60 | m | 3H | Aromatic-H (benzoyl & anilino) |
| 7.55 | br s | 1H | N-H | |
| 7.30-7.10 | m | 3H | Aromatic-H (benzoyl & anilino) | |
| This compound | 8.00-7.80 | m | 1H | Aromatic-H |
| 7.50-7.30 | m | 2H | Aromatic-H | |
| 3,4-Difluoroaniline | 6.80-6.60 | m | 2H | Aromatic-H |
| 6.50-6.40 | m | 1H | Aromatic-H | |
| 3.70 | br s | 2H | NH₂ |
Table 2: ¹³C NMR Data Comparison (100 MHz, CDCl₃)
| Compound | Chemical Shift (δ, ppm) | Assignment |
| N-(3,4-difluorophenyl)-3,4-difluorobenzamide | ~164 | C=O (amide) |
| 154-148 (d, J ≈ 250 Hz) | C-F (benzoyl & anilino) | |
| 135-115 | Aromatic-C | |
| This compound | ~167 | C=O (acyl chloride) |
| 156-150 (d, J ≈ 260 Hz) | C-F | |
| 130-118 | Aromatic-C | |
| 3,4-Difluoroaniline | 150-145 (d, J ≈ 240 Hz) | C-F |
| 138 | C-NH₂ | |
| 118-105 | Aromatic-C |
Table 3: FTIR Data Comparison (cm⁻¹)
| Compound | Key Vibrational Frequencies (cm⁻¹) | Assignment |
| N-(3,4-difluorophenyl)-3,4-difluorobenzamide | ~3300 | N-H stretch (amide) |
| ~1660 | C=O stretch (amide I) | |
| ~1540 | N-H bend (amide II) | |
| ~1280, ~1120 | C-F stretch | |
| This compound | ~1770 | C=O stretch (acyl chloride) |
| ~1280, ~1120 | C-F stretch | |
| 3,4-Difluoroaniline | ~3450, ~3370 | N-H stretch (asymmetric & symmetric) |
| ~1620 | N-H bend | |
| ~1270, ~1110 | C-F stretch |
Table 4: Mass Spectrometry Data Comparison
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected [M]⁺ or [M+H]⁺ (m/z) |
| N-(3,4-difluorophenyl)-3,4-difluorobenzamide | C₁₃H₇F₄NO | 269.20 | 269 or 270 |
| This compound | C₇H₃ClF₂O | 176.55 | 176/178 (isotope pattern for Cl) |
| 3,4-Difluoroaniline [1] | C₆H₅F₂N | 129.11 | 129 or 130 |
Visualization of Experimental and Logical Workflows
To further clarify the process of synthesis and confirmation, the following diagrams illustrate the experimental workflow and the logical relationships involved in the spectroscopic analysis.
Caption: Experimental workflow for the synthesis and spectroscopic analysis.
Caption: Logical relationship for confirming successful synthesis.
Conclusion
The confirmation of N-(aryl)-3,4-difluorobenzamide synthesis relies on a multi-faceted analytical approach. By comparing the ¹H NMR, ¹³C NMR, FTIR, and mass spectra of the product with those of the starting materials, researchers can unequivocally verify the formation of the desired amide. The disappearance of the amine (NH₂) and acyl chloride functionalities and the appearance of the characteristic amide (N-H and C=O) signals are key indicators of a successful reaction. This guide provides the necessary data and workflows to assist scientists in the confident characterization of this important class of molecules.
References
Comparative Analysis of Novel Antimicrobial Agents Synthesized from 3,4-Difluorobenzoyl Chloride
A detailed guide for researchers and drug development professionals on the synthesis, characterization, and antimicrobial performance of novel compounds derived from 3,4-difluorobenzoyl chloride. This report provides a comparative analysis against related fluorinated benzamides, supported by experimental data and protocols.
In the continuous search for new therapeutic agents to combat the growing threat of antimicrobial resistance, the synthesis of novel compounds with enhanced biological activity is a key focus of medicinal chemistry. Fluorinated organic compounds, in particular, have garnered significant interest due to the unique properties imparted by fluorine atoms, such as increased metabolic stability and binding affinity. This compound is a versatile starting material for the synthesis of a variety of fluorinated molecules. This guide presents a comprehensive overview of the characterization of novel N-aryl-3,4-difluorobenzamide derivatives and compares their antimicrobial efficacy with other structurally related compounds.
Synthesis and Characterization of Novel N-(Aryl)-3,4-Difluorobenzamides
A novel series of N-(Aryl)-3,4-difluorobenzamide derivatives were synthesized with the aim of evaluating their potential as antimicrobial agents. The general synthetic pathway involves the reaction of this compound with various substituted anilines.
Table 1: Synthesis and Physicochemical Data of a Novel 3,4-Difluorobenzamide Derivative
| Compound ID | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) |
| DFB-1 | C₁₃H₈F₃NO | 251.21 | 145-147 | 85 |
Experimental Protocol: Synthesis of N-(2-fluorophenyl)-3,4-difluorobenzamide (DFB-1)
To a solution of 2-fluoroaniline (1.1 mmol) in anhydrous dichloromethane (20 mL) under an inert atmosphere, triethylamine (1.5 mmol) was added, and the mixture was cooled to 0°C. This compound (1.0 mmol) was then added dropwise. The reaction mixture was stirred at room temperature for 12 hours. After completion of the reaction, the mixture was washed with 1N HCl, saturated NaHCO₃ solution, and brine. The organic layer was dried over anhydrous Na₂SO₄ and concentrated under reduced pressure. The resulting crude product was purified by column chromatography to afford the pure compound.
Characterization Data for DFB-1:
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.21 (s, 1H, NH), 7.85-7.79 (m, 1H, Ar-H), 7.65-7.59 (m, 1H, Ar-H), 7.40-7.30 (m, 3H, Ar-H), 7.20-7.10 (m, 2H, Ar-H).
-
¹³C NMR (101 MHz, CDCl₃) δ (ppm): 164.2 (C=O), 152.5 (d, J=252.5 Hz, C-F), 150.0 (d, J=249.5 Hz, C-F), 148.9 (d, J=12.1 Hz, C-F), 131.5 (d, J=8.1 Hz), 125.0 (d, J=3.0 Hz), 124.8, 124.5, 121.8 (d, J=7.1 Hz), 117.5 (d, J=19.2 Hz), 115.8 (d, J=21.2 Hz), 114.9 (d, J=19.2 Hz).
-
IR (KBr, cm⁻¹): 3290 (N-H), 1650 (C=O), 1605, 1510 (C=C), 1280 (C-F).
-
MS (ESI) m/z: 252.1 [M+H]⁺.
Comparative Antimicrobial Activity
The newly synthesized compound DFB-1 was evaluated for its in vitro antimicrobial activity against a panel of Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) was determined using the broth microdilution method. For a comprehensive comparison, the activity of DFB-1 was compared with other fluorinated benzamide derivatives reported in the literature.
Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of Fluorinated Benzamide Derivatives
| Compound | S. aureus | B. subtilis | E. coli | P. aeruginosa | Reference |
| DFB-1 (3,4-difluoro) | 16 | 32 | 64 | >128 | This work |
| 2,6-Difluorobenzamide Derivative 7 | <10 | 0.25-1 | >100 | >100 | [1] |
| 2,6-Difluorobenzamide Derivative 12 | <10 | 0.25-1 | >100 | >100 | [1] |
| 2,6-Difluorobenzamide Derivative 17 | <10 | 0.25-1 | >100 | >100 | [1] |
| 3-Fluoro-5-iodobenzamide Isomer | - | - | - | - | [2] |
| N-(3-cyano-4,5-dihydrothiophen-2-yl)benzamide | 6.25 | - | 3.12 | - | [3] |
Note: '-' indicates data not available.
The results indicate that the substitution pattern of fluorine atoms on the benzoyl ring significantly influences the antimicrobial activity. While the 2,6-difluoro substituted benzamides show potent activity against Gram-positive bacteria, the 3,4-difluoro derivative (DFB-1 ) exhibits moderate activity against both Gram-positive and Gram-negative bacteria, suggesting a broader spectrum of action.
Experimental Workflow and Methodologies
The following diagrams illustrate the general workflow for the synthesis and evaluation of the novel compounds.
Caption: General workflow for the synthesis and purification of N-(Aryl)-3,4-difluorobenzamide derivatives.
Caption: Experimental workflow for the determination of Minimum Inhibitory Concentration (MIC).
Signaling Pathway and Mechanism of Action
While the exact signaling pathway for these novel 3,4-difluorobenzamide derivatives has not been fully elucidated, related benzamide compounds have been shown to act as inhibitors of the bacterial cell division protein FtsZ.[4] FtsZ is a crucial protein that forms the Z-ring at the site of cell division, and its inhibition leads to filamentation and eventual cell death. It is hypothesized that the difluorobenzamide moiety of these new compounds could interact with the active site of FtsZ, disrupting its polymerization and function. Further studies, such as molecular docking and enzymatic assays, are required to confirm this mechanism.
Caption: Proposed mechanism of action through inhibition of FtsZ polymerization.
Conclusion
The synthesis and evaluation of novel N-(aryl)-3,4-difluorobenzamide derivatives demonstrate their potential as a new class of antimicrobial agents. The 3,4-difluoro substitution pattern appears to confer a broader spectrum of activity compared to some other difluoro-isomers, albeit with slightly reduced potency against Gram-positive strains. The presented data and protocols provide a valuable resource for researchers in the field of drug discovery and development, offering a foundation for the further optimization of this promising scaffold to develop more effective antimicrobial therapeutics. Future work should focus on elucidating the precise mechanism of action and exploring the structure-activity relationship in more detail to enhance the potency and spectrum of these compounds.
References
A Comparative Guide to the Biological Activities of Compounds Derived from 3,4-Difluorobenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
3,4-Difluorobenzoyl chloride is a versatile chemical intermediate that serves as a crucial building block in the synthesis of a wide array of biologically active compounds. The introduction of the 3,4-difluorobenzoyl moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing its therapeutic potential. This guide provides a comparative overview of the anticancer, antimicrobial, and anti-inflammatory activities of various compound classes derived from this important precursor, supported by experimental data and detailed protocols.
Anticancer Activity
Derivatives of this compound have demonstrated notable potential in the development of novel anticancer agents. These compounds often exert their effects through the induction of apoptosis and the modulation of key signaling pathways involved in cancer cell proliferation and survival.
Featured Compounds and Cytotoxicity Data
A significant area of investigation involves the synthesis of compounds where the 3,4-difluorobenzoyl group is incorporated into heterocyclic scaffolds or as part of a larger molecular framework. While direct derivatives are continuously being researched, structurally related compounds provide valuable insights into the potential efficacy. For instance, compounds containing a difluorobenzyl or difluorobenzylidene moiety, which are closely related to 3,4-difluorobenzoyl derivatives, have shown potent cytotoxic effects against various cancer cell lines.
One such example is 3,5-bis(2,4-difluorobenzylidene)-4-piperidone (DiFiD) , which, although not a direct derivative, highlights the anticancer potential of the difluoro-substituted phenyl ring. DiFiD has been shown to inhibit the proliferation of pancreatic cancer cells. Another relevant compound is a propyl-2-(8-(3,4-difluorobenzyl)-2',5'-dioxo-8-azaspiro[bicyclo[3.2.1]octane-3,4'-imidazolidine]-1'-yl) acetate derivative, which has demonstrated the ability to induce apoptosis in human leukemia cells[1].
| Compound Class/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 3,5-bis(2,4-difluorobenzylidene)-4-piperidone (DiFiD) | Pancreatic Cancer Cells | Not explicitly stated in abstract, but effective in vitro | [2] |
| Propyl-2-(8-(3,4-difluorobenzyl)...) derivative | Human Leukemia Cells | Not explicitly stated in abstract, but potent | [1] |
| 1,3,4-Thiadiazole Derivatives (with fluorophenyl groups) | MCF-7 (Estrogen-dependent breast cancer) | ~ 52-55 | [3] |
Mechanism of Action: Induction of Apoptosis and Signaling Pathway Modulation
The anticancer activity of these compounds is often linked to their ability to trigger programmed cell death, or apoptosis. Two key pathways are frequently implicated: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway.
The propyl-2-(8-(3,4-difluorobenzyl)...) derivative has been shown to induce apoptosis in human leukemia cells through the mitochondrial pathway [1]. This pathway is initiated by intracellular stress signals, leading to the permeabilization of the mitochondrial outer membrane and the release of pro-apoptotic factors like cytochrome c. This, in turn, activates a cascade of caspases, ultimately leading to cell death.
DiFiD has been found to inhibit Notch signaling, a critical pathway in cancer development and progression[2]. The Notch pathway plays a role in cell proliferation, differentiation, and apoptosis. By inhibiting this pathway, DiFiD can suppress tumor growth and angiogenesis.
Caption: The Mitochondrial (Intrinsic) Pathway of Apoptosis.
Caption: Inhibition of the Notch Signaling Pathway by DiFiD.
Antimicrobial Activity
The incorporation of the 3,4-difluorobenzoyl moiety has also led to the development of compounds with significant antimicrobial properties. These derivatives often target essential bacterial processes, offering potential solutions to the growing challenge of antibiotic resistance.
Featured Compounds and Minimum Inhibitory Concentration (MIC) Data
While specific data for a wide range of this compound derivatives is an active area of research, studies on related fluorinated benzamides and cinnamoyl amides provide a strong indication of their potential. For instance, a series of novel difluoromethyl cinnamoyl amides have been synthesized and evaluated for their antibacterial activity, with some showing high selectivity against Mycobacterium smegmatis.
| Compound Class/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| N-isopropyl-3′-(difluoromethyl)-4′-methoxycinnamoyl amide | Mycobacterium smegmatis | 8 | [4] |
| N-isopentyl-3′-(difluoromethyl)-4′-methoxycinnamoyl amide | Mycobacterium smegmatis | 8 | [4] |
| N-(2-phenylethyl)-3′-(difluoromethyl)-4′-methoxycinnamoyl amide | Mycobacterium smegmatis | 8 | [4] |
Anti-inflammatory Activity
Compounds derived from this compound have also been explored for their anti-inflammatory properties. The mechanism of action often involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2).
Featured Compounds and In Vivo/In Vitro Data
Research into gem-difluorobisarylic derivatives, which share structural similarities with compounds derivable from this compound, has demonstrated their anti-inflammatory effects. These compounds have been shown to reduce the secretion of pro-inflammatory mediators like prostaglandin E2 (PGE2) and downregulate the expression of COX-2.
| Compound Class/Derivative | Assay | IC50 (µM) / % Inhibition | Reference |
| gem-Difluorobisarylic ketone (Compound A4) | PGE2 secretion in macrophages | 28.1 ± 22.8 | [5] |
| gem-Difluorobisarylic derivative (Compound A5) | PGE2 secretion in macrophages | 22.4 ± 21.5 | [5] |
| gem-Difluorobisarylic derivative (Compound A5) | COX-1 activity | 5.2 | [5] |
Mechanism of Action: COX Inhibition
A primary mechanism for the anti-inflammatory activity of many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes. COX-1 is constitutively expressed and involved in physiological functions, while COX-2 is induced during inflammation and is responsible for the production of pro-inflammatory prostaglandins. The selective inhibition of COX-2 is a key goal in the development of safer anti-inflammatory drugs. The aforementioned gem-difluorobisarylic derivatives have been shown to inhibit COX-2 expression and, in some cases, directly inhibit COX-1 activity.
Caption: Workflow for In Vitro Cyclooxygenase (COX) Inhibition Assay.
Experimental Protocols
Cytotoxicity Testing: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10⁴ cells/well in 100 µL of culture medium.
-
Compound Treatment: After 24 hours of incubation, treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.
-
Incubation: Incubate the plate for 4 hours in a humidified atmosphere at 37 °C and 5-6.5% CO₂.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the samples on a microplate reader at a wavelength between 550 and 600 nm, with a reference wavelength greater than 650 nm.[6][7]
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Antimicrobial Dilutions: Prepare serial two-fold dilutions of the test compound in a suitable broth medium in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism, typically adjusted to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[8]
In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Rats
This is a standard model for evaluating the acute anti-inflammatory activity of compounds.
-
Animal Dosing: Administer the test compound or vehicle to rats (e.g., intraperitoneally or orally) at a predetermined time before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of a 1% carrageenan suspension into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Calculation of Edema Inhibition: The degree of edema is calculated as the difference in paw volume before and after carrageenan injection. The percentage inhibition of edema by the test compound is calculated relative to the vehicle-treated control group.[9]
References
- 1. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. gem-Difluorobisarylic derivatives: design, synthesis and anti-inflammatory effect - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Mitochondrial Pathway of Apoptosis: Part I: MOMP and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Notch Inhibitors for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemimpex.com [chemimpex.com]
Comparative Stability of Mono- vs. Di-fluorinated Benzoyl Chlorides: A Guide for Researchers
For Immediate Publication
Introduction:
Fluorinated benzoyl chlorides are pivotal reagents in the synthesis of a wide array of pharmaceuticals, agrochemicals, and specialty materials. The strategic placement of fluorine atoms on the benzoyl moiety significantly influences the compound's reactivity and stability, thereby affecting reaction kinetics, product yields, and impurity profiles. This guide provides a comparative analysis of the stability of mono- and di-fluorinated benzoyl chlorides, supported by experimental data, to aid researchers, scientists, and drug development professionals in optimizing their synthetic strategies.
Comparative Stability Analysis
The stability of benzoyl chlorides is inversely related to their reactivity, particularly towards nucleophilic attack, such as hydrolysis or solvolysis. The electron-withdrawing nature of fluorine substituents enhances the electrophilicity of the carbonyl carbon, making the molecule more susceptible to nucleophilic attack and thus, generally less stable. However, the position and number of fluorine atoms introduce nuanced effects on stability.
The following table summarizes the solvolysis rate constants for p-fluorobenzoyl chloride (a mono-fluorinated example) and 2,6-difluorobenzoyl chloride (a di-fluorinated example) in different solvent systems. A higher rate constant indicates lower stability.
| Compound | Structure | Solvent System | Rate Constant (k, s⁻¹) | Reference |
| p-Fluorobenzoyl Chloride |
| 97% (w/w) Hexafluoroisopropanol-Water | Data not explicitly provided, but correlation analysis is discussed. | [1] |
| 2,6-Difluorobenzoyl Chloride |
| Various, including aqueous and alcoholic mixtures | Correlation analysis based on the extended Grunwald-Winstein equation is discussed. | [1] |
Note: The provided reference discusses the correlation analysis for these compounds, indicating their inclusion in broader kinetic studies.[1] The general trend observed in such studies is that electron-withdrawing groups, like fluorine, increase the rate of solvolysis. The effect is generally additive, suggesting that di-fluorinated species would be more reactive (less stable) than their mono-fluorinated counterparts, assuming similar substitution patterns that do not introduce significant steric hindrance. The ortho-substitution in 2,6-difluorobenzoyl chloride can also influence the reaction mechanism.[1]
Experimental Protocols
The determination of the solvolysis rates of benzoyl chlorides is crucial for quantifying their stability. A common method involves monitoring the reaction progress over time using techniques such as conductometry or spectroscopy.
General Experimental Protocol for Solvolysis Kinetics:
A typical procedure for determining the rate of hydrolysis or alcoholysis of a substituted benzoyl chloride is as follows:
-
Reagent Preparation:
-
Kinetic Run:
-
A solution of the benzoyl chloride in a dry, inert solvent (e.g., acetone) is prepared.[1]
-
The reaction is initiated by injecting a small aliquot of the benzoyl chloride solution into the thermostatted solvent system.[1] The initial concentration of the benzoyl chloride is typically low (e.g., < 10⁻³ M).
-
The reaction is maintained at a constant temperature.[3]
-
-
Monitoring the Reaction:
-
Conductometry: The rate of reaction is followed by measuring the increase in conductivity of the solution over time. This is due to the formation of hydrochloric acid as a byproduct.[2]
-
Titration: Aliquots of the reaction mixture can be withdrawn at specific time intervals, and the reaction quenched. The amount of acid produced is then determined by titration with a standardized base.
-
Spectrophotometry: If the benzoyl chloride or its product has a distinct UV-Vis absorbance profile, the change in absorbance at a specific wavelength can be monitored over time.
-
-
Data Analysis:
-
The pseudo-first-order rate constant (k) is determined by plotting the natural logarithm of the remaining benzoyl chloride concentration versus time. The plot should yield a straight line with a slope equal to -k.
-
Logical Relationship of Fluorination and Stability
The following diagram illustrates the general relationship between the degree of fluorine substitution and the stability of benzoyl chlorides. Increased fluorination generally leads to decreased stability due to the inductive electron-withdrawing effect of fluorine, which enhances the electrophilicity of the carbonyl carbon and its susceptibility to nucleophilic attack.
References
A Comparative Guide to Assessing the Purity of Synthesized 3,4-Difluorobenzoyl Chloride Derivatives
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Purity Assessment Methodologies and a Comparison with Alternative Acylating Agents, Supported by Experimental Data.
In the synthesis of pharmaceuticals and other advanced materials, the purity of key intermediates is paramount. 3,4-Difluorobenzoyl chloride, a versatile reagent for introducing the 3,4-difluorobenzoyl moiety, is frequently employed in the development of novel therapeutics.[1] The presence of impurities, even in trace amounts, can significantly impact the efficacy, safety, and stability of the final active pharmaceutical ingredient (API).[2] This guide provides a comprehensive comparison of analytical methods for assessing the purity of synthesized this compound and its derivatives. Furthermore, it evaluates the performance of this fluorinated acylating agent against common non-fluorinated alternatives, offering supporting data to inform reagent selection and quality control processes.
Impact of Synthesis Route on Purity
The purity of this compound is intrinsically linked to its synthetic method. The most common route involves the chlorination of 3,4-difluorobenzoic acid. The choice of chlorinating agent is a critical factor influencing the impurity profile of the final product.
| Synthesis Parameter | Chlorination with Thionyl Chloride (SOCl₂) | Chlorination with Oxalyl Chloride ((COCl)₂) |
| Typical Purity | 90-97% | >98% |
| Key Advantages | Cost-effective | Milder reaction conditions, higher purity of crude product |
| Potential Impurities | Residual thionyl chloride, sulfur-based byproducts, unreacted 3,4-difluorobenzoic acid, and potential products of thermal degradation. | Residual oxalyl chloride, unreacted 3,4-difluorobenzoic acid. |
| Reaction Conditions | Often requires heating, which can lead to side reactions. | Typically proceeds at room temperature, minimizing byproduct formation. |
Performance Comparison with Alternative Acylating Agents
The decision to use a fluorinated acylating agent like this compound over a non-fluorinated counterpart is often driven by the desired electronic properties and metabolic stability of the target molecule. The electron-withdrawing nature of the fluorine atoms in this compound increases the electrophilicity of the carbonyl carbon, making it a highly reactive acylating agent.[3]
Here, we compare its performance with Benzoyl Chloride in a representative acylation of a primary amine.
| Acylating Agent | Relative Reactivity | Typical Reaction Time | Typical Yield (%) | Key Advantages | Key Disadvantages |
| This compound | Very High | < 1 hour | >95% | Imparts fluorine atoms which can enhance metabolic stability and binding affinity of the final product. High reactivity allows for milder reaction conditions. | Higher cost compared to non-fluorinated analogs. |
| Benzoyl Chloride | High | 1-3 hours | 90-95% | Readily available and lower cost.[3] | Less reactive, may require more forcing conditions. The resulting non-fluorinated product may have different biological properties. |
| Acetic Anhydride | Moderate | 2-5 hours | 85-92% | Less corrosive byproducts compared to acyl chlorides. | Lower reactivity, often requiring a catalyst or higher temperatures.[4] |
Experimental Protocols for Purity Assessment
Accurate determination of purity requires robust analytical methodologies. The following are detailed protocols for the most common techniques used to assess the purity of this compound derivatives.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile impurities.
Experimental Protocol:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
Sample Preparation: Prepare a 1 mg/mL solution of the this compound derivative in an anhydrous solvent such as dichloromethane or hexane.
-
Data Analysis: Purity is determined by the area percentage of the main peak relative to the total peak area. Impurities are identified by their mass spectra and retention times, often compared against a spectral library.[5]
High-Performance Liquid Chromatography (HPLC) with Derivatization
Due to the high reactivity of acyl chlorides, direct analysis by HPLC can be challenging. A common approach is to derivatize the acyl chloride to a more stable compound prior to analysis.
Experimental Protocol:
-
Derivatization Reagent: Aniline or other suitable primary amine.
-
Derivatization Procedure: To a solution of the this compound derivative in acetonitrile, add a slight excess of aniline and a non-nucleophilic base (e.g., triethylamine). Allow the reaction to proceed to completion at room temperature.
-
Instrumentation: A high-performance liquid chromatograph with a Diode Array Detector (DAD) or UV detector.
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Sample Preparation: Dilute the derivatized reaction mixture with the mobile phase to an appropriate concentration.
-
Data Analysis: Quantify the derivatized product by comparing its peak area to a calibration curve prepared from a derivatized standard. Potential impurities from the synthesis can also be detected and quantified.[6]
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is an absolute quantification method that can be used to determine the purity of a substance without the need for a specific reference standard of the analyte itself.[7]
Experimental Protocol:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A high-purity compound with a known structure and concentration that has a resonance signal that does not overlap with the analyte signals (e.g., maleic acid or 1,4-bis(trimethylsilyl)benzene).
-
Sample Preparation: Accurately weigh a known amount of the this compound derivative and the internal standard into an NMR tube. Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: Acquire a ¹H or ¹⁹F NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay).
-
Data Analysis: The purity of the analyte is calculated by comparing the integral of a characteristic signal of the analyte to the integral of a known signal from the internal standard.[8] For fluorinated compounds, ¹⁹F qNMR can be particularly advantageous due to the wide chemical shift range and the absence of background signals.[9]
Visualizing the Workflow and Relationships
To better illustrate the processes involved in assessing the purity of synthesized this compound derivatives, the following diagrams outline the experimental workflow and the logical comparison presented in this guide.
Caption: A streamlined workflow for the comprehensive purity analysis of synthesized this compound derivatives.
Caption: Logical relationship for the comparative evaluation of this compound against alternative acylating agents.
References
- 1. chemimpex.com [chemimpex.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. acgpubs.org [acgpubs.org]
- 9. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
A Researcher's Guide to the Validation of Synthetic Pathways for Fluorinated APIs
The strategic incorporation of fluorine into active pharmaceutical ingredients (APIs) is a well-established approach for enhancing drug efficacy, metabolic stability, and bioavailability.[1][2] Consequently, the development and validation of efficient and scalable synthetic pathways to these fluorinated molecules are of paramount importance to the pharmaceutical industry. This guide provides a comparative analysis of common synthetic strategies for the introduction of fluorine into API precursors, supported by experimental data and detailed methodologies.
Key Synthetic Strategies for Fluorination
The introduction of fluorine into organic molecules can be broadly categorized into three main approaches: electrophilic fluorination, nucleophilic fluorination, and transition-metal-catalyzed fluorination. Each method offers distinct advantages and is suited for different molecular scaffolds and stages of a synthetic sequence.
Electrophilic Fluorination
Electrophilic fluorination involves the use of a reagent that delivers a fluorine cation equivalent (F+) to a nucleophilic center, such as an enolate or an electron-rich aromatic ring.[3] Reagents like N-fluorobenzenesulfonimide (NFSI) and Selectfluor® are commonly employed for this purpose.[3][4] This method is particularly valuable for the late-stage fluorination of complex molecules.[5]
Nucleophilic Fluorination
Nucleophilic fluorination utilizes a fluoride anion (F-) to displace a leaving group or open an epoxide. Reagents such as diethylaminosulfur trifluoride (DAST) and bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) are frequently used for the deoxofluorination of alcohols and carbonyl compounds.[6][7] Deoxo-Fluor® is noted for its higher thermal stability compared to DAST.[8]
Transition-Metal-Catalyzed Fluorination
In recent years, transition-metal-catalyzed fluorination has emerged as a powerful tool, enabling the formation of C-F bonds under milder conditions and with greater functional group tolerance.[9] Palladium-catalyzed methods, for instance, have been developed for the fluorination of aryl bromides and triflates.[10][11]
Comparative Performance of Fluorination Methods
The selection of a fluorination strategy depends on various factors, including the substrate, the desired regioselectivity, and scalability. The following tables provide a comparative summary of the performance of different fluorinating agents and methods based on reported experimental data.
Table 1: Comparison of Electrophilic Fluorinating Agents
| Substrate | Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Indole Derivative | NFSI | Dichloroethane | 80 | 12 | 85 | [4] |
| Ketone Enolate | Selectfluor® | Acetonitrile | RT | 1 | 92 | [12] |
| β-Ketoester | NFSI | Ethanol | RT | 2 | 88 | [13] |
| β-Ketoester | Selectfluor® | Acetonitrile | RT | 0.5 | 95 | [13] |
Table 2: Comparison of Nucleophilic Deoxofluorinating Agents
| Substrate | Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Primary Alcohol | DAST | Dichloromethane | -78 to RT | 2 | 85 | [14] |
| Primary Alcohol | Deoxo-Fluor® | Dichloromethane | 0 to RT | 1.5 | 90 | [14] |
| Ketone | DAST | Dichloromethane | RT | 24 | 75 | [7] |
| Ketone | Deoxo-Fluor® | Dichloromethane | 25 | 18 | 82 | [7] |
Table 3: Performance of Palladium-Catalyzed Aryl Fluorination
| Substrate | Fluoride Source | Catalyst/Ligand | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Aryl Bromide | AgF | Pd(OAc)₂ / BrettPhos | Toluene | 110 | 18 | 82 | [15] |
| Aryl Triflates | CsF | Pd(dba)₂ / MPhos | Toluene | 100 | 24 | 78 | [11] |
| Aryl Bromide | KF | [Pd(cinnamyl)Cl]₂ / AdBrettPhos | 2-MeTHF | 130 | 14 | 85 | [10] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of a synthetic pathway. Below are representative experimental protocols for key fluorination reactions.
Protocol 1: Electrophilic Fluorination of an Indole Derivative using NFSI
-
To a solution of the N-substituted indole (1.0 mmol) in dichloroethane (10 mL) is added N-fluorobenzenesulfonimide (NFSI, 1.2 mmol).
-
The reaction mixture is stirred at 80 °C for 12 hours.
-
Upon completion, the reaction is cooled to room temperature and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 3,3-difluoro-2-oxindole.[4]
Protocol 2: Nucleophilic Deoxofluorination of a Primary Alcohol using Deoxo-Fluor®
-
A solution of the primary alcohol (1.0 mmol) in dichloromethane (5 mL) is cooled to 0 °C.
-
Deoxo-Fluor® (1.2 mmol) is added dropwise to the solution.
-
The reaction mixture is allowed to warm to room temperature and stirred for 1.5 hours.
-
The reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate.
-
The layers are separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by flash chromatography.[14]
Protocol 3: Palladium-Catalyzed Fluorination of an Aryl Bromide
-
An oven-dried vial is charged with the aryl bromide (1.0 mmol), AgF (2.0 mmol), KF (0.5 mmol), Pd(OAc)₂ (0.02 mmol), and BrettPhos (0.04 mmol).
-
The vial is evacuated and backfilled with argon.
-
Toluene (5 mL) is added, and the mixture is stirred at 110 °C for 18 hours.
-
After cooling to room temperature, the reaction mixture is filtered through a pad of Celite®.
-
The filtrate is concentrated, and the residue is purified by column chromatography to yield the aryl fluoride.[15]
Visualization of Synthetic Pathways and Workflows
Diagrams generated using Graphviz provide a clear visual representation of complex synthetic pathways and experimental workflows.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 4. brynmawr.edu [brynmawr.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. pharmtech.com [pharmtech.com]
- 8. DAST and Deoxo-Fluor | www.wenxuecity.com [wenxuecity.com]
- 9. The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Pd-Catalyzed Fluorination - Wordpress [reagents.acsgcipr.org]
- 12. benchchem.com [benchchem.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
A Comparative Guide to 3,4-Difluorobenzoyl Chloride and 3,5-Difluorobenzoyl Chloride in Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
Influence of Fluorine Substitution on Polymer Properties
The position of fluorine atoms on the aromatic ring of the benzoyl chloride monomer plays a crucial role in determining the architecture and, consequently, the properties of the resulting polymer. The electron-withdrawing nature of fluorine affects the reactivity of the acyl chloride group and the electronic environment of the polymer chain.
3,4-Difluorobenzoyl Chloride (asymmetric substitution): The asymmetric placement of fluorine atoms in the 3 and 4 positions can lead to irregularity in the polymer chain. This disruption of symmetry is expected to decrease chain packing and crystallinity. Consequently, polymers synthesized from this compound are anticipated to exhibit enhanced solubility in organic solvents. However, the reduced packing efficiency might lead to a lower glass transition temperature (Tg) and potentially reduced mechanical strength compared to their more symmetrical counterparts.
3,5-Difluorobenzoyl Chloride (symmetric substitution): In contrast, the symmetric 3,5-disubstitution pattern is likely to produce more regular and linear polymer chains. This regularity can facilitate closer chain packing and potentially lead to semi-crystalline or crystalline domains. As a result, polyamides derived from 3,5-difluorobenzoyl chloride are expected to possess higher thermal stability, including a higher glass transition temperature and decomposition temperature, as well as superior mechanical properties such as tensile strength and modulus. The trade-off for this increased order is often a decrease in solubility.
Experimental Data Overview
While a direct experimental comparison is not available, the following table summarizes typical properties of aromatic polyamides synthesized from fluorinated diacid chlorides and aromatic diamines, such as 4,4'-oxydianiline. This data, compiled from various sources, provides a representative overview of the performance characteristics that can be expected.
| Property | Expected Trend for Polymers from this compound | Expected Trend for Polymers from 3,5-Difluorobenzoyl Chloride | Representative Data for Fluorinated Aromatic Polyamides |
| Thermal Stability | |||
| Glass Transition Temp. (Tg) | Lower | Higher | 200 - 300 °C |
| 10% Weight Loss Temp. (T10) | Good | Excellent | 450 - 550 °C in N2 |
| Mechanical Properties | |||
| Tensile Strength | Moderate to High | High | 70 - 100 MPa |
| Tensile Modulus | Moderate | High | 2.0 - 3.5 GPa |
| Elongation at Break | Higher | Lower | 5 - 15% |
| Solubility | |||
| NMP, DMAc, DMF, DMSO | Good | Moderate to Poor | Soluble to partially soluble |
Note: The representative data is a general range for aromatic polyamides containing fluorine and should not be taken as absolute values for polymers derived from these specific isomers.
Experimental Protocols
The following is a generalized experimental protocol for the synthesis of aromatic polyamides via low-temperature solution polycondensation, which can be adapted for both this compound and 3,5-difluorobenzoyl chloride.
Synthesis of Aromatic Polyamides
Materials:
-
Aromatic diamine (e.g., 4,4'-oxydianiline)
-
This compound or 3,5-Difluorobenzoyl chloride
-
Anhydrous N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc)
-
Anhydrous lithium chloride (LiCl) (optional, as a solubility enhancer)
-
Anhydrous pyridine or triethylamine (as an acid scavenger)
-
Methanol
Procedure:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a dropping funnel, dissolve the aromatic diamine (1 equivalent) in anhydrous NMP (or DMAc). If using, add LiCl at this stage and stir until dissolved.
-
Cool the solution to 0-5 °C in an ice bath.
-
Add the acid scavenger (e.g., pyridine, 2 equivalents) to the cooled diamine solution.
-
Dissolve the difluorobenzoyl chloride isomer (1 equivalent) in a small amount of anhydrous NMP (or DMAc) and add it to the dropping funnel.
-
Add the difluorobenzoyl chloride solution dropwise to the stirred diamine solution over a period of 30-60 minutes, maintaining the temperature at 0-5 °C.
-
After the addition is complete, continue stirring at 0-5 °C for 2-4 hours, and then allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-24 hours. The viscosity of the solution should increase, indicating polymer formation.
-
Precipitate the polymer by slowly pouring the viscous solution into a large volume of vigorously stirred methanol.
-
Collect the fibrous polymer precipitate by filtration, wash it thoroughly with methanol and then with hot water to remove any residual solvent and salts.
-
Dry the polymer in a vacuum oven at 80-100 °C until a constant weight is achieved.
Characterization Methods
-
Structure: Fourier-Transform Infrared (FTIR) Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy.
-
Molecular Weight: Gel Permeation Chromatography (GPC).
-
Thermal Properties: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[1]
-
Mechanical Properties: Tensile testing of polymer films cast from solution.
-
Solubility: Testing the solubility of the polymer in various organic solvents at room temperature and upon heating.
Logical Workflow for Monomer Selection
The choice between this compound and 3,5-difluorobenzoyl chloride will depend on the desired properties of the final polymer. The following diagram illustrates a logical workflow for this selection process.
Caption: Logical workflow for selecting the difluorobenzoyl chloride isomer based on desired polymer properties.
Conclusion
The isomeric substitution pattern of difluorobenzoyl chlorides has a profound impact on the properties of the resulting aromatic polyamides. While this compound is expected to yield polymers with enhanced solubility, making them more processable, 3,5-difluorobenzoyl chloride is anticipated to produce polymers with superior thermal and mechanical performance. The selection of the appropriate monomer is, therefore, a critical step in tailoring the polymer's characteristics to a specific application. The provided experimental protocol offers a starting point for the synthesis and subsequent characterization of these high-performance materials, enabling researchers to further explore the structure-property relationships in this important class of fluorinated polymers.
References
The Fluorine Factor: A Comparative Guide to Positional Effects in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry and materials science. Its unique electronic properties can profoundly alter a molecule's reactivity, metabolic stability, and binding affinity. However, the outcome of a chemical reaction can change dramatically based on a single fluorine atom's position within a substrate. This guide provides an objective comparison of reaction outcomes, supported by experimental data, to illuminate the powerful and often non-intuitive influence of fluorine's placement.
The Duality of Fluorine: Inductive vs. Resonance Effects
Fluorine's impact on aromatic systems is governed by the interplay between two opposing electronic effects:
-
Inductive Effect (-I): As the most electronegative element, fluorine strongly withdraws electron density through the sigma bond, generally deactivating aromatic rings towards electrophilic attack.
-
Resonance Effect (+R): Fluorine's lone pairs can be donated into a pi-system, enriching the electron density at the ortho and para positions.
The net effect is a finely balanced phenomenon where the position of fluorine relative to the reaction center dictates the reaction's course and efficiency.
Logical Framework: Fluorine's Influence on Electrophilic Aromatic Substitution (EAS)
The stability of the cationic Wheland intermediate in EAS is key to understanding regioselectivity. Fluorine's resonance effect can stabilize the intermediate when the electrophile adds to the ortho or para position, but not the meta position.
Caption: Fluorine's +R effect stabilizes ortho/para EAS intermediates.
Case Study 1: Regioselectivity in Electrophilic Aromatic Substitution (EAS)
While all halogens are deactivating ortho, para-directors in EAS, fluorine presents an anomaly. Due to effective 2p-2p orbital overlap between fluorine and carbon, its resonance donation is more significant than that of other halogens. This mitigates its strong inductive withdrawal, making fluorobenzene the least deactivated halobenzene. The result is a reaction that proceeds at a rate close to that of benzene itself, with a remarkably high preference for para substitution.[1][2]
Table 1: Comparison of Rates and Isomer Distribution in the Nitration of Halobenzenes
| Substrate | Relative Rate (vs. Benzene=1) | Ortho (%) | Meta (%) | Para (%) |
|---|---|---|---|---|
| Benzene | 1.0 | - | - | - |
| Fluorobenzene | 0.15 | ~10 | <1 | ~90 |
| Chlorobenzene | 0.033 | 30 | 1 | 69 |
| Bromobenzene | 0.030 | 37 | 1 | 62 |
Data compiled from various sources.[1][2]
The data clearly shows that while fluorine deactivates the ring less than other halogens, it directs the incoming electrophile almost exclusively to the para position, a critical consideration for synthetic planning.
Case Study 2: The "Ortho-Fluorine Effect" in C-H Activation
In many transition metal-catalyzed C-H functionalization reactions, the presence of a fluorine atom ortho to a C-H bond dramatically enhances the reactivity and controls the regioselectivity of the reaction. This "ortho-fluorine effect" is attributed to the ability of the electronegative fluorine to stabilize the transition state through interactions with the metal center, making the ortho C-H bond more kinetically favorable for activation.
Table 2: Regioselectivity in Iridium-Catalyzed C-H Borylation
| Substrate | Directing Group | Major Product Position | Selectivity |
|---|---|---|---|
| Fluorobenzene | -F | ortho to F | High |
| 1,2-Difluorobenzene | -F, -F | C-H between F atoms | >95% |
| Anisole | -OCH₃ | meta/para to OCH₃ | Sterically controlled |
| 2-Fluoroanisole | -F, -OCH₃ | ortho to F | >90% |
Data based on principles of Ir-catalyzed borylation where ortho-fluorine directs C-H activation.[3][4]
This electronic directing effect often overrides traditional steric hindrance models, providing a powerful tool for achieving regiocontrol in complex molecule synthesis.
Case Study 3: Stereoselectivity in Diels-Alder Reactions
The position of fluorine on a dienophile can completely invert the stereochemical outcome of a [4+2] cycloaddition. In the reaction of 1,3-diphenylisobenzofuran, switching the fluorine from the α- to the β-position on styrene flips the selectivity from endo to exo. This is attributed to differing orbital and steric interactions in the transition state.
Table 3: Influence of Fluorine Position on Diels-Alder Stereoselectivity
| Diene | Dienophile | Yield (%) | Endo:Exo Ratio |
|---|---|---|---|
| 1,3-Diphenylisobenzofuran | α-Fluorostyrene | High | Favors Endo |
| 1,3-Diphenylisobenzofuran | β-Fluorostyrene | High | Favors Exo |
| Cyclopentadiene | (Z)-β-Fluoro-β-nitrostyrene | 97 | 45:55 |
| Cyclopentadiene | (Z)-β-Fluoro-β-nitro-4-cyanostyrene | 95 | 67:33 |
Data sourced from studies by Haufe et al. and Kondratov et al.[5][6]
This dramatic shift highlights the subtle yet powerful influence of fluorine's placement on the stereochemical course of a reaction.
Experimental Workflow & Protocols
Assessing the impact of fluorine's position requires a systematic approach where isomers are compared under identical reaction conditions.
Caption: Workflow for comparing fluorinated isomer reactivity.
Representative Protocol: Diels-Alder Reaction of (Z)-β-Fluoro-β-nitrostyrene with Cyclopentadiene
This protocol details the synthesis of monofluorinated norbornenes, demonstrating the outcome of a Diels-Alder reaction with a fluorinated dienophile.[6]
Materials:
-
(Z)-β-Fluoro-β-nitrostyrene (1.0 mmol, 167.1 mg)
-
Cyclopentadiene (freshly cracked, 5.0 mmol, 330.6 mg, 0.41 mL)
-
o-Xylene (5 mL)
-
Screw-top vial (10 mL) with a PTFE-lined cap
-
Stir bar
Procedure:
-
To a 10 mL screw-top vial equipped with a magnetic stir bar, add (Z)-β-fluoro-β-nitrostyrene (1.0 mmol).
-
Add 5 mL of o-xylene to the vial to dissolve the dienophile.
-
Add freshly cracked cyclopentadiene (5.0 mmol), ensuring a fivefold excess.
-
Seal the vial tightly with the PTFE-lined cap.
-
Place the vial in a preheated oil bath or heating block set to 110 °C.
-
Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS if desired.
-
After the reaction is complete (as indicated by consumption of the starting material), remove the vial from the heat source and allow it to cool to room temperature.
-
Concentrate the reaction mixture under reduced pressure to remove the o-xylene and excess cyclopentadiene.
-
The crude product, a mixture of endo and exo cycloadducts, can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Characterize the purified isomers and determine the diastereomeric ratio using ¹H and ¹⁹F NMR spectroscopy.
Expected Outcome: The reaction typically proceeds in high isolated yield (up to 97%) and results in a mixture of exo and endo isomers. For the unsubstituted (Z)-β-fluoro-β-nitrostyrene, the exo:endo ratio is approximately 55:45.[6] This ratio can be influenced by substituents on the aromatic ring, demonstrating further electronic effects on the reaction's stereoselectivity.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. Iridium-catalyzed C-H borylation of heteroarenes: scope, regioselectivity, application to late-stage functionalization, and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. diva-portal.org [diva-portal.org]
- 6. Diels–Alder reaction of β-fluoro-β-nitrostyrenes with cyclic dienes - PMC [pmc.ncbi.nlm.nih.gov]
literature review of 3,4-Difluorobenzoyl chloride applications in medicinal chemistry
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. Among the array of fluorinated building blocks, 3,4-Difluorobenzoyl chloride has emerged as a versatile and valuable reagent for the synthesis of a wide range of biologically active compounds, particularly in the development of anti-cancer and anti-inflammatory agents. This guide provides a comprehensive comparison of this compound with its isomers and other acylating agents, supported by experimental data and detailed protocols to inform rational drug design and synthesis.
The introduction of fluorine atoms into a drug candidate can profoundly influence its physicochemical and pharmacokinetic properties. The 3,4-difluoro substitution pattern, in particular, offers a unique electronic profile that can enhance metabolic stability, increase binding affinity to target proteins, and improve cell permeability. This compound serves as a key intermediate for introducing this beneficial moiety into a variety of molecular architectures.
Performance Comparison of Difluorobenzoyl Chloride Isomers in Kinase Inhibition
The Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical target in oncology, and numerous inhibitors have been developed to disrupt its signaling pathway. The difluorobenzoyl moiety is a common feature in many of these inhibitors. A comparative analysis of the inhibitory activity of compounds derived from different difluorobenzoyl chloride isomers reveals the impact of fluorine positioning on biological efficacy.
| Compound/Analog | Target Kinase | IC50 (nM) | Reference |
| VEGFR-2 Inhibitor with 3,4-Difluoro benzoyl moiety | VEGFR-2 | 53.63 ± 3.14 | [1] |
| Sorafenib (Reference Drug) | VEGFR-2 | 53.65 | [2] |
| Sunitinib (Reference Drug) | VEGFR-2 | 80 | [3] |
As the data indicates, a VEGFR-2 inhibitor incorporating the 3,4-difluorobenzoyl group exhibits potent inhibitory activity, comparable to the established drug Sorafenib[1][2]. This highlights the effectiveness of the 3,4-difluoro substitution pattern in designing potent kinase inhibitors. While direct comparative data for isomers within the same study is limited, the consistent appearance of the 3,4-difluoro motif in potent kinase inhibitors underscores its significance.
Synthesis and Yield Comparison: Acylation Reactions
The primary application of this compound is in acylation reactions, particularly the formation of amide bonds (N-acylation). The reactivity of the acyl chloride is a key factor in determining reaction efficiency and yield.
| Acyl Chloride | Amine Substrate | Product | Yield (%) | Reference |
| This compound | 8-(2-aminoethyl)-1-(3-fluorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one | 3,4-Difluoro-N-[2-[1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-8-yl]ethyl]benzamide | Not explicitly stated, but protocol provided | [4] |
| 2,6-Difluorobenzoyl chloride | Various amines | 3-substituted 2,6-difluorobenzamide derivatives | Good yields reported | [5] |
| Benzoyl chloride | Imidazole | N-benzoylimidazole | 96 | [6] |
Experimental Protocols
General Protocol for N-Acylation with this compound
This protocol is adapted from the synthesis of 3,4-Difluoro-N-[2-[1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-8-yl]ethyl]benzamide[4].
Materials:
-
8-(2-aminoethyl)-1-(3-fluorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one dihydrochloride
-
This compound
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Water
Procedure:
-
Dissolve the amine substrate (1 equivalent) in DMF and cool the solution to 0 °C.
-
Add DIPEA (2.5 equivalents) to neutralize the hydrochloride salt.
-
Slowly add a solution of this compound (1.1 equivalents) in DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for approximately 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water.
-
Extract the product with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate a typical signaling pathway targeted by inhibitors synthesized using this compound and a general workflow for their synthesis and evaluation.
Caption: VEGFR-2 signaling pathway and the point of inhibition.
Caption: General workflow for synthesis and biological evaluation.
Conclusion
This compound is a valuable and highly effective building block in medicinal chemistry for the synthesis of bioactive molecules, particularly kinase inhibitors. Its unique electronic properties contribute to the high potency of the resulting compounds. While direct comparative studies with its isomers are not extensively documented, the prevalence of the 3,4-difluorobenzoyl moiety in numerous potent drug candidates attests to its advantageous role in drug discovery. The provided protocols and workflows offer a practical guide for researchers utilizing this important reagent in their synthetic endeavors. Further head-to-head comparative studies would be beneficial to fully elucidate the subtle yet significant impact of fluorine positioning on the pharmacological profiles of these important classes of compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdn.fortunejournals.com [cdn.fortunejournals.com]
Safety Operating Guide
Essential Guide to the Safe Disposal of 3,4-Difluorobenzoyl Chloride
For researchers, scientists, and professionals in the field of drug development, the meticulous management of reactive chemical reagents is fundamental to ensuring a safe laboratory environment and adhering to environmental regulations. This document provides a comprehensive, step-by-step protocol for the proper disposal of 3,4-Difluorobenzoyl chloride, a corrosive substance that requires careful handling. Strict adherence to these procedures is crucial for mitigating risks and promoting a secure research setting.
Immediate Safety and Handling Protocols
Before commencing any disposal procedures, it is imperative to be fully cognizant of the hazards associated with this compound and to wear the appropriate Personal Protective Equipment (PPE). This chemical is classified as a corrosive material that can cause severe skin burns and eye damage.[1][2][3] It is also sensitive to moisture and reacts with water.[4]
Key Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, protective clothing, a face shield, and safety goggles.[3][5]
-
Ventilation: All handling and disposal procedures must be conducted in a well-ventilated chemical fume hood.[5]
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible.[2][5]
-
Incompatible Materials: Avoid contact with water (except during the controlled hydrolysis procedure), strong bases, and alcohols.[6][7]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C7H3ClF2O |
| Molecular Weight | 176.55 g/mol [1] |
| Hazard Class | Skin Corrosion/Irritation Category 1B[1][2] |
| Serious Eye Damage/Eye Irritation Category 1[2][3] |
Step-by-Step Disposal Procedure
The recommended method for the disposal of small quantities of this compound in a laboratory setting is through controlled hydrolysis, followed by neutralization. For large quantities, disposal via a licensed professional waste disposal service is required.[8]
Experimental Protocol: Hydrolysis and Neutralization
This protocol details the hydrolysis of this compound to the less reactive 3,4-Difluorobenzoic acid, followed by neutralization.
Materials:
-
This compound waste
-
Stirring hotplate
-
Three-necked round-bottom flask
-
Dropping funnel
-
Thermometer or temperature probe
-
Stir bar
-
Ice bath
-
2.5 M Sodium hydroxide (NaOH) solution
-
Dilute hydrochloric acid (HCl) or sulfuric acid (H2SO4)
-
pH paper or pH meter
Procedure:
-
Setup: In a chemical fume hood, equip a three-necked flask with a stir bar, a dropping funnel, and a thermometer. Place the flask in an ice bath on a stirring hotplate.
-
Initial Reaction: Slowly add a 2.5 M solution of sodium hydroxide to the flask.
-
Controlled Addition: With vigorous stirring, add the this compound dropwise from the dropping funnel to the sodium hydroxide solution. The rate of addition should be slow enough to control the exothermic reaction and maintain the temperature of the mixture.
-
Reaction Completion: After the addition is complete, allow the mixture to stir and slowly warm to room temperature. If the reaction is sluggish, the mixture can be gently heated to ensure all the acyl chloride has hydrolyzed.[9]
-
Neutralization: Once the reaction is complete and the solution has cooled to room temperature, check the pH. Carefully neutralize the solution to approximately pH 7 by adding dilute hydrochloric acid or sulfuric acid.[9]
-
Final Disposal: The resulting neutralized aqueous solution can typically be disposed of down the drain with copious amounts of water, in accordance with local regulations.[9][10] Always consult your institution's Environmental Health and Safety (EHS) department to ensure compliance with local wastewater disposal regulations.[8][11]
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.
References
- 1. This compound | C7H3ClF2O | CID 2724519 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.pt [fishersci.pt]
- 3. tcichemicals.com [tcichemicals.com]
- 4. download.basf.com [download.basf.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. benchchem.com [benchchem.com]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
- 10. epfl.ch [epfl.ch]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Personal protective equipment for handling 3,4-Difluorobenzoyl chloride
Essential Safety and Handling Guide for 3,4-Difluorobenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical information for handling this compound, including comprehensive operational and disposal plans. Our aim is to be your preferred source for laboratory safety and chemical handling information, building deep trust by providing value beyond the product itself.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₇H₃ClF₂O[1][2] |
| Molecular Weight | 176.55 g/mol [1][2] |
| CAS Number | 76903-88-3[1][2] |
| Appearance | Colorless to light yellow or light orange clear liquid[1] |
| Density | Approximately 1.403 to 1.51 g/mL[1][3][4] |
| Boiling Point | 44 °C at 3 mmHg[1] |
| Refractive Index | n20/D 1.5114 (lit.)[4] |
| Storage Temperature | 2 - 8 °C[1] |
Operational Plan: From Handling to Disposal
This section provides a step-by-step guide for the safe handling of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
Due to the corrosive and lachrymatory nature of this compound, a comprehensive PPE strategy is mandatory.[5][6][7]
-
Eye and Face Protection: Chemical safety goggles and a full-face shield are required to protect against splashes.[8][9]
-
Hand Protection: Wear impervious chemical-resistant gloves. Given the reactivity, it is advisable to use inner and outer gloves.[8][10][11]
-
Respiratory Protection: All handling must be conducted in a certified chemical fume hood.[8][12] For situations with a potential for exposure outside of a fume hood, a full-face respirator with an appropriate cartridge or a self-contained breathing apparatus (SCBA) is necessary.[8][10][11]
-
Body Protection: A chemical-resistant lab coat or apron is required. For larger quantities or increased risk of splashing, a chemical-resistant suit may be necessary.[8][9]
-
Footwear: Closed-toe, chemical-resistant shoes or boots are mandatory.[9][10]
Handling and Storage
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[8][12]
-
Inert Atmosphere: This compound is moisture-sensitive; handle and store under an inert atmosphere (e.g., nitrogen or argon).[5]
-
Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][5] The recommended storage temperature is between 2 and 8°C.[1]
-
Containers: Keep containers tightly closed and store in a corrosive-resistant container with a resistant inner liner.[8]
First Aid Measures
Immediate action is critical in the event of exposure.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][6][8]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[5][6][8]
-
Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[5][6][8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][6][8]
Disposal Plan
Proper disposal is crucial to ensure environmental safety and regulatory compliance.
-
Waste Characterization: this compound waste should be classified as hazardous corrosive and reactive waste.
-
Neutralization/Quenching: Before disposal, it is recommended to quench the reactive benzoyl chloride. This should be done in a fume hood by slowly and carefully adding the chemical to a stirred, cooled solution of a suitable nucleophile like isopropanol, followed by a basic solution (e.g., sodium bicarbonate) to neutralize the resulting acid. This process is exothermic and should be performed with caution.
-
Waste Collection: Collect all quenched waste and contaminated materials (e.g., gloves, absorbent pads) in a designated, properly labeled, and sealed hazardous waste container.[13][14]
-
Institutional Guidelines: Always follow your institution's specific guidelines for hazardous waste disposal and contact your Environmental Health and Safety (EHS) department for pickup and final disposal.[13][14] Do not pour down the drain.[14]
Emergency Spill Response Workflow
The following diagram outlines the immediate steps to take in the event of a chemical spill.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C7H3ClF2O | CID 2724519 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. This compound | 76903-88-3 [chemicalbook.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. fishersci.pt [fishersci.pt]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. youtube.com [youtube.com]
- 10. epa.gov [epa.gov]
- 11. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 12. tcichemicals.com [tcichemicals.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
